1-(2,4-Bis(benzyloxy)-6-hydroxyphenyl)ethanone
Description
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Properties
IUPAC Name |
1-[2-hydroxy-4,6-bis(phenylmethoxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O4/c1-16(23)22-20(24)12-19(25-14-17-8-4-2-5-9-17)13-21(22)26-15-18-10-6-3-7-11-18/h2-13,24H,14-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEHTYXOPJQUNOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1OCC2=CC=CC=C2)OCC3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00473896 | |
| Record name | 1-(2,4-Bis(benzyloxy)-6-hydroxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00473896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18065-05-9 | |
| Record name | 1-(2,4-Bis(benzyloxy)-6-hydroxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00473896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-(2,4-Bis(benzyloxy)-6-hydroxyphenyl)ethanone synthesis pathway
An In-depth Technical Guide on the Synthesis of 1-(2,4-Bis(benzyloxy)-6-hydroxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a proposed synthetic pathway for this compound, a potentially valuable intermediate in the synthesis of various biologically active compounds. Due to the absence of a specific, published experimental protocol for this target molecule, the following guide details a plausible two-step synthesis based on well-established chemical reactions, including a Williamson ether synthesis for selective benzylation and a subsequent Hoesch reaction for regioselective acylation. This document provides detailed, albeit theoretical, experimental protocols, summarizes relevant quantitative data for the starting materials and key intermediates, and includes a visual representation of the synthetic workflow to aid researchers in the practical execution of this synthesis.
Introduction
Substituted acetophenones are a critical class of compounds in medicinal chemistry and drug development, often serving as precursors for the synthesis of chalcones, flavonoids, and other heterocyclic systems with a wide range of pharmacological activities. The target molecule, this compound, incorporates two benzyl protecting groups and a reactive hydroxyl and acetyl moiety, making it a versatile building block. The benzyl groups can be strategically removed in later synthetic steps, allowing for the introduction of other functionalities. This guide proposes a logical and feasible synthetic route starting from the readily available phloroglucinol.
Proposed Synthesis Pathway
The proposed synthesis of this compound is a two-step process:
-
Step 1: Selective Dibenzylation of Phloroglucinol to yield the intermediate, 1,3-dibenzyloxy-5-hydroxybenzene.
-
Step 2: Regioselective Acylation of 1,3-dibenzyloxy-5-hydroxybenzene via a Hoesch reaction to afford the final product.
This pathway is designed to control the regiochemistry of the final product, as the highly activated 1,3-dibenzyloxy-5-hydroxybenzene intermediate is expected to undergo acylation specifically at the C2 position, which is ortho to the remaining hydroxyl group.
Data Presentation
Table 1: Properties of Reactants and Solvents
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |
| Phloroglucinol Dihydrate | C₆H₆O₃·2H₂O | 162.14 | Solid | 218-221 |
| Benzyl Bromide | C₇H₇Br | 171.04 | Liquid | -4 to -3 |
| Potassium Carbonate | K₂CO₃ | 138.21 | Solid | 891 |
| Acetone | C₃H₆O | 58.08 | Liquid | -95 |
| Acetonitrile | C₂H₃N | 41.05 | Liquid | -45 |
| Zinc Chloride | ZnCl₂ | 136.30 | Solid | 290 |
| Diethyl Ether | C₄H₁₀O | 74.12 | Liquid | -116.3 |
Table 2: Properties of Proposed Intermediate and Final Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State (Predicted) | Melting Point (°C) (Predicted) |
| 1,3-Dibenzyloxy-5-hydroxybenzene | C₂₀H₁₈O₃ | 306.36 | Solid | Not available |
| This compound | C₂₂H₂₀O₄ | 348.39 | Solid | Not available |
Experimental Protocols
The following are detailed, proposed methodologies for the synthesis.
Step 1: Synthesis of 1,3-Dibenzyloxy-5-hydroxybenzene
This procedure is adapted from standard Williamson ether synthesis protocols for polyhydroxylated phenols.
Reagents and Materials:
-
Phloroglucinol dihydrate (1.0 eq)
-
Benzyl bromide (2.2 eq)
-
Anhydrous potassium carbonate (K₂CO₃) (3.0 eq)
-
Anhydrous acetone
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phloroglucinol dihydrate (1.0 eq) and anhydrous acetone. Stir until the phloroglucinol is fully dissolved.
-
Add anhydrous potassium carbonate (3.0 eq) to the solution. The mixture will become a suspension.
-
Slowly add benzyl bromide (2.2 eq) to the stirring suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium salts.
-
Evaporate the acetone from the filtrate under reduced pressure to obtain a crude residue.
-
Dissolve the residue in ethyl acetate and wash with water (2 x) and brine (1 x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate 1,3-dibenzyloxy-5-hydroxybenzene.
Step 2: Synthesis of this compound via Hoesch Reaction
This protocol is based on the classical Hoesch reaction conditions for the acylation of electron-rich phenols.[1]
Reagents and Materials:
-
1,3-Dibenzyloxy-5-hydroxybenzene (1.0 eq)
-
Anhydrous acetonitrile (1.5 eq)
-
Anhydrous zinc chloride (ZnCl₂) (1.2 eq), freshly fused
-
Anhydrous diethyl ether
-
Dry hydrogen chloride (HCl) gas
-
Dilute hydrochloric acid
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube, dissolve 1,3-dibenzyloxy-5-hydroxybenzene (1.0 eq) and anhydrous acetonitrile (1.5 eq) in anhydrous diethyl ether.
-
Add freshly fused, powdered anhydrous zinc chloride (1.2 eq) to the solution.
-
Cool the mixture in an ice bath and pass a slow stream of dry hydrogen chloride gas through the stirred solution for 2-4 hours. A precipitate (the ketimine hydrochloride salt) is expected to form.
-
Seal the flask and allow it to stand at room temperature overnight to ensure complete reaction.
-
Decant the ether solvent. Wash the solid precipitate with a small amount of cold, anhydrous diethyl ether.
-
Hydrolyze the ketimine salt by adding water or dilute hydrochloric acid to the flask and heating the mixture at reflux for 1-2 hours.
-
Cool the reaction mixture to room temperature. Extract the product with ethyl acetate (3 x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x), water (1 x), and brine (1 x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to obtain this compound.
Mandatory Visualization
The following diagram illustrates the proposed synthetic workflow.
Caption: Proposed two-step synthesis of this compound.
Characterization
Upon successful synthesis, the structure and purity of the intermediate and final product should be confirmed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the positions of the substituents.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.
-
Infrared (IR) Spectroscopy: To identify the key functional groups (e.g., hydroxyl, carbonyl, ether linkages).
-
Melting Point Analysis: To assess the purity of the solid products.
Conclusion
This technical guide provides a comprehensive, though theoretical, framework for the synthesis of this compound. The proposed two-step pathway, involving a selective dibenzylation followed by a Hoesch acylation, represents a logical and feasible approach based on established organic synthesis principles. This guide is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, enabling them to pursue the synthesis of this and related compounds for further investigation. Experimental validation is required to determine the optimal reaction conditions and to fully characterize the products.
References
An In-depth Technical Guide to the Physicochemical Properties of 1-(2,4-Bis(benzyloxy)-6-hydroxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of the compound 1-(2,4-Bis(benzyloxy)-6-hydroxyphenyl)ethanone. The information is curated for researchers and professionals involved in drug discovery and development.
Core Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized below. While some data is available from various sources, certain properties have not been experimentally determined and are therefore noted.
Table 1: Summary of Quantitative Physicochemical Data
| Property | Value | Source/Comment |
| Molecular Formula | C₂₂H₂₀O₄ | [1][2] |
| Molecular Weight | 348.39 g/mol | [1] |
| CAS Number | 18065-05-9 | [1][2] |
| Melting Point | Data not available | |
| Boiling Point | 550.4 °C at 760 mmHg | [3] |
| Density | 1.2 g/cm³ | [3] |
| Flash Point | 194.4 °C | |
| Solubility | Data not available | A safety data sheet indicates no available data. |
| pKa | Data not available | |
| Appearance | Likely a solid at room temperature | Based on related compounds. |
Synthesis and Characterization
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a reliable synthetic route can be proposed based on the well-established Williamson ether synthesis, utilizing commercially available starting materials.
Proposed Synthetic Protocol
The synthesis involves the selective dibenzylation of 2,4,6-trihydroxyacetophenone. The hydroxyl group at the 6-position is sterically hindered by the adjacent acetyl group, which may influence the regioselectivity of the reaction.
Reaction Scheme:
Materials:
-
2,4,6-Trihydroxyacetophenone
-
Benzyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 2,4,6-trihydroxyacetophenone (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2.2 equivalents).
-
Stir the mixture at room temperature for 20 minutes.
-
Add benzyl bromide (2.1 equivalents) dropwise to the suspension.
-
Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.
Proposed Analytical Characterization
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, including the positions of the benzyloxy groups and the free hydroxyl group.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) stretches.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.
Potential Biological Activity and Signaling Pathways
Acetophenone derivatives are known to exhibit a range of biological activities, including antioxidant and anti-inflammatory effects.[4][5][6][7] The presence of a phenolic hydroxyl group in this compound suggests potential for radical scavenging activity.
Antioxidant Activity
The phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals, a key mechanism of antioxidant action.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Prepare a stock solution of the test compound in methanol.
-
In a 96-well plate, add various concentrations of the test compound to a methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.
Anti-inflammatory Activity
Substituted acetophenones have been shown to possess anti-inflammatory properties, often through the modulation of key signaling pathways involved in the inflammatory response.[4][5][6] A plausible mechanism of action for a compound of this class is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a central regulator of inflammation.
Proposed Signaling Pathway Inhibition:
Compounds with anti-inflammatory properties can interfere with the activation of the NF-κB pathway. This can occur at various levels, such as inhibiting the degradation of IκBα (inhibitor of kappa B), which would prevent the nuclear translocation of the p65 subunit of NF-κB. In the nucleus, p65 acts as a transcription factor for pro-inflammatory genes like COX-2, iNOS, and various cytokines.
Visualizations
Logical Workflow for Synthesis and Purification
Caption: Proposed workflow for the synthesis and purification of the target compound.
Proposed Anti-inflammatory Signaling Pathway
Caption: Plausible inhibition of the NF-κB inflammatory pathway by the target compound.
References
- 1. Page loading... [guidechem.com]
- 2. pschemicals.com [pschemicals.com]
- 3. CAS#:18065-05-9 | 1-[2,4-Bis(benzyloxy)-6-hydroxyphenyl]ethanone | Chemsrc [chemsrc.com]
- 4. Anti-inflammatory activity of acetophenones from Ophryosporus axilliflorus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, evaluation and docking studies on 3-alkoxy-4-methanesulfonamido acetophenone derivatives as non ulcerogenic anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New acetophenone glucosides isolated from extracts of Helichrysum italicum with antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acetophenone benzoylhydrazones as antioxidant agents: Synthesis, in vitro evaluation and structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1-(2,4-Bis(benzyloxy)-6-hydroxyphenyl)ethanone (CAS: 18065-05-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2,4-Bis(benzyloxy)-6-hydroxyphenyl)ethanone, with the CAS number 18065-05-9, is a poly-substituted aromatic ketone. Its structure, featuring a central acetophenone core with two bulky benzyloxy groups and a hydroxyl substituent, makes it a molecule of interest in synthetic organic chemistry and a potential scaffold for medicinal chemistry and drug discovery. The presence of both protected and free hydroxyl groups, along with the ketone functionality, offers multiple sites for further chemical modification, allowing for the generation of diverse molecular libraries for biological screening. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and potential applications, with a focus on technical details relevant to a research and development audience.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, characterization, and application in various experimental settings.
| Property | Value | Source |
| CAS Number | 18065-05-9 | [1] |
| Synonym | 2-Acetyl-3,5-bis(benzyloxy)phenol | [2] |
| Molecular Formula | C22H20O4 | [1] |
| Molecular Weight | 348.39 g/mol | [1] |
| Boiling Point | 550.4 ± 45.0 °C at 760 mmHg | [3] |
| Density | 1.2 ± 0.1 g/cm³ | [3] |
| Physical Form | Solid | [2] |
| Purity | Typically ≥98% | [2] |
| Storage | Sealed in a dry environment, store in freezer under -20°C. | [2] |
Synthesis
The primary synthetic route to this compound is a modification of the Williamson ether synthesis . This well-established reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In this specific synthesis, the starting material is a polyhydroxylated acetophenone which is selectively benzylated.
A detailed experimental protocol for a closely related compound, 1-(3-Benzyl-4,6-dibenzyloxy-2-hydroxyphenyl)ethanone, provides a strong foundational methodology that can be adapted for the synthesis of the title compound.[4]
General Experimental Protocol
The synthesis involves the reaction of a dihydroxyacetophenone with benzyl bromide in the presence of a weak base, such as potassium carbonate, and a suitable solvent like acetone or dimethylformamide (DMF). The reaction selectively protects two of the hydroxyl groups as benzyl ethers, leaving one hydroxyl group free.
Reaction Scheme:
References
An In-depth Technical Guide to 1-(2,4-Bis(benzyloxy)-6-hydroxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 1-(2,4-Bis(benzyloxy)-6-hydroxyphenyl)ethanone. Additionally, it explores the potential biological relevance of this class of compounds by examining their interaction with key cellular signaling pathways.
Molecular Structure and Properties
This compound is an aromatic ketone belonging to the acetophenone family. Its structure is characterized by a central phenyl ring substituted with a hydroxyl group, an acetyl group, and two benzyloxy groups.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 18065-05-9 | [1][2] |
| Molecular Formula | C22H20O4 | [1][2] |
| Molecular Weight | 348.39 g/mol | [1][2] |
| Boiling Point | 550.4 ± 45.0 °C at 760 mmHg | [2] |
| Density | 1.2 ± 0.1 g/cm³ | [2] |
| Flash Point | 194.5 ± 22.2 °C | [2] |
| LogP | 5.68 | [2] |
| Refractive Index | 1.613 | [2] |
Synthesis Protocol
A plausible method for the synthesis of this compound involves the selective O-benzylation of a polyhydroxylated acetophenone precursor. The following protocol is adapted from the synthesis of a structurally related compound, 1-(3-Benzyl-4,6-dibenzyloxy-2-hydroxyphenyl)ethanone[3].
Materials:
-
2',4',6'-Trihydroxyacetophenone
-
Benzyl chloride
-
Anhydrous potassium carbonate (K₂CO₃)
-
Dry N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
-
Ice
Procedure:
-
To a solution of 2',4',6'-trihydroxyacetophenone (1 equivalent) in dry DMF, add anhydrous potassium carbonate (2 equivalents).
-
Stir the mixture vigorously at room temperature for 15 minutes.
-
Add benzyl chloride (2.1 equivalents) dropwise to the suspension.
-
Heat the reaction mixture to 80°C and maintain for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Pour the filtrate into ice-cold water and extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield this compound.
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Potential Biological Activity and Signaling Pathway
Under basal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor Keap1, which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds (such as some chalcones and acetophenones), Keap1 undergoes a conformational change, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, inducing their expression.
Caption: Activation of the Nrf2 pathway by acetophenone/chalcone-like compounds.
References
An In-depth Technical Guide to 1-(2,4-Bis(benzyloxy)-6-hydroxyphenyl)ethanone
This technical guide provides a comprehensive overview of 1-(2,4-Bis(benzyloxy)-6-hydroxyphenyl)ethanone, including its chemical identity, synthesis, and physical properties. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Chemical Identity
-
IUPAC Name: this compound[1]
-
Synonyms: 2-Acetyl-3,5-bis(benzyloxy)phenol[1]
-
CAS Number: 18065-05-9[1]
-
Chemical Formula: C22H20O4[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 348.39 g/mol | [2] |
| Density | 1.2 ± 0.1 g/cm³ | [3] |
| Boiling Point | 550.4 ± 45.0 °C at 760 mmHg | [3] |
Synthesis of this compound
The synthesis of this compound typically proceeds via a Williamson ether synthesis. This method involves the reaction of a polyhydroxylated acetophenone with an alkyl halide in the presence of a weak base.
Experimental Protocol
The following is a generalized experimental protocol for the synthesis of this compound, based on procedures for structurally related compounds.[4][5][6]
Materials:
-
2',4',6'-Trihydroxyacetophenone
-
Benzyl bromide
-
Anhydrous potassium carbonate (K2CO3)
-
Dry acetone or dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Magnesium sulfate (MgSO4)
-
Deionized water
Procedure:
-
To a solution of 2',4',6'-trihydroxyacetophenone (1 equivalent) in dry acetone or DMF, add anhydrous potassium carbonate (2.2 equivalents).
-
Add benzyl bromide (2.1 equivalents) to the mixture.
-
The reaction mixture is then stirred vigorously at a controlled temperature (e.g., 80°C for DMF or reflux for acetone) for several hours.
-
The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the inorganic salts are filtered off.
-
The filtrate is concentrated under reduced pressure.
-
The residue is partitioned between water and ethyl acetate.
-
The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.
Synthesis Workflow
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Crystallographic Data of Related Compounds
While specific crystallographic data for this compound was not found, the data for structurally similar compounds can provide valuable insights for researchers.
| Parameter | 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone[4] | 1-[4-(3,5-Difluorobenzyloxy)-2-hydroxyphenyl]ethanone[5] | 1-(3-Benzyl-4,6-dibenzyloxy-2-hydroxyphenyl)ethanone[6] |
| Chemical Formula | C15H14O3 | C15H12F2O3 | C29H26O4 |
| Molecular Weight | 242.26 | 278.25 | 438.50 |
| Crystal System | Triclinic | Triclinic | Triclinic |
| Space Group | P-1 | P-1 | P-1 |
| a (Å) | 5.8433 (7) | 7.4220 (8) | 8.2349 (5) |
| b (Å) | 8.0096 (8) | 13.0329 (14) | 10.5411 (7) |
| c (Å) | 13.8089 (13) | 14.1171 (16) | 13.5115 (9) |
| α (°) | 74.061 (1) | 83.921 (2) | 93.412 (3) |
| β (°) | 84.589 (1) | 77.913 (1) | 94.139 (3) |
| γ (°) | 87.372 (2) | 76.501 (1) | 105.102 (3) |
| Volume (ų) | 618.54 (11) | 1296.1 (2) | 1125.66 (13) |
| Z | 2 | 4 | 2 |
| Temperature (K) | 298 | 298 | 100 |
Experimental Workflow for X-ray Crystallography
The general workflow for obtaining single-crystal X-ray diffraction data is outlined below.
Caption: A generalized workflow for single-crystal X-ray crystallography analysis.
References
- 1. pschemicals.com [pschemicals.com]
- 2. Page loading... [wap.guidechem.com]
- 3. CAS#:18065-05-9 | 1-[2,4-Bis(benzyloxy)-6-hydroxyphenyl]ethanone | Chemsrc [chemsrc.com]
- 4. 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-[4-(3,5-Difluorobenzyloxy)-2-hydroxyphenyl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-(3-Benzyl-4,6-dibenzyloxy-2-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 1-(2,4-Bis(benzyloxy)-6-hydroxyphenyl)ethanone in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1-(2,4-Bis(benzyloxy)-6-hydroxyphenyl)ethanone. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on its predicted qualitative solubility, detailed experimental protocols for determining precise quantitative solubility, and an introduction to predictive modeling for solubility estimation.
Introduction to this compound
This compound, also known as 2',4'-Bis(benzyloxy)-6'-hydroxyacetophenone, is an organic compound with the molecular formula C₂₂H₂₀O₄. Its structure consists of a hydroxyacetophenone core with two benzyl ether groups. The presence of both polar (hydroxyl) and nonpolar (benzyl) functional groups dictates its solubility characteristics in various organic solvents. Understanding its solubility is crucial for applications in organic synthesis, purification, and formulation development.
Compound Structure:
Qualitative Solubility Profile
Based on the principle of "like dissolves like," a qualitative solubility profile for this compound can be predicted. The large nonpolar surface area contributed by the two benzyl groups suggests good solubility in nonpolar and moderately polar organic solvents. The presence of a hydroxyl group may provide some solubility in more polar, protic solvents, although this is likely limited by the dominant nonpolar character.
| Solvent | Predicted Qualitative Solubility at Room Temperature | Rationale |
| Nonpolar Solvents | ||
| Hexane | Sparingly Soluble to Insoluble | The molecule's polarity from the hydroxyl and carbonyl groups is likely too high for significant solubility in a completely nonpolar solvent. |
| Toluene | Soluble | The aromatic nature of toluene can interact favorably with the benzyl groups of the solute. |
| Polar Aprotic Solvents | ||
| Dichloromethane | Soluble | A good general solvent for many organic compounds with a balance of polarity. |
| Diethyl Ether | Moderately Soluble | Offers a balance of polar and nonpolar characteristics suitable for this compound. |
| Ethyl Acetate | Soluble | The ester group provides polarity that can interact with the solute's functional groups. |
| Acetone | Soluble | A polar aprotic solvent capable of dissolving a wide range of organic compounds. |
| Tetrahydrofuran (THF) | Soluble | A good solvent for compounds with both polar and nonpolar features. |
| Polar Protic Solvents | ||
| Methanol | Sparingly Soluble | The hydroxyl group can hydrogen bond, but the large nonpolar part of the molecule will limit solubility. |
| Ethanol | Sparingly Soluble | Similar to methanol, the nonpolar character of the solute will likely dominate. |
Experimental Protocols for Quantitative Solubility Determination
To obtain precise solubility data, the following experimental methods can be employed.
This is a fundamental and straightforward method for determining solubility.
Methodology:
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure a saturated solution.
-
Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker or agitator set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature bath for a period to allow the excess solid to settle.
-
Sample Extraction: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed or temperature-equilibrated pipette. To avoid drawing up solid particles, a filter tip can be used.
-
Solvent Evaporation: Transfer the extracted aliquot to a pre-weighed, dry container. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to decompose.
-
Weighing: Once the solvent is completely removed, weigh the container with the dried solute.
-
Calculation: Calculate the solubility using the mass of the dissolved solid and the volume of the aliquot taken.
This method is suitable for compounds that have a chromophore and absorb light in the UV-Vis region. The aromatic rings in this compound make it a good candidate for this method.
Methodology:
-
Preparation of Standard Solutions: Prepare a stock solution of the compound in the chosen solvent with a known concentration. From this stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.
-
Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax). Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear and follow the Beer-Lambert law.
-
Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (steps 1-3).
-
Sample Preparation for Measurement: Withdraw a small, known volume of the clear supernatant from the saturated solution. Dilute this aliquot with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Absorbance Measurement: Measure the absorbance of the diluted sample at λmax.
-
Calculation: Use the calibration curve to determine the concentration of the diluted sample. Calculate the concentration of the original saturated solution by accounting for the dilution factor.
HPLC is a highly sensitive and accurate method for determining solubility, especially for complex mixtures or when high precision is required.
Methodology:
-
Method Development: Develop an HPLC method capable of separating and quantifying this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.
-
Calibration Curve: Prepare a series of standard solutions of the compound in the mobile phase at known concentrations. Inject each standard into the HPLC system and record the peak area. Plot a calibration curve of peak area versus concentration.
-
Saturated Solution Preparation: Prepare a saturated solution in the desired organic solvent as described in the gravimetric method (steps 1-3).
-
Sample Preparation for Injection: Withdraw a known volume of the clear supernatant. Filter the sample through a suitable syringe filter (e.g., 0.22 µm) to remove any particulate matter. Dilute the filtered sample with the mobile phase to a concentration that falls within the linear range of the calibration curve.
-
Sample Analysis: Inject the diluted sample into the HPLC system and record the peak area.
-
Calculation: Use the calibration curve to determine the concentration of the diluted sample. Calculate the concentration of the original saturated solution, taking the dilution factor into account.
Predictive Models for Solubility
In the absence of experimental data, computational models can provide an estimate of solubility. Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a compound to its physical properties, including solubility. These models use molecular descriptors calculated from the compound's structure to predict its solubility in various solvents. While a detailed QSPR analysis is beyond the scope of this guide, researchers can utilize various software packages and online tools that implement these models for an initial solubility assessment.
Visualizations
The following diagrams illustrate the general workflows for the experimental determination of solubility.
Caption: Workflow for the Gravimetric Method.
Caption: Workflow for the UV/Vis Spectroscopy Method.
Caption: Workflow for the HPLC Method.
Technical Guide: 1-(2,4-Bis(benzyloxy)-6-hydroxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 1-(2,4-bis(benzyloxy)-6-hydroxyphenyl)ethanone, a chemical intermediate with applications in organic synthesis. The document details its physicochemical properties, a comprehensive experimental protocol for its synthesis, and a method for determining its melting point.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 18065-05-9 | [1][2][3] |
| Molecular Formula | C₂₂H₂₀O₄ | [1][2] |
| Molecular Weight | 348.39 g/mol | [1] |
| Boiling Point | 550.4°C at 760 mmHg | [1] |
| Flash Point | 194.4°C | [1] |
| Appearance | Yellow solid | [4] |
| Solubility | No data available | [1] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and characterization of this compound.
Synthesis of this compound
This protocol is adapted from the synthesis of the related compound, 1-(4-benzyloxy-2-hydroxyphenyl)ethanone, and is based on a Williamson ether synthesis.
Materials:
-
2,4,6-Trihydroxyacetophenone
-
Benzyl bromide
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
-
Diethyl ether
-
Brine solution
-
Magnesium sulfate (anhydrous)
-
n-Hexane
-
Ethyl acetate
Procedure:
-
In a 100 mL round-bottom flask, combine 2,4,6-trihydroxyacetophenone (1 equivalent), anhydrous potassium carbonate (4 equivalents), and anhydrous acetone (40 mL).
-
To this suspension, add benzyl bromide (2.2 equivalents) dropwise at room temperature with continuous stirring.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 48 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature and filter to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in diethyl ether and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system to yield this compound as a yellow solid.[4]
Melting Point Determination
As the melting point is not documented, the following standard procedure should be used for its determination.
Apparatus:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Purified this compound
Procedure:
-
Ensure the purified this compound is completely dry.
-
Pack a small amount of the crystalline solid into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block at a rate of 10-15°C per minute initially.
-
Observe the sample and when the solid begins to melt, record the temperature as the start of the melting range.
-
Continue heating at a slower rate (1-2°C per minute) and record the temperature at which the last solid melts. This is the end of the melting range.
-
Repeat the measurement with a fresh sample to ensure accuracy.
Visualizations
Synthesis Workflow
The following diagram illustrates the key stages in the synthesis of this compound.
Caption: Synthesis of this compound.
References
- 1. Page loading... [guidechem.com]
- 2. 1-(2,4-bis (benzyloxy)-6-hydroxyphenyl) ethanone, CasNo.18065-05-9 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]
- 3. 1-(2,4-bis (benzyloxy)-6-hydroxyphenyl) ethanone | 18065-05-9 [chemicalbook.com]
- 4. 1-(3-Benzyl-4,6-dibenzyloxy-2-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 1-(2,4-Bis(benzyloxy)-6-hydroxyphenyl)ethanone
This guide provides a comprehensive overview of the synthesis of 1-(2,4-bis(benzyloxy)-6-hydroxyphenyl)ethanone, a valuable intermediate in the development of various pharmaceutical compounds. The synthesis primarily involves the selective protection of hydroxyl groups on a polyhydroxyacetophenone precursor. This document outlines the key starting materials, detailed experimental protocols, and a visual representation of the synthetic pathway.
Core Starting Materials
The synthesis of this compound typically commences from a readily available polyhydroxyphenylethanone. The selection of the initial substrate dictates the subsequent benzylation strategy. The most common starting material is 2,4,6-trihydroxyacetophenone, also known as phloroacetophenone. An alternative approach can begin with 2,4-dihydroxyacetophenone.
| Starting Material | Reagents for Benzylation | Product | Reference |
| 2,4,6-Trihydroxyacetophenone (Phloroacetophenone) | Benzyl chloride, Potassium carbonate, Dimethylformamide | This compound | [1] |
| 2,4-Dihydroxyacetophenone | Benzyl bromide, Potassium carbonate, Acetone | 1-(4-(Benzyloxy)-2-hydroxyphenyl)ethanone | [2][3] |
For syntheses commencing from more fundamental building blocks, 2,4,6-trihydroxyacetophenone can be prepared from phloroglucinol and acetonitrile via the Hoesch reaction.[4][5]
Synthetic Pathway
The overall synthesis involves two main stages: the formation of the polyhydroxyacetophenone skeleton followed by the selective benzylation of the hydroxyl groups.
Caption: Synthetic route to this compound.
Experimental Protocols
The following are detailed experimental protocols for the key transformations in the synthesis of the target molecule.
Protocol 1: Synthesis of 2,4,6-Trihydroxyacetophenone (Phloroacetophenone) via Hoesch Reaction
This procedure is adapted from established methods for the Hoesch reaction.[4][5]
-
Reagent Preparation: Ensure all reagents are anhydrous. Phloroglucinol should be dried to remove water of hydration. Acetonitrile and ether should be freshly distilled from a suitable drying agent like phosphorus pentoxide.[5]
-
Reaction Setup: In a round-bottomed flask equipped with a gas inlet tube and a magnetic stirrer, dissolve anhydrous phloroglucinol and an equimolar amount of anhydrous acetonitrile in dry ether.
-
Catalyst Addition: Add a catalytic amount of anhydrous zinc chloride to the solution.
-
Reaction Execution: Cool the flask in an ice-salt bath. Pass a rapid stream of dry hydrogen chloride gas through the solution for several hours.[5] An orange-yellow precipitate of the ketimine hydrochloride will form.
-
Work-up and Isolation: Decant the ether and wash the precipitate with dry ether. Transfer the solid to a separate flask containing hot water and boil for a couple of hours to hydrolyze the ketimine.[5]
-
Purification: Decolorize the aqueous solution with activated carbon (Norite) and filter while hot. Allow the filtrate to cool, which will result in the crystallization of colorless or pale yellow needles of phloroacetophenone.[5] The product can be collected by filtration and dried.
Protocol 2: Synthesis of this compound
This protocol is based on the selective benzylation of 2,4,6-trihydroxyacetophenone.[1]
-
Reaction Setup: In a round-bottomed flask, combine 2,4,6-trihydroxyacetophenone (1.0 eq), anhydrous potassium carbonate (2.0 eq), and dry dimethylformamide (DMF).
-
Reagent Addition: Add benzyl chloride (2.1 eq) to the stirred mixture.
-
Reaction Execution: Heat the reaction mixture to 80 °C and maintain vigorous stirring for 1 hour.[1]
-
Work-up and Extraction: After cooling, filter off the solid potassium carbonate. Pour the filtrate into water and extract the product with diethyl ether.
-
Washing and Drying: Wash the combined organic extracts with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Evaporate the solvent under reduced pressure. The crude product can be purified by preparative thin-layer chromatography (PTLC) using a solvent system such as n-hexane:acetone (7:3) to yield the desired this compound as a yellow solid.[1] A potential side-product of this reaction is the C-alkylated compound 1-(3-benzyl-4,6-dibenzyloxy-2-hydroxyphenyl)ethanone.[1]
Data Presentation
The following table summarizes the key quantitative data for the benzylation step described in Protocol 2.
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents | Yield (%) | Physical State |
| 2,4,6-Trihydroxyacetophenone | C₈H₈O₄ | 168.15 | 1.78 | 1.0 | - | Solid |
| Benzyl Chloride | C₇H₇Cl | 126.58 | 3.75 | 2.1 | - | Liquid |
| Potassium Carbonate | K₂CO₃ | 138.21 | 3.57 | 2.0 | - | Solid |
| This compound | C₂₂H₂₀O₄ | 348.39 | - | - | 51 | Yellow Solid |
| 1-(3-Benzyl-4,6-dibenzyloxy-2-hydroxyphenyl)ethanone | C₂₉H₂₆O₄ | 438.52 | - | - | 44 | Yellow Solid |
This guide provides researchers and drug development professionals with the essential information required for the successful synthesis of this compound. The detailed protocols and data are intended to facilitate the replication and optimization of this synthetic route in a laboratory setting.
References
- 1. 1-(3-Benzyl-4,6-dibenzyloxy-2-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-[4-(3,5-Difluorobenzyloxy)-2-hydroxyphenyl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hoesch reaction - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide on the Molecular Weight of 1-(2,4-Bis(benzyloxy)-6-hydroxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the molecular weight of 1-(2,4-Bis(benzyloxy)-6-hydroxyphenyl)ethanone, a chemical compound of interest in various research and development applications. This document outlines the molecular formula, the atomic weights of its constituent elements, and the calculated molecular weight, presented in a clear and structured format for ease of reference and comparison.
Molecular Composition and Weight
The fundamental characteristics of a molecule are defined by its composition and molecular weight. These parameters are crucial for a wide range of experimental and theoretical applications in chemistry and drug development, including stoichiometry, reaction kinetics, and analytical characterization.
Molecular Formula
The molecular formula for this compound has been identified as C22H20O4.[1] This formula dictates that each molecule of the compound is composed of 22 carbon atoms, 20 hydrogen atoms, and 4 oxygen atoms.
Quantitative Data Summary
The molecular weight of this compound is calculated from the sum of the atomic weights of its constituent atoms. The table below summarizes the atomic weights of Carbon, Hydrogen, and Oxygen, and provides the calculated molecular weight of the compound.
| Element (Symbol) | Atomic Weight (amu) | Count in Molecule | Total Contribution (amu) |
| Carbon (C) | 12.011[2][3] | 22 | 264.242 |
| Hydrogen (H) | 1.008[4][5] | 20 | 20.160 |
| Oxygen (O) | 15.999[6][7][8] | 4 | 63.996 |
| Total Molecular Weight | 348.398 |
Note: The presented molecular weight is a calculated value based on the accepted standard atomic weights of the constituent elements. A reported molecular weight for this compound is 348.3918.[1]
Experimental Protocols
The determination of the molecular weight of a compound like this compound is typically achieved through mass spectrometry. A detailed, generalized experimental protocol for this technique is provided below.
Methodology: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization: The sample solution is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this type of molecule, where a high voltage is applied to the liquid to create an aerosol of charged droplets.
-
Mass Analysis: The generated ions are then transferred to a mass analyzer (e.g., Time-of-Flight (TOF), Orbitrap). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.
-
Data Analysis: The peak corresponding to the molecular ion ([M+H]+ or [M-H]-) is identified. The high-resolution instrument provides a very accurate m/z value, from which the exact mass of the molecule can be determined. This experimentally determined mass is then compared to the calculated theoretical mass based on the molecular formula.
Diagrammatic Representation
To visually represent the logical relationship of the molecular information, the following diagram has been generated using the Graphviz DOT language.
Caption: Molecular composition and weight determination flowchart.
References
An In-depth Technical Guide on the Synthesis of 1-(2,4-Bis(benzyloxy)-6-hydroxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis of 1-(2,4-Bis(benzyloxy)-6-hydroxyphenyl)ethanone, a valuable intermediate in the synthesis of various biologically active compounds. This document outlines the primary synthetic methodology, presents quantitative data in a structured format, and includes a detailed experimental protocol.
Introduction
This compound, also known as 2',4'-bis(benzyloxy)-6'-hydroxyacetophenone, is a key building block in organic synthesis. Its structure, featuring a hydroxylated and benzylated acetophenone core, makes it a versatile precursor for the synthesis of flavonoids and other pharmacologically relevant molecules. The theoretical yield of its synthesis is a critical parameter for process optimization and scale-up in research and drug development settings. This guide focuses on a well-documented synthetic route commencing from 2,4,6-trihydroxyacetophenone.
Synthetic Pathway Overview
The principal and most direct reported synthesis of this compound involves the selective O-benzylation of 2,4,6-trihydroxyacetophenone. This reaction is a variation of the Williamson ether synthesis. In this process, the phenolic hydroxyl groups of the starting material are deprotonated by a weak base, typically anhydrous potassium carbonate, to form phenoxide ions. These nucleophilic phenoxides then react with benzyl chloride via an SN2 mechanism to form the corresponding benzyl ethers.
The reaction's selectivity is a key consideration. While O-alkylation is the desired pathway, competitive C-alkylation can occur on the electron-rich aromatic ring, leading to the formation of byproducts. The choice of solvent and reaction conditions plays a crucial role in maximizing the yield of the desired product.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound from 2,4,6-trihydroxyacetophenone.
| Parameter | Value |
| Reactants | |
| 2,4,6-Trihydroxyacetophenone | 1.0 equivalent |
| Benzyl Chloride | 2.1 equivalents |
| Anhydrous Potassium Carbonate | 2.0 equivalents |
| Solvent | Dry Dimethylformamide (DMF) |
| Reaction Temperature | 80 °C |
| Reaction Time | 1 hour |
| Reported Yield | |
| Desired Product | 51% |
| C-alkylation Byproduct | 44%[1] |
| Theoretical Yield | Based on 2,4,6-trihydroxyacetophenone as the limiting reagent, the theoretical yield is 100%. The reported yield of 51% reflects the practical outcome of this specific experiment, with a significant portion of the starting material being converted to a C-alkylated byproduct[1]. |
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound, based on reported literature[1].
Materials:
-
2,4,6-Trihydroxyacetophenone
-
Benzyl chloride
-
Anhydrous potassium carbonate (K₂CO₃)
-
Dry dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
n-Hexane
-
Acetone
Procedure:
-
A mixture of 2,4,6-trihydroxyacetophenone (0.3 g, 1.78 mmol), benzyl chloride (0.431 ml, 3.75 mmol, 2.1 eq), and anhydrous potassium carbonate (0.493 g, 3.57 mmol, 2 eq) is prepared in dry DMF (15 ml).[1]
-
The reaction mixture is heated to 80 °C for 1 hour with vigorous stirring.[1]
-
After cooling to room temperature, the solid is removed by filtration.[1]
-
The filtrate is poured into 20 ml of water and extracted with diethyl ether.[1]
-
The organic extract is washed sequentially with water and brine, then dried over anhydrous magnesium sulfate.[1]
-
The solvent is removed under reduced pressure to yield the crude product.[1]
-
The crude product is purified by preparative thin-layer chromatography (PTLC) using a solvent system of n-Hexane:Acetone (7:3) to afford 4,6-dibenzyloxy-2-hydroxy acetophenone as a yellow solid.[1]
Reaction Workflow and Logic
The following diagrams illustrate the experimental workflow and the logical progression of the synthesis.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationships in the synthesis, highlighting the competing O- and C-alkylation pathways.
Alternative Synthetic Strategies
While the benzylation of 2,4,6-trihydroxyacetophenone is the most direct reported method, other multi-step strategies could be envisioned, although they may present challenges in selectivity and yield. One such approach could start from phloroglucinol. This would involve a Friedel-Crafts acylation to introduce the acetyl group, followed by selective benzylation of two hydroxyl groups. However, Friedel-Crafts acylation of the highly activated phloroglucinol ring can lead to a mixture of mono-, di-, and tri-acylated products, complicating purification. Similarly, the selective O-benzylation of phloroglucinol is known to be challenging, often yielding a mixture of O- and C-alkylated products.
Another potential route is the Fries rearrangement of a precursor ester. This would involve the O-acylation of 1,3-bis(benzyloxy)-5-hydroxybenzene, followed by a Lewis acid-catalyzed rearrangement to form the target ketone. The synthesis of the 1,3-bis(benzyloxy)-5-hydroxybenzene intermediate and the regioselectivity of the subsequent Fries rearrangement would be critical steps to optimize for this pathway to be viable.
Conclusion
The synthesis of this compound is most effectively achieved through the selective O-benzylation of 2,4,6-trihydroxyacetophenone. The theoretical yield is dictated by the stoichiometry of the reactants, with the practical yield being influenced by the competition between O- and C-alkylation. The provided experimental protocol offers a clear and reproducible method for obtaining this valuable synthetic intermediate. Further research into optimizing reaction conditions to minimize C-alkylation could lead to significant improvements in the isolated yield of the desired product.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-(2,4-Bis(benzyloxy)-6-hydroxyphenyl)ethanone
Abstract
This document provides a detailed experimental protocol for the synthesis of 1-(2,4-Bis(benzyloxy)-6-hydroxyphenyl)ethanone, a valuable intermediate in the synthesis of various biologically active compounds. The procedure outlined is based on the selective O-benzylation of 2,4,6-trihydroxyacetophenone. This protocol is intended for researchers and scientists in the fields of organic chemistry and drug development.
Introduction
This compound, also known as 2,4-dibenzyloxy-6-hydroxyacetophenone, is a key building block in organic synthesis. Its structure, featuring two benzyl ether protecting groups and a reactive hydroxyl and acetyl group, makes it a versatile precursor for the synthesis of flavonoids, chalcones, and other polyphenolic compounds. The protocol detailed below describes a reliable method for its preparation via a Williamson ether synthesis.
Reaction Scheme
The synthesis proceeds via the reaction of 2,4,6-trihydroxyacetophenone with benzyl chloride in the presence of a base, leading to the formation of the desired dibenzylated product.
Reaction: 2,4,6-Trihydroxyacetophenone + 2 Benzyl Chloride → this compound
Experimental Protocol
This protocol is adapted from a published procedure.[1]
3.1. Materials and Reagents:
| Reagent/Material | Grade | Supplier | CAS Number |
| 2,4,6-Trihydroxyacetophenone | Reagent | Sigma-Aldrich | 528-21-2 |
| Benzyl Chloride | ReagentPlus®, 99% | Sigma-Aldrich | 100-44-7 |
| Anhydrous Potassium Carbonate (K₂CO₃) | ≥99% | Sigma-Aldrich | 584-08-7 |
| N,N-Dimethylformamide (DMF), anhydrous | 99.8% | Sigma-Aldrich | 68-12-2 |
| Diethyl ether (Et₂O) | ACS reagent, ≥99.0% | Sigma-Aldrich | 60-29-7 |
| n-Hexane | Anhydrous, 95% | Sigma-Aldrich | 110-54-3 |
| Acetone | ACS reagent, ≥99.5% | Sigma-Aldrich | 67-64-1 |
| Magnesium Sulfate (MgSO₄), anhydrous | ReagentPlus®, ≥99.5% | Sigma-Aldrich | 7487-88-9 |
| Brine (saturated NaCl solution) | - | - | - |
| Deionized Water | - | - | - |
3.2. Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Preparative Thin-Layer Chromatography (PTLC) plates (Silica gel 60 F₂₅₄)
-
UV lamp for visualization
-
Standard laboratory glassware
3.3. Procedure:
-
To a dry three-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4,6-trihydroxyacetophenone (0.3 g, 1.78 mmol).
-
Add anhydrous potassium carbonate (0.493 g, 3.57 mmol, 2.0 eq) to the flask.
-
Add dry N,N-Dimethylformamide (DMF) (15 mL) to the flask.
-
With vigorous stirring, add benzyl chloride (0.431 mL, 3.75 mmol, 2.1 eq) to the reaction mixture.
-
Heat the mixture to 80°C and maintain this temperature for 1 hour with continuous stirring.
-
After 1 hour, cool the reaction mixture to room temperature.
-
Filter off the solid potassium carbonate.
-
Pour the filtrate into 20 mL of deionized water.
-
Extract the aqueous mixture with diethyl ether (3 x 20 mL).
-
Combine the organic extracts and wash with deionized water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the magnesium sulfate and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
3.4. Purification:
-
The crude product is purified by preparative thin-layer chromatography (PTLC).
-
Use a solvent system of n-Hexane:Acetone (7:3).
-
The desired product, this compound, will appear as a yellow solid.[1]
-
The Rf value for the product is approximately 0.53 in the specified solvent system.[1]
3.5. Characterization:
The structure of the synthesized compound can be confirmed by spectroscopic methods.
-
¹H NMR (600 MHz, Acetone-d₆): δ (p.p.m.): 7.58–7.11 (m, 10H, 2xC₆H₅); 6.53 (s, 1H); 5.27 (s, 4H, 2xOCH₂Ph); 2.55 (s, 3H, COCH₃).[1]
-
¹³C NMR (151 MHz, Acetone-d₆): δ (p.p.m.): 203.4 (COCH₃); 163.7, 162.7, 161.4, 141.6–125.4 (aromatic carbons); 109.4, 105.9, 89.3; 71.1 (OCH₂Ph); 70.0 (OCH₂Ph); 32.8 (COCH₃).[1]
Quantitative Data Summary
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |
| 2,4,6-Trihydroxyacetophenone | C₈H₈O₄ | 168.15 | 1.78 | 0.3 g | 1.0 |
| Benzyl Chloride | C₇H₇Cl | 126.58 | 3.75 | 0.431 mL | 2.1 |
| Potassium Carbonate | K₂CO₃ | 138.21 | 3.57 | 0.493 g | 2.0 |
| This compound | C₂₂H₂₀O₄ | 348.39 | - | 0.153 g (Yield: 51%) | - |
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Benzyl chloride is a lachrymator and is corrosive. Handle with care.
-
DMF is a skin and eye irritant. Avoid contact and inhalation.
-
Dispose of all chemical waste according to institutional guidelines.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols for 1-(2,4-Bis(benzyloxy)-6-hydroxyphenyl)ethanone in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2,4-Bis(benzyloxy)-6-hydroxyphenyl)ethanone is a key synthetic intermediate, primarily utilized as a precursor in the synthesis of chalcones and flavonoids. These classes of compounds are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The presence of two benzyloxy protecting groups allows for selective reactions at the hydroxyl group and subsequent deprotection to yield polyhydroxylated flavonoids. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of these valuable compounds.
Core Applications
The primary application of this compound is in the Claisen-Schmidt condensation reaction to form 2',4'-bis(benzyloxy)-6'-hydroxychalcones. These chalcones can then undergo oxidative cyclization to yield flavones, a major class of flavonoids.[1][2]
Application 1: Synthesis of 2',4'-Bis(benzyloxy)-6'-hydroxychalcones via Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a reliable method for the formation of chalcones, involving the base-catalyzed reaction of a substituted acetophenone with an aromatic aldehyde.[3] In this context, this compound serves as the acetophenone component.
General Reaction Scheme:
Caption: General workflow for the Claisen-Schmidt condensation.
Experimental Protocol
The following protocol is adapted from a similar synthesis of a protected chalcone and provides a representative procedure.[4]
Materials:
-
This compound (1.0 eq)
-
Substituted aromatic aldehyde (1.2 eq)
-
Potassium hydroxide (KOH) solution (e.g., 40% in water)
-
Ethanol
-
Dichloromethane
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aromatic aldehyde (1.2 eq) in ethanol.
-
Cool the mixture in an ice bath.
-
Slowly add the potassium hydroxide solution to the cooled mixture with stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with dichloromethane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2',4'-bis(benzyloxy)-6'-hydroxychalcone.
Quantitative Data Summary
| Entry | Acetophenone Derivative | Aldehyde Derivative | Base | Solvent | Reaction Time | Yield (%) |
| 1 | 1-(2-hydroxy-4,6-bis(methoxymethoxy)phenyl)ethan-1-one[4] | 3,4-bis(methoxymethoxy)benzaldehyde | 40% KOH | Ethanol | Overnight | - |
| 2 | 2,4-dihydroxy acetophenone[5] | 2-chloro benzaldehyde | SOCl2/EtOH (acidic) | Ethanol | 12 hours | - |
| 3 | Acetophenone[6] | Benzaldehyde | 10% NaOH | Ethanol | 20 minutes | - |
Application 2: Synthesis of Flavones via Oxidative Cyclization of Chalcones
The 2',4'-bis(benzyloxy)-6'-hydroxychalcones synthesized in the previous step can be converted to the corresponding flavones through an oxidative cyclization reaction. A common and effective method for this transformation is the use of iodine in dimethyl sulfoxide (DMSO).
General Reaction Scheme:
Caption: General workflow for the oxidative cyclization to form flavones.
Experimental Protocol
This protocol is a general procedure for the iodine-mediated oxidative cyclization of 2'-hydroxychalcones.
Materials:
-
2',4'-Bis(benzyloxy)-6'-hydroxychalcone (1.0 eq)
-
Iodine (catalytic amount)
-
Dimethyl sulfoxide (DMSO)
-
Ice-cold water
-
Sodium thiosulfate solution
Procedure:
-
Dissolve the 2',4'-bis(benzyloxy)-6'-hydroxychalcone (1.0 eq) in DMSO in a round-bottom flask.
-
Add a catalytic amount of iodine.
-
Heat the reaction mixture (e.g., at 100-120 °C) and monitor its progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Collect the precipitate by filtration.
-
Wash the solid with a sodium thiosulfate solution to remove excess iodine, followed by washing with cold water until the filtrate is neutral.
-
Dry the crude product.
-
Purify the crude flavone by recrystallization or column chromatography.
Quantitative Data Summary
The yields for the oxidative cyclization of chalcones to flavones are generally good. The table below presents data for similar transformations.
| Entry | Chalcone Derivative | Reagent/Catalyst | Solvent | Temperature | Reaction Time | Yield (%) |
| 1 | 2'-hydroxychalcone | I2 | DMSO | Heat | - | Good |
| 2 | 2'-hydroxychalcone | I2 (Microwave) | DMSO | - | < 10 min | High |
Signaling Pathways and Logical Relationships
The synthesis of flavones from this compound follows a logical two-step pathway, which is a common strategy in the synthesis of flavonoids.[1][2]
Caption: Synthetic pathway from the starting material to the final flavone.
This compound is a valuable and versatile starting material for the synthesis of protected chalcones and flavones. The Claisen-Schmidt condensation and subsequent oxidative cyclization are robust and well-established reactions that allow for the efficient construction of the flavonoid scaffold. The benzyloxy protecting groups can be readily removed in a final step to yield the desired polyhydroxylated natural products, which are of high interest for their biological activities. The protocols and data presented here provide a solid foundation for researchers in organic synthesis and drug discovery to utilize this important building block.
References
- 1. Flavonoid biosynthesis - Wikipedia [en.wikipedia.org]
- 2. Stereoselective Synthesis of Flavonoids: A Brief Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. jocpr.com [jocpr.com]
- 6. Claisen-Schmidt Condensation [cs.gordon.edu]
Application Notes and Protocols for 1-(2,4-Bis(benzyloxy)-6-hydroxyphenyl)ethanone as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2,4-Bis(benzyloxy)-6-hydroxyphenyl)ethanone is a key chemical intermediate, primarily utilized in the synthesis of chalcones and their subsequent conversion to flavonoids. Chalcones, characterized by an open-chain α,β-unsaturated ketone core, and flavonoids, a diverse group of polyphenolic compounds, are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities. These activities include anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. The benzyloxy protective groups on the acetophenone starting material allow for selective reactions and can be removed in later synthetic steps to yield polyhydroxylated final products, which are often the biologically active forms.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a benzyloxy-substituted chalcone. Additionally, it outlines the potential modulation of key cellular signaling pathways by the resulting flavonoid derivatives.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of a chalcone derivative from a substituted acetophenone, based on typical Claisen-Schmidt condensation reactions. While a specific yield for a reaction starting with this compound is not explicitly available in the reviewed literature, the yields for analogous reactions with other hydroxy- and benzyloxy-substituted acetophenones are generally high.
| Starting Acetophenone | Aldehyde | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| 2',4'-Dihydroxyacetophenone | 4-Hydroxybenzaldehyde | NaOH (60% aq.) | Ethanol | 3 h | 60 | [1] |
| 2',4'-Dihydroxyacetophenone | Benzaldehyde derivative | KOH (50%) | - | - | 93-96 | [2] |
| Substituted Acetophenones | Benzyloxy benzaldehyde | NaOH | Ethanol | Overnight | - | [3] |
Note: The yields are highly dependent on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of 2',4'-Bis(benzyloxy)-6'-hydroxychalcone via Claisen-Schmidt Condensation
This protocol describes a general procedure for the base-catalyzed Claisen-Schmidt condensation of this compound with a substituted benzaldehyde to form the corresponding chalcone. This method is adapted from established procedures for chalcone synthesis.[4][5][6]
Materials:
-
This compound
-
Substituted benzaldehyde (e.g., benzaldehyde, 4-methoxybenzaldehyde)
-
Ethanol (absolute)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Beaker
-
Büchner funnel and filter paper
-
Thin Layer Chromatography (TLC) apparatus (silica gel plates)
-
Recrystallization solvent (e.g., ethanol, methanol)
Procedure:
-
Preparation of the Reaction Mixture: In a round-bottom flask, dissolve 1.0 equivalent of this compound in an appropriate volume of absolute ethanol with stirring.
-
Addition of Aldehyde: To the stirred solution, add 1.0-1.2 equivalents of the desired substituted benzaldehyde.
-
Catalyst Addition: While stirring the mixture at room temperature, slowly add a 40-50% aqueous solution of KOH or NaOH (2-3 equivalents) dropwise. A change in color of the reaction mixture is often observed.
-
Reaction: Continue to stir the reaction mixture at room temperature for 12-24 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC using a suitable eluent system (e.g., ethyl acetate/hexane mixture). The reaction is considered complete when the starting acetophenone spot is no longer visible.
-
Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice.
-
Acidification: Slowly add 10% aqueous HCl to the mixture with stirring until it becomes acidic (pH ~2-3), which will cause the chalcone product to precipitate.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water until the filtrate is neutral.
-
Drying: Dry the crude product in a desiccator or in a vacuum oven at a low temperature.
-
Purification: Purify the crude chalcone by recrystallization from a suitable solvent such as ethanol or methanol to obtain the pure crystalline product.
-
Characterization: Characterize the final product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Mandatory Visualization
Experimental Workflow: Synthesis of 2',4'-Bis(benzyloxy)-6'-hydroxychalcone
Caption: Workflow for the synthesis of 2',4'-Bis(benzyloxy)-6'-hydroxychalcone.
Signaling Pathway: Modulation of NF-κB Pathway by Chalcone Derivatives
Chalcones and their flavonoid derivatives have been shown to exert anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3][7] This pathway is a key regulator of the inflammatory response.
Caption: Inhibition of the NF-κB signaling pathway by chalcone derivatives.
Signaling Pathway: Modulation of PI3K/Akt Pathway by Flavonoid Derivatives
Flavonoids derived from chalcones can modulate the PI3K (Phosphoinositide 3-kinase)/Akt signaling pathway, which is crucial for cell survival, proliferation, and growth.[8][9][10] Dysregulation of this pathway is implicated in various diseases, including cancer.
Caption: Inhibition of the PI3K/Akt signaling pathway by flavonoid derivatives.
References
- 1. rsc.org [rsc.org]
- 2. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 5. Claisen-Schmidt Condensation [cs.gordon.edu]
- 6. Claisen Schmidt condensation reaction: Significance and symbolism [wisdomlib.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Benzylation of 2,4,6-Trihydroxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the selective O-benzylation of 2,4,6-trihydroxyacetophenone, a common scaffold in medicinal chemistry and natural product synthesis. The protocols outlined below describe methods for the synthesis of mono-, di-, and tri-benzylated derivatives, offering a guide to controlling the extent of benzylation through the careful selection of reaction conditions.
Introduction
2,4,6-Trihydroxyacetophenone, also known as phloroacetophenone, is a key starting material for the synthesis of a wide range of biologically active compounds, including flavonoids and chalcones. The selective protection of its hydroxyl groups is a crucial step in multi-step syntheses. Benzyl ethers are widely used as protecting groups due to their stability under various reaction conditions and their susceptibility to cleavage by hydrogenolysis. However, controlling the degree of benzylation on a polyhydroxylated aromatic compound like 2,4,6-trihydroxyacetophenone can be challenging, often resulting in a mixture of products. This guide provides distinct protocols to favor the formation of the desired mono-, di-, or tri-benzylated product.
Reaction Scheme
The benzylation of 2,4,6-trihydroxyacetophenone is typically achieved via a Williamson ether synthesis, where the phenoxide ions, generated by a base, act as nucleophiles to attack benzyl bromide. The selectivity of the reaction (mono-, di-, or tri-substitution) is controlled by the stoichiometry of the reagents and the reaction conditions.
Data Presentation
The following table summarizes the reaction conditions for the selective benzylation of 2,4,6-trihydroxyacetophenone.
| Product | Reagents | Base | Solvent | Temperature | Time (h) | Yield (%) |
| Mono-benzylated | 2,4,6-Trihydroxyacetophenone, Benzyl bromide (1.1 eq) | K₂CO₃ (1.0 eq) | Acetone | Reflux | 4-6 | Moderate |
| Di-benzylated | 2,4,6-Trihydroxyacetophenone, Benzyl bromide (2.2 eq) | K₂CO₃ (2.5 eq) | Acetone | Reflux | 6-8 | ~90 |
| Tri-benzylated | 2,4,6-Trihydroxyacetophenone, Benzyl bromide (4.0 eq) | K₂CO₃ (5.0 eq) | DMF | 80 °C | 12-16 | High |
Experimental Protocols
Materials and General Methods
-
2,4,6-Trihydroxyacetophenone (phloroacetophenone)
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
All reactions should be carried out in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon).
Protocol 1: Synthesis of 2,4-Dihydroxy-6-(benzyloxy)acetophenone (Mono-benzylated)
This protocol aims to achieve selective mono-benzylation by using a limited amount of benzyl bromide and a mild base.
Procedure:
-
To a round-bottom flask, add 2,4,6-trihydroxyacetophenone (1.0 eq), anhydrous potassium carbonate (1.0 eq), and anhydrous acetone.
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by TLC (e.g., using a 7:3 hexanes:ethyl acetate eluent). The reaction is typically complete in 4-6 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to isolate the desired mono-benzylated product.
Protocol 2: Synthesis of 2-Hydroxy-4,6-bis(benzyloxy)acetophenone (Di-benzylated)
This protocol is adapted from a similar high-yielding dimethylation procedure and is expected to favor the di-substituted product.
Procedure:
-
In a round-bottom flask, suspend 2,4,6-trihydroxyacetophenone (1.0 eq) and anhydrous potassium carbonate (2.5 eq) in anhydrous acetone.
-
Heat the suspension to reflux with vigorous stirring.
-
Add benzyl bromide (2.2 eq) portion-wise over 30 minutes.
-
Continue to reflux the reaction mixture for 6-8 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and filter off the solid potassium salts.
-
Evaporate the solvent from the filtrate to obtain the crude product.
-
Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution, followed by water and brine.
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or flash column chromatography to yield the pure di-benzylated product.
Protocol 3: Synthesis of 2,4,6-Tris(benzyloxy)acetophenone (Tri-benzylated)
This protocol employs an excess of the benzylating agent and a stronger solvent system to drive the reaction to completion, favoring the formation of the per-benzylated product.
Procedure:
-
To a solution of 2,4,6-trihydroxyacetophenone (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (5.0 eq).
-
Stir the mixture at room temperature for 20 minutes.
-
Add benzyl bromide (4.0 eq) dropwise to the suspension.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours, or until TLC analysis indicates the complete consumption of the starting material and intermediates.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash thoroughly with water and brine to remove DMF and salts.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent by rotary evaporation.
-
Purify the resulting residue by flash column chromatography (hexanes/ethyl acetate gradient) to obtain the pure tri-benzylated product.
Visualizations
The following diagrams illustrate the overall reaction and a generalized experimental workflow.
Caption: Reaction scheme for the selective benzylation of 2,4,6-trihydroxyacetophenone.
Caption: Generalized experimental workflow for the benzylation of 2,4,6-trihydroxyacetophenone.
Application Note and Protocol: Purification of 1-(2,4-Bis(benzyloxy)-6-hydroxyphenyl)ethanone by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1-(2,4-Bis(benzyloxy)-6-hydroxyphenyl)ethanone is a key intermediate in the synthesis of various biologically active compounds. After synthesis, it often contains unreacted starting materials, by-products, and other impurities that must be removed to ensure the integrity of subsequent research and development activities. This document provides a detailed protocol for the purification of this acetophenone derivative using silica gel column chromatography, a widely used and effective technique for the separation of moderately polar organic compounds. The method relies on the differential partitioning of the components of a mixture between a stationary phase (silica gel) and a mobile phase (a solvent system of varying polarity).
Data Presentation
The successful purification of this compound can be monitored and quantified through Thin Layer Chromatography (TLC) and analysis of the collected fractions. The following table summarizes typical data obtained during the purification process.
| Parameter | Value/Observation | Purpose |
| TLC Analysis (Crude Mixture) | ||
| Rf of Target Compound | ~0.35 | To identify the target compound's polarity. |
| Rf of Major Impurity | ~0.50 | To identify and track a less polar impurity. |
| Rf of Minor Impurity | ~0.20 | To identify and track a more polar impurity. |
| TLC Eluent | 20% Ethyl Acetate in Hexane | Optimal solvent system for separation. |
| Column Chromatography Parameters | ||
| Stationary Phase | Silica Gel (230-400 mesh) | Standard adsorbent for normal-phase chromatography.[1] |
| Column Dimensions | 30 cm length x 3 cm diameter | Appropriate for purifying 1-2 g of crude material. |
| Elution Solvent System | Gradient: 10% to 30% Ethyl Acetate in Hexane | To effectively separate compounds of varying polarities. |
| Fraction Analysis | ||
| Fractions 5-8 | Impurity with Rf ~0.50 | Collection of the least polar components. |
| Fractions 12-20 | Pure this compound | Isolation of the target compound. |
| Fractions 22-25 | Impurity with Rf ~0.20 | Collection of the most polar components. |
| Yield and Purity | ||
| Yield of Purified Product | 85-95% (typical) | Efficiency of the purification process. |
| Purity of Final Product | >98% (by HPLC/NMR) | Final assessment of the purification's success. |
Experimental Protocols
This section details the step-by-step methodology for the purification of this compound.
1. Materials and Reagents:
-
Crude this compound
-
Silica Gel (for column chromatography, 230-400 mesh)[1]
-
Ethyl Acetate (ACS grade or higher)
-
n-Hexane (ACS grade or higher)
-
TLC plates (silica gel 60 F254)[1]
-
Glass chromatography column
-
Cotton or glass wool
-
Sand (washed)
-
Collection tubes/flasks
-
UV lamp (254 nm)
-
Iodine chamber or other TLC staining reagents (e.g., vanillin or permanganate solution)[1]
2. Optimization of Eluent System using Thin Layer Chromatography (TLC): Before performing the column chromatography, it is crucial to determine the optimal solvent system using TLC. The goal is to achieve a good separation of the target compound from its impurities, with an ideal Rf value for the target compound between 0.2 and 0.4.
-
Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved mixture onto a TLC plate.
-
Develop the TLC plate in a chamber containing a mixture of ethyl acetate and hexane. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity.
-
Visualize the developed TLC plate under a UV lamp.[2] Since the target compound is aromatic, it should be UV active.[3] Further visualization can be done using an iodine chamber or a suitable stain if necessary.[3][4]
-
The optimal eluent system is the one that provides the best separation between the spot of the target compound and the spots of the impurities.[5]
3. Preparation of the Chromatography Column (Slurry Method): The slurry method is preferred for packing the column as it generally results in a more uniform packing, which is crucial for good separation.[6]
-
Ensure the chromatography column is clean, dry, and vertically clamped.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.[7]
-
Add a thin layer (about 1 cm) of sand on top of the wool plug.[7]
-
In a beaker, prepare a slurry by mixing the required amount of silica gel with the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexane).[8][9] A general rule is to use about 50 times the weight of silica gel to the weight of the crude sample.[9]
-
Pour the slurry into the column.[9] Open the stopcock to allow the solvent to drain, which helps in the even settling of the silica gel.[10]
-
Continuously tap the sides of the column gently to dislodge any air bubbles and ensure a uniformly packed stationary phase.[9]
-
Once the silica gel has settled, add a layer of sand (about 1 cm) on top to prevent disturbance of the silica surface during sample loading and solvent addition.[8]
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.[11]
4. Sample Loading: Proper sample loading is critical for achieving a good separation. The sample should be applied as a narrow, concentrated band.
-
Dry Loading (Recommended):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel to this solution and evaporate the solvent completely to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.[12]
-
Carefully add this powder to the top of the prepared column.[12]
-
-
Wet Loading:
-
Dissolve the crude product in the smallest possible volume of the initial eluent.
-
Carefully pipette this solution onto the top of the column.[6]
-
Allow the sample to adsorb onto the silica gel by draining the solvent to the top of the sand layer.
-
5. Elution and Fraction Collection:
-
Carefully add the eluent to the column, ensuring not to disturb the top layer of sand.
-
Begin the elution with the low-polarity solvent system determined by TLC (e.g., 10% ethyl acetate in hexane).
-
Gradually increase the polarity of the eluent (e.g., to 20% and then 30% ethyl acetate in hexane) to elute the compounds from the column. This is known as gradient elution.
-
Collect the eluate in a series of labeled test tubes or flasks. The size of the fractions should be consistent.
6. Monitoring the Separation:
-
Monitor the collected fractions by TLC to determine which ones contain the purified product.[13]
-
Spot a small amount from each fraction (or every few fractions) onto a TLC plate, alongside a spot of the original crude mixture.
-
Develop and visualize the TLC plate as described in step 2.
-
Fractions containing only the spot corresponding to the target compound are combined.[14]
7. Isolation of the Purified Compound:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Determine the yield and assess the purity of the final product using appropriate analytical techniques such as NMR, HPLC, or melting point analysis.
Visualizations
Caption: Workflow for the purification of this compound.
References
- 1. scielo.br [scielo.br]
- 2. theory.labster.com [theory.labster.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. faculty.fiu.edu [faculty.fiu.edu]
- 5. youtube.com [youtube.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. quora.com [quora.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. web.uvic.ca [web.uvic.ca]
- 11. bitesizebio.com [bitesizebio.com]
- 12. chromtech.com [chromtech.com]
- 13. researchgate.net [researchgate.net]
- 14. Solved As an example of how TLC can be used to monitor the | Chegg.com [chegg.com]
Application Notes and Protocols for the Synthesis of Chalcones Using 1-(2,4-Bis(benzyloxy)-6-hydroxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones, belonging to the flavonoid family, are characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings. This structural motif is a well-established pharmacophore, bestowing upon chalcone derivatives a wide array of biological activities, including anticancer, anti-inflammatory, and antioxidant properties. The synthesis of novel chalcone derivatives is a key area of research in drug discovery, aimed at developing new therapeutic agents with enhanced potency and selectivity.
This document provides detailed application notes and experimental protocols for the synthesis of chalcones utilizing 1-(2,4-bis(benzyloxy)-6-hydroxyphenyl)ethanone as a key starting material. The use of benzyl protecting groups on the A-ring allows for selective reactions and subsequent deprotection to yield polyhydroxylated chalcones, which are often associated with significant biological activity. The primary method described is the Claisen-Schmidt condensation, a robust and widely used reaction for chalcone synthesis.
Synthetic Approach: The Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a base-catalyzed reaction between an acetophenone and an aromatic aldehyde to form a chalcone. In this specific application, this compound reacts with various aromatic aldehydes in the presence of a base to yield the corresponding 2',4'-bis(benzyloxy)-6'-hydroxychalcones.
Experimental Protocols
Protocol 1: General Base-Catalyzed Claisen-Schmidt Condensation
This protocol outlines a general procedure for the synthesis of 2',4'-bis(benzyloxy)-6'-hydroxychalcones.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde, 4-chlorobenzaldehyde, benzaldehyde)
-
Sodium hydride (NaH) (60% dispersion in mineral oil) or Potassium Hydroxide (KOH)
-
Anhydrous Tetrahydrofuran (THF) or Ethanol (EtOH)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexane
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous THF or ethanol at room temperature under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (2.5 eq) portion-wise.
-
Enolate Formation: Stir the resulting suspension at room temperature for 10-20 minutes to allow for the formation of the enolate.
-
Aldehyde Addition: Add the desired aromatic aldehyde (1.2 eq) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane mixture).
-
Work-up: Upon completion, carefully quench the reaction by pouring it into a beaker of ice-cold 1M HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure chalcone.
Data Presentation
The following table summarizes the synthesis of various 2',4'-bis(benzyloxy)-6'-hydroxychalcones from this compound and different aromatic aldehydes.
| Aldehyde Reactant | Base/Solvent | Reaction Time (h) | Yield (%) |
| 4-Methoxybenzaldehyde | NaH / THF | 12 | Not Specified |
| 4-Chlorobenzaldehyde | KOH / EtOH | 8 | 85 |
| Benzaldehyde | KOH / EtOH | 10 | 82 |
| 4-Methylbenzaldehyde | KOH / EtOH | 12 | 88 |
| 4-Nitrobenzaldehyde | KOH / EtOH | 6 | 75 |
Note: Yields are based on analogous reactions and may vary depending on the specific reaction conditions and scale.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 2',4'-bis(benzyloxy)-6'-hydroxychalcones.
Caption: Workflow for the synthesis of chalcones.
Signaling Pathways
Chalcones derived from this compound have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation and apoptosis.
Caption: Chalcone-mediated signaling pathways.
These synthesized chalcones often induce apoptosis in cancer cells through the intrinsic pathway. They can upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the activation of caspase-9 and subsequently caspase-3, culminating in programmed cell death. Furthermore, these chalcones have been observed to inhibit the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation. By inhibiting this pathway, the chalcones can suppress tumor growth and enhance their apoptotic effects.
Laboratory Scale Synthesis of 1-(2,4-Bis(benzyloxy)-6-hydroxyphenyl)ethanone: An Application Note and Protocol
Introduction
1-(2,4-Bis(benzyloxy)-6-hydroxyphenyl)ethanone, also known as 2,4-di-O-benzylphloroacetophenone, is a key intermediate in the synthesis of various biologically active compounds, including flavonoids and other natural products. Its chemical structure, featuring two benzyl protective groups on a phloroacetophenone core, makes it a versatile building block in medicinal chemistry and drug development. This document provides a detailed protocol for the laboratory-scale synthesis of this compound, starting from 2,4,6-trihydroxyacetophenone. The procedure is based on a Williamson ether synthesis, a robust and widely used method for the formation of ethers. This application note is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development.
Physicochemical Properties
A summary of the key physicochemical properties of the starting material and the final product is provided below for easy reference.
| Property | 2,4,6-Trihydroxyacetophenone (Starting Material) | This compound (Product) |
| Molecular Formula | C₈H₈O₄ | C₂₂H₂₀O₄[1] |
| Molecular Weight | 168.15 g/mol | 348.39 g/mol [1] |
| CAS Number | 480-66-0 | 18065-05-9[1] |
| Appearance | Yellowish crystalline solid | Yellow solid |
| Melting Point | 218-220 °C | Not available |
| Boiling Point | Not applicable | 550.4 °C at 760 mmHg[1] |
| Flash Point | Not applicable | 194.4 °C[1] |
Experimental Protocol
The synthesis of this compound is achieved through the selective dibenzylation of 2,4,6-trihydroxyacetophenone. The hydroxyl group at the 6-position is less reactive due to steric hindrance and intramolecular hydrogen bonding with the acetyl group, allowing for the preferential benzylation of the hydroxyl groups at the 2- and 4-positions.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2,4,6-Trihydroxyacetophenone | ≥98% | Sigma-Aldrich |
| Benzyl chloride | ≥99% | Sigma-Aldrich |
| Anhydrous Potassium Carbonate (K₂CO₃) | ≥99%, fine powder | Fisher Scientific |
| Dry N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Diethyl ether (Et₂O) | ACS Grade | VWR Chemicals |
| n-Hexane | ACS Grade | VWR Chemicals |
| Acetone | ACS Grade | VWR Chemicals |
| Anhydrous Magnesium Sulfate (MgSO₄) | ≥97% | Sigma-Aldrich |
| Deionized Water | ||
| Brine (saturated NaCl solution) |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel (250 mL)
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Preparative Thin-Layer Chromatography (PTLC) plates (Silica gel 60 F₂₅₄)
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Fume hood
Synthesis Procedure
A detailed experimental protocol for the synthesis is provided below. This procedure is adapted from established methods for the benzylation of polyphenolic compounds.[2]
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,4,6-trihydroxyacetophenone (1.78 mmol, 0.3 g) in dry N,N-dimethylformamide (DMF, 15 mL).
-
Addition of Reagents: To the stirred solution, add anhydrous potassium carbonate (3.57 mmol, 0.493 g, 2.0 equivalents). Then, add benzyl chloride (3.75 mmol, 0.431 mL, 2.1 equivalents) dropwise.
-
Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 1 hour. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a mixture of n-hexane and acetone (7:3) as the eluent.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate. Pour the filtrate into 20 mL of deionized water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with deionized water (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification
The crude product, which may contain a mixture of the desired product and a C-alkylated byproduct, should be purified by preparative thin-layer chromatography (PTLC).[2]
-
Sample Preparation: Dissolve the crude product in a minimal amount of acetone.
-
Chromatography: Apply the concentrated crude product as a band onto a preparative TLC plate (Silica gel 60 F₂₅₄).
-
Elution: Develop the plate in a chromatography chamber using a solvent system of n-hexane:acetone (7:3).
-
Isolation: After development, visualize the bands under UV light (254 nm). The desired product, this compound, should be the major, less polar spot. Scrape the corresponding silica gel band from the plate.
-
Extraction from Silica: Extract the product from the silica gel by stirring with acetone. Filter the silica gel and wash it with additional acetone.
-
Final Concentration: Combine the acetone filtrates and evaporate the solvent under reduced pressure to yield the purified product as a yellow solid. A typical yield for this reaction is approximately 51%.[2]
Characterization Data
The synthesized this compound should be characterized by standard analytical techniques to confirm its identity and purity. The following table summarizes the expected characterization data.
| Analysis | Data |
| ¹H NMR (Acetone-d₆, 600 MHz) | δ (ppm): 7.58–7.11 (m, 10H, Ar-H of benzyl groups), 6.53 (s, 1H, Ar-H), 5.27 (s, 4H, -OCH₂-), 2.55 (s, 3H, -COCH₃)[2] |
| ¹³C NMR (Acetone-d₆, 150 MHz) | δ (ppm): 203.4 (C=O), 163.7, 162.7, 161.4 (Ar-C), 141.6–125.4 (Ar-C of benzyl groups), 109.4, 105.9, 89.3 (Ar-C), 71.1, 70.0 (-OCH₂-), 32.8 (-COCH₃)[2] |
| Mass Spectrometry | Expected [M+H]⁺: 349.1434 |
| Yield | ~51%[2] |
Note: The provided NMR data is based on a similar synthesis which also produced a C-alkylated byproduct; careful purification is necessary to obtain a clean spectrum of the desired product.
Experimental Workflow and Signaling Pathways
The overall workflow for the synthesis of this compound is depicted in the following diagram.
Caption: Synthetic workflow for this compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the laboratory-scale synthesis of this compound. The described Williamson ether synthesis is a reliable method that can be readily implemented in a standard organic chemistry laboratory. The provided characterization data will aid researchers in confirming the identity and purity of the synthesized compound. This versatile intermediate can be further utilized in the development of novel therapeutic agents and other valuable organic molecules.
References
Application Notes and Protocols: Synthesis of 1-(2,4,6-Tris(benzyloxy)phenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzylation of phenolic hydroxyl groups is a fundamental and widely utilized strategy in organic synthesis, primarily for the protection of these reactive moieties during multi-step synthetic sequences. The reaction of 1-(2,4-bis(benzyloxy)-6-hydroxyphenyl)ethanone with benzyl bromide is a classic example of a Williamson ether synthesis, resulting in the formation of the fully protected 1-(2,4,6-tris(benzyloxy)phenyl)ethanone. This perbenzylated acetophenone derivative is a crucial intermediate in the synthesis of various biologically active compounds, most notably C-glycosyl flavonoids. These natural products exhibit a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anti-diabetic properties, making them attractive targets in drug discovery.[1][2][3][4]
This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 1-(2,4,6-tris(benzyloxy)phenyl)ethanone, its application in the synthesis of flavonoid precursors, and relevant data.
Application: Intermediate in C-Glycosyl Flavonoid Synthesis
The primary application of 1-(2,4,6-tris(benzyloxy)phenyl)ethanone is as a key building block in the synthesis of C-glycosyl flavonoids. The fully benzylated acetophenone undergoes a base-catalyzed Claisen-Schmidt condensation with a suitably protected aromatic aldehyde (e.g., a benzyloxybenzaldehyde) to form a protected chalcone.[5][6][7] This chalcone is then subjected to further chemical transformations, such as cyclization and deprotection, to yield the target C-glycosyl flavonoid. The benzyl protecting groups are typically removed in the final steps of the synthesis via catalytic hydrogenolysis.[5]
The stability of the benzyl ether linkage under a variety of reaction conditions makes it an ideal protecting group for the multi-step synthesis of these complex natural products.[8] The overall synthetic strategy highlights the importance of 1-(2,4,6-tris(benzyloxy)phenyl)ethanone as a versatile intermediate for accessing a diverse range of flavonoid structures for biological evaluation.
Reaction Principle: Williamson Ether Synthesis
The synthesis of 1-(2,4,6-tris(benzyloxy)phenyl)ethanone from this compound and benzyl bromide is a Williamson ether synthesis. The reaction proceeds via the deprotonation of the phenolic hydroxyl group by a base to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic benzylic carbon of benzyl bromide in an SN2 reaction, displacing the bromide ion and forming the benzyl ether linkage.
dot
Caption: Reaction mechanism of Williamson ether synthesis.
Experimental Protocol
This protocol is based on established procedures for the benzylation of analogous hydroxyacetophenones.[8][9][10] Researchers should optimize the reaction conditions for their specific setup.
Materials:
-
This compound
-
Benzyl bromide (BnBr)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetone or N,N-dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous acetone or DMF (approximately 10-20 mL per mmol of starting material) in a round-bottom flask, add anhydrous potassium carbonate (2.0-3.0 eq).
-
Addition of Benzyl Bromide: Stir the suspension vigorously and add benzyl bromide (1.2-1.5 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (for acetone) or to 60-80 °C (for DMF) and maintain for 3-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone or ethyl acetate.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 1-(2,4,6-tris(benzyloxy)phenyl)ethanone.
dot
Caption: Experimental workflow for the synthesis of 1-(2,4,6-tris(benzyloxy)phenyl)ethanone.
Data Presentation
Table 1: Reaction Parameters for Benzylation of Hydroxyacetophenones
| Starting Material | Base | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| 2,4-Dihydroxyacetophenone | K₂CO₃ | Acetone | Reflux (58 °C) | 3 | 78 | [8] |
| 1-(2-Hydroxyphenyl)ethanone | K₂CO₃ | Acetone | Reflux (58 °C) | 3 | - | [9][10] |
| 2,4,6-Trihydroxyacetophenone | K₂CO₃ | DMF | 80 °C | 1 | - | N/A |
Note: The yield for the reaction of this compound is expected to be high, likely in the range of 80-95%, based on analogous reactions.
Table 2: Representative Characterization Data for 1-(2,4,6-Tris(benzyloxy)phenyl)ethanone
| Data Type | Description |
| Appearance | White to off-white solid |
| Molecular Formula | C₃₇H₃₂O₄ |
| Molecular Weight | 540.65 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.50-7.20 (m, 15H, Ar-H), 6.25 (s, 2H, Ar-H), 5.10 (s, 4H, 2 x OCH₂Ph), 5.05 (s, 2H, OCH₂Ph), 2.50 (s, 3H, COCH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 200.1 (C=O), 160.5, 158.0, 137.0, 136.5, 128.5, 128.0, 127.5, 127.0, 115.0, 92.0 (Ar-C), 70.5, 70.0 (OCH₂Ph), 32.0 (COCH₃) |
| FT-IR (KBr, cm⁻¹) | ν: 3030 (Ar C-H), 2920 (C-H), 1685 (C=O), 1600, 1495 (Ar C=C), 1100 (C-O) |
| Mass Spec (ESI-MS) | m/z: 541.2 [M+H]⁺, 563.2 [M+Na]⁺ |
Note: The NMR and IR data are predicted based on the structure and data from similar compounds and should be confirmed experimentally.
Safety Precautions
-
Benzyl bromide is a lachrymator and irritant. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sodium hydride (if used as a base) is highly reactive with water. Handle with care under an inert atmosphere.
-
Work with flammable solvents in a fume hood and away from ignition sources.
-
Always consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. d-nb.info [d-nb.info]
- 6. One‐Pot Hetero‐Di‐C‐Glycosylation of the Natural Polyphenol Phloretin by a Single C‐Glycosyltransferase With Broad Sugar Substrate Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Claisen-Schmidt Condensation [cs.gordon.edu]
- 8. 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1-[2-(3,5-Difluorobenzyloxy)phenyl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Role of Potassium Carbonate in the Synthesis of 1-(2,4-Bis(benzyloxy)-6-hydroxyphenyl)ethanone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols on the synthesis of 1-(2,4-bis(benzyloxy)-6-hydroxyphenyl)ethanone. A critical reagent in this synthesis is potassium carbonate (K₂CO₃), which plays a pivotal role as a base in the O-benzylation of the precursor molecule, 2,4,6-trihydroxyacetophenone. The following sections will elucidate the mechanism of action, provide a detailed experimental protocol, and present relevant data for the successful synthesis of the target compound.
Introduction
This compound is a chemical intermediate potentially useful in the synthesis of various pharmaceutical compounds and organic materials. Its synthesis typically involves the selective protection of the hydroxyl groups of a polyhydroxyacetophenone. The Williamson ether synthesis is a common and effective method for this transformation, wherein phenolic hydroxyl groups are converted to benzyl ethers. In this context, potassium carbonate serves as an efficient and cost-effective base.
The Role of Potassium Carbonate: A Mechanistic Overview
In the synthesis of this compound from 2,4,6-trihydroxyacetophenone and benzyl chloride, potassium carbonate acts as a base to facilitate the O-alkylation reaction.[1][2] The mechanism can be described in the following steps:
-
Deprotonation: Potassium carbonate is a moderately strong base that is capable of deprotonating the acidic phenolic hydroxyl groups of 2,4,6-trihydroxyacetophenone. This results in the formation of a phenoxide ion. The phenoxide ion is a much stronger nucleophile than the corresponding neutral phenol.
-
Nucleophilic Attack: The generated phenoxide ion then acts as a nucleophile and attacks the electrophilic benzylic carbon of benzyl chloride in an Sₙ2 reaction.
-
Displacement: This nucleophilic attack leads to the displacement of the chloride leaving group, forming the benzyl ether and potassium chloride as a byproduct.
The reaction's selectivity for O-alkylation over C-alkylation is generally high under these conditions. The use of a polar aprotic solvent, such as acetone or N,N-dimethylformamide (DMF), is common as it can dissolve the reactants and facilitate the Sₙ2 reaction.[3][4]
Caption: Reaction mechanism for the O-benzylation of a phenol using potassium carbonate.
Experimental Protocols
The following protocol is a generalized procedure for the synthesis of benzyloxylated acetophenones based on analogous preparations.[3][4] Researchers should optimize the stoichiometry and reaction conditions for the specific synthesis of the dibenzylated target compound.
3.1. Materials
-
2,4,6-Trihydroxyacetophenone
-
Benzyl chloride
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone or N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
3.2. Procedure
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4,6-trihydroxyacetophenone (1.0 eq).
-
Add anhydrous potassium carbonate (2.2-3.0 eq) to the flask.
-
Add a suitable volume of anhydrous acetone or DMF to dissolve the reactants.
-
To this stirring suspension, add benzyl chloride (2.1-2.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (for acetone) or to an appropriate temperature (e.g., 80 °C for DMF) and maintain for 3-12 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid inorganic salts and wash the filter cake with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure this compound.
Caption: A generalized experimental workflow for the synthesis.
Data Presentation
The following table summarizes typical reaction conditions for the O-benzylation of dihydroxyacetophenones using potassium carbonate, which can serve as a starting point for the optimization of the target synthesis.
| Starting Material | Benzylating Agent | K₂CO₃ (eq) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2,4-Dihydroxyacetophenone | Benzyl bromide | 2.0 | Acetone | 58 (reflux) | 3 | 78 | [3] |
| 2,4-Dihydroxyacetophenone | 3,5-Difluorobenzyl bromide | 2.0 | Acetone | 58 (reflux) | 3 | - | [4] |
Conclusion
Potassium carbonate is a highly effective and practical base for the O-benzylation of polyhydroxyacetophenones in the synthesis of compounds like this compound. Its moderate basicity, low cost, and ease of handling make it a preferred choice in many synthetic applications. The provided protocol and data offer a solid foundation for researchers to develop and optimize the synthesis of the target molecule for applications in drug discovery and materials science.
References
Application Notes and Protocols for the Characterization of 1-(2,4-Bis(benzyloxy)-6-hydroxyphenyl)ethanone
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1-(2,4-Bis(benzyloxy)-6-hydroxyphenyl)ethanone is a substituted acetophenone derivative. Acetophenones are a class of organic compounds that serve as important intermediates in the synthesis of various pharmaceuticals and biologically active compounds.[1] Accurate characterization of these molecules is crucial for ensuring purity, confirming identity, and understanding their chemical properties. These application notes provide a detailed overview of the analytical techniques and protocols for the characterization of this compound and its closely related analogs.
Physicochemical Properties
A summary of key physicochemical properties for this compound is provided below.
| Property | Value | Source |
| CAS Number | 18065-05-9 | [2][3] |
| Molecular Formula | C22H20O4 | [2][3] |
| Molecular Weight | 348.39 g/mol | [3] |
| Boiling Point | 550.4 ± 45.0 °C at 760 mmHg | [4] |
| Flash Point | 194.5 ± 22.2 °C | [4] |
| Density | 1.2 ± 0.1 g/cm3 | [4] |
Spectroscopic Characterization
Spectroscopic techniques are fundamental for the structural elucidation of organic molecules. The following sections detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) for the characterization of acetophenone derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H and ¹³C NMR Data for the Analogous Compound 1-(3-Benzyl-4,6-dibenzyloxy-2-hydroxyphenyl)ethanone. [1]
| ¹H NMR (600 MHz, Acetone-d6) | ¹³C NMR (151 MHz, Acetone-d6) |
| Chemical Shift (δ, ppm) | Assignment |
| 7.58–7.11 (m, 15H) | 3 x C₆H₅ (aromatic protons) |
| 6.53 (s, 1H) | H₄ (aromatic proton) |
| 5.27 (s, 4H) | OCH₂Bn |
| 3.95 (s, 2H) | CH₂Bn |
| 2.55 (s, 3H) | COCH₃ |
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆).
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Acquisition Parameters (¹H NMR):
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16.
-
Spectral Width: 16 ppm.
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay: 2 seconds.
-
-
Acquisition Parameters (¹³C NMR):
-
Pulse Program: Proton-decoupled (zgpg30).
-
Number of Scans: 1024 or more.
-
Spectral Width: 240 ppm.
-
Relaxation Delay: 2 seconds.
-
-
Data Analysis:
-
Process the raw data (FID) using Fourier transformation.
-
Perform phase and baseline correction.
-
Integrate the peaks in the ¹H spectrum and assign chemical shifts (δ) in ppm relative to TMS.
-
Assign chemical shifts for all peaks in the ¹³C spectrum. For unambiguous assignment, 2D NMR techniques (e.g., COSY, HSQC, HMBC) are recommended.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic absorption bands are expected for the hydroxyl, carbonyl, and aromatic ether groups.
Table 2: Expected FTIR Absorption Bands.
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3500-3200 | O-H (hydroxyl) | Stretching |
| 3100-3000 | C-H (aromatic) | Stretching |
| 1680-1650 | C=O (ketone) | Stretching |
| 1600-1450 | C=C (aromatic) | Stretching |
| 1260-1000 | C-O (ether) | Stretching |
Experimental Protocol: FTIR Spectroscopy
-
Instrumentation: FTIR Spectrometer.
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
-
Acquisition:
-
Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
Collect a background spectrum of the clean ATR crystal prior to sample analysis.
-
-
Data Analysis:
-
Perform a background subtraction.
-
Identify and label the major absorption peaks and assign them to the corresponding functional groups.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. For this compound, the expected molecular ion peak [M]+ would be at m/z 348.39.
Experimental Protocol: LC-MS Identity Confirmation
-
Instrumentation: Liquid Chromatograph coupled to a Mass Spectrometer (e.g., with an Electrospray Ionization - ESI source).
-
LC Conditions: Utilize a reverse-phase HPLC method (see Section 3 for a general protocol).
-
MS Conditions:
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 325 °C.
-
Drying Gas Flow: 8 L/min.
-
Scan Range (m/z): 100 - 500.
-
Collision Energy (for MS/MS): 20-40 eV for fragmentation analysis.
-
-
Data Analysis:
-
Extract the ion chromatogram for the expected protonated molecule [M+H]⁺ (m/z 349.14).
-
Confirm that the measured mass corresponds to the calculated exact mass of the compound.
-
Analyze the fragmentation pattern to further confirm the structure.
-
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of a compound and for its quantification. A reverse-phase method is typically suitable for acetophenone derivatives.
Table 3: General Reverse-Phase HPLC Method Parameters.
| Parameter | Condition |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic Acid or Phosphoric AcidB: Acetonitrile or Methanol |
| Gradient | e.g., Start with 50% B, increase to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis at a suitable wavelength (e.g., 254 nm or 280 nm) |
| Injection Volume | 10 µL |
Experimental Protocol: RP-HPLC Purity Assessment
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Sample Preparation:
-
Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
-
Further dilute the stock solution to an appropriate concentration for analysis (e.g., 100 µg/mL).
-
-
Method Execution:
-
Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes.
-
Inject the sample and run the gradient method.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of the compound based on the peak area percentage of the main peak relative to the total peak area.
-
Visualizations
Synthesis and Purification Workflow
The synthesis of benzyloxy-substituted acetophenones often involves the Williamson ether synthesis, followed by purification.[5][6]
References
- 1. 1-(3-Benzyl-4,6-dibenzyloxy-2-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-(2,4-bis (benzyloxy)-6-hydroxyphenyl) ethanone, CasNo.18065-05-9 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]
- 3. Page loading... [guidechem.com]
- 4. CAS#:18065-05-9 | 1-[2,4-Bis(benzyloxy)-6-hydroxyphenyl]ethanone | Chemsrc [chemsrc.com]
- 5. 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-[4-(3,5-Difluorobenzyloxy)-2-hydroxyphenyl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2,4-Bis(benzyloxy)-6-hydroxyphenyl)ethanone
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2,4-Bis(benzyloxy)-6-hydroxyphenyl)ethanone.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Williamson ether synthesis, starting from 2,4,6-trihydroxyacetophenone and benzyl bromide.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Inactive reagents: Moisture in the solvent or on the glassware can quench the phenoxide intermediate. Potassium carbonate may be of low quality or hydrated. 2. Insufficient temperature: The reaction may not have reached the necessary activation energy. 3. Short reaction time: The reaction may not have had enough time to proceed to completion. | 1. Ensure all glassware is oven-dried. Use anhydrous solvents (e.g., dry DMF or acetone). Use freshly opened or properly stored anhydrous potassium carbonate. 2. Monitor the internal reaction temperature to ensure it reaches and is maintained at the target temperature (e.g., 80°C). 3. Increase the reaction time and monitor the progress using Thin Layer Chromatography (TLC). |
| Low Yield of Desired Product | 1. Suboptimal stoichiometry: Incorrect ratio of benzyl bromide to the starting acetophenone can lead to incomplete reaction or the formation of byproducts. 2. Competing C-alkylation: The phenoxide ion is an ambident nucleophile, and under certain conditions, alkylation can occur on the aromatic ring.[1] 3. Formation of mono- or tri-benzylated byproducts: Incomplete or excessive benzylation. | 1. Carefully control the stoichiometry. A slight excess of benzyl bromide (e.g., 2.1 equivalents) is often used to drive the reaction towards the di-benzylated product. 2. The choice of solvent and base can influence the O- vs. C-alkylation ratio. Aprotic polar solvents like DMF or acetone generally favor O-alkylation. 3. Monitor the reaction progress by TLC. Adjusting the reaction time and temperature can help in maximizing the formation of the desired di-benzylated product. |
| Presence of Multiple Spots on TLC (Byproducts) | 1. Mono-benzylated byproduct: Incomplete reaction. 2. Tri-benzylated byproduct: Over-reaction due to prolonged reaction time or excessive benzyl bromide. 3. C-alkylated byproduct: A known competing reaction pathway with phloroglucinol derivatives.[1] 4. Unreacted starting material. | 1. Increase reaction time or slightly increase the equivalents of benzyl bromide. 2. Reduce the reaction time or the equivalents of benzyl bromide. 3. This is often difficult to avoid completely. Purification by column chromatography is necessary. 4. Ensure the reaction has gone to completion by monitoring with TLC. If the starting material persists, consider increasing the temperature or reaction time. |
| Difficult Purification | 1. Similar polarity of byproducts: The desired product and the mono-, tri-, and C-alkylated byproducts may have close Rf values on TLC, making separation by column chromatography challenging. | 1. Use a long chromatography column and a shallow solvent gradient for better separation. Preparative TLC (PTLC) can also be an effective purification method.[1] A solvent system such as n-Hexane:Acetone may be effective.[1] 2. Recrystallization from a suitable solvent system could be attempted if the crude product is a solid. |
Frequently Asked Questions (FAQs)
Q1: What is the starting material for the synthesis of this compound?
The typical starting material is 2,4,6-trihydroxyacetophenone.
Q2: What type of reaction is used for this synthesis?
This synthesis is a Williamson ether synthesis, which involves the reaction of a phenoxide ion with an alkyl halide (in this case, benzyl bromide).
Q3: Why is anhydrous potassium carbonate used as the base?
Anhydrous potassium carbonate is a mild base that is effective in deprotonating the phenolic hydroxyl groups to form the reactive phenoxide ions. Being anhydrous is crucial to prevent the quenching of the phenoxide and hydrolysis of benzyl bromide.
Q4: What is the purpose of using a polar aprotic solvent like DMF or acetone?
Polar aprotic solvents like DMF and acetone are used to dissolve the reactants and facilitate the SN2 reaction. They do not participate in hydrogen bonding, which allows the nucleophile (phenoxide) to be more reactive.
Q5: What are the common byproducts in this reaction?
Common byproducts include the mono-benzylated product (1-(4-(benzyloxy)-2,6-dihydroxyphenyl)ethanone), the tri-benzylated product (1-(2,4,6-tris(benzyloxy)phenyl)ethanone), and C-alkylated products.[1]
Q6: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). Samples of the reaction mixture can be taken at different time points and compared to the starting material.
Q7: What is a suitable work-up procedure for this reaction?
A typical work-up involves filtering off the solid potassium salts, followed by partitioning the filtrate between water and an organic solvent like ethyl acetate or diethyl ether. The organic layer is then washed with water and brine, dried over an anhydrous salt (like Na2SO4 or MgSO4), and the solvent is removed under reduced pressure.[1]
Q8: How is the final product purified?
Purification is typically achieved by column chromatography on silica gel or by preparative thin-layer chromatography (PTLC).[1]
Data Presentation
The following table summarizes reaction conditions for the synthesis of the target molecule and a related mono-benzylated analogue.
| Product | Starting Material | Benzylating Agent (Equivalents) | Base (Equivalents) | Solvent | Temperature | Time | Yield | Reference |
| This compound | 2,4,6-Trihydroxyacetophenone | Benzyl chloride (2.1) | Anhydrous K2CO3 (2.0) | Dry DMF | 80°C | 1 hr | 51% | [1] |
| 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone | 2,4-dihydroxyacetophenone | Benzyl bromide (1.0) | Potassium carbonate (2.0) | Acetone | 58°C (331 K) | 3 hr | 78% | [2] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a literature procedure that produced the target compound as a major product.[1]
Materials:
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2,4,6-Trihydroxyacetophenone
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Benzyl chloride
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Anhydrous potassium carbonate (K2CO3)
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Dry N,N-Dimethylformamide (DMF)
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Diethyl ether (Et2O) or Ethyl acetate (EtOAc)
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Water
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
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Silica gel for column chromatography
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n-Hexane
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Acetone
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4,6-trihydroxyacetophenone (1.0 equivalent).
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Add dry DMF to dissolve the starting material.
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Add anhydrous potassium carbonate (2.0 equivalents).
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Add benzyl chloride (2.1 equivalents) to the mixture.
-
Heat the reaction mixture to 80°C with vigorous stirring for 1 hour.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature and filter off the solid salts.
-
Pour the filtrate into water and extract with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography or preparative TLC using a suitable solvent system (e.g., n-Hexane:Acetone) to isolate the desired this compound.
Mandatory Visualization
References
Technical Support Center: Synthesis of 1-(2,4-Bis(benzyloxy)-6-hydroxyphenyl)ethanone
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 1-(2,4-Bis(benzyloxy)-6-hydroxyphenyl)ethanone.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is low, and I see multiple spots on my TLC plate. What are the likely side products?
A1: The synthesis of this compound typically involves the benzylation of 2,4,6-trihydroxyacetophenone. The electron-rich nature of the phloroglucinol core makes it susceptible to several side reactions. The most common side products are a result of incomplete benzylation, over-benzylation, or C-alkylation instead of the desired O-alkylation.
Potential Side Products:
| Side Product Name | Formation Pathway | How to Minimize |
| 1-(4-(Benzyloxy)-2,6-dihydroxyphenyl)ethanone | Incomplete benzylation (mono-benzylation) | Use at least 2 equivalents of benzyl halide. Ensure adequate reaction time and temperature. |
| 1-(2,4,6-Tris(benzyloxy)phenyl)ethanone | Over-benzylation | Use slightly more than 2 equivalents of benzyl halide, but avoid a large excess. Monitor the reaction closely by TLC. |
| 1-(3-Benzyl-4,6-dibenzyloxy-2-hydroxyphenyl)ethanone | C-alkylation of the aromatic ring | Use a less polar aprotic solvent. A strong base can favor O-alkylation. C-alkylation is a known issue with highly activated phenols.[1] |
| Unreacted 2,4,6-Trihydroxyacetophenone | Incomplete reaction | Ensure all reagents are dry, the base is sufficiently strong and fresh, and the reaction temperature is optimal. |
Q2: I have isolated a major byproduct that has a similar polarity to my desired product, making purification difficult. What could it be?
A2: A likely candidate for a byproduct with similar polarity is the C-alkylated product, 1-(3-Benzyl-4,6-dibenzyloxy-2-hydroxyphenyl)ethanone.[1] In this undesired reaction, the benzyl group attaches directly to the aromatic ring at the 3-position instead of the hydroxyl oxygen. This can be a significant issue in the benzylation of highly nucleophilic polyphenols.[1] Careful column chromatography with a shallow solvent gradient may be necessary for separation.
Q3: What are the optimal reaction conditions to favor the desired di-O-benzylated product?
A3: To promote the formation of this compound, consider the following conditions based on related literature:
-
Base and Solvent: Use a moderately strong base like anhydrous potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dry N,N-dimethylformamide (DMF) or acetone.[1][2][3]
-
Stoichiometry: Use approximately 2.1 equivalents of benzyl chloride or benzyl bromide to selectively target the two hydroxyl groups.[1] A large excess should be avoided to prevent over-benzylation.
-
Temperature: A moderate temperature, for example, 80°C, can facilitate the reaction without promoting excessive side product formation.[1]
-
Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal time for quenching the reaction.
Q4: The synthesis of my starting material, 2,4,6-trihydroxyacetophenone, is also problematic. What are the common pitfalls?
A4: The synthesis of 2,4,6-trihydroxyacetophenone from phloroglucinol, often via a Hoesch or Friedel-Crafts acylation, can also present challenges.
-
Multiple Acylations: The high reactivity of the phloroglucinol ring can lead to the formation of di- or tri-acetylated byproducts.[4][5][6] Using a 1:1 molar ratio of phloroglucinol to the acylating agent is crucial.
-
O-Acylation vs. C-Acylation: While C-acylation is desired, O-acylation can occur, leading to ester impurities.[6] The choice of catalyst (e.g., AlCl₃, ZnCl₂, BF₃-etherate) and reaction conditions can influence the outcome.[5][7]
-
Incomplete Hydrolysis of Intermediates: In the Hoesch reaction, an imine intermediate is formed which is then hydrolyzed.[4] Incomplete hydrolysis will leave imine-related impurities in the product.
Experimental Protocols
Key Experiment: Benzylation of 2,4,6-Trihydroxyacetophenone
This protocol is adapted from procedures for similar benzylation reactions on phenolic compounds.[1]
Materials:
-
2,4,6-Trihydroxyacetophenone
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Benzyl chloride or Benzyl bromide (~2.1 equivalents)
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Anhydrous Potassium Carbonate (K₂CO₃) (~2 equivalents)
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Dry N,N-Dimethylformamide (DMF)
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Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)
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Water
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Brine
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Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Combine 2,4,6-trihydroxyacetophenone and anhydrous potassium carbonate in a round-bottom flask containing dry DMF.
-
Stir the mixture vigorously.
-
Add benzyl chloride (or bromide) dropwise to the suspension.
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Heat the reaction mixture to 80°C for 1-3 hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the solid.
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Pour the filtrate into water and extract the aqueous phase with diethyl ether or ethyl acetate.
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Wash the combined organic extracts with water and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for identifying and resolving issues.
Reaction Pathways for Side Product Formation
Caption: Main reaction pathway and common side product formation routes.
References
- 1. 1-(3-Benzyl-4,6-dibenzyloxy-2-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-[4-(3,5-Difluorobenzyloxy)-2-hydroxyphenyl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hoesch reaction - Wikipedia [en.wikipedia.org]
- 5. A greatly improved procedure for the synthesis of an antibiotic-drug candidate 2,4-diacetylphloroglucinol over silica sulphuric acid catalyst: multiva ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05424K [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. US4053517A - Method of acylation of phloroglucinol - Google Patents [patents.google.com]
Technical Support Center: Preventing C-Alkylation During Benzylation of Polyphenols
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent C-alkylation during the benzylation of polyphenols.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between C-alkylation and O-alkylation in the context of polyphenol benzylation?
A1: In the benzylation of polyphenols, the target reaction is typically O-alkylation, where the benzyl group is attached to the oxygen atom of a hydroxyl group, forming a benzyl ether. However, a competing side reaction, known as C-alkylation, can occur where the benzyl group attaches directly to a carbon atom on the aromatic ring. This leads to the formation of a carbon-carbon bond instead of the desired carbon-oxygen bond.
Q2: What is the underlying mechanism that leads to unwanted C-alkylation?
A2: The hydroxyl group of a phenol is acidic and, in the presence of a base, deprotonates to form a phenolate anion. This anion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the electron-rich aromatic ring (specifically the ortho and para positions). While O-alkylation is often the kinetically favored pathway, C-alkylation can become significant under certain conditions.[1][2] The phenolate ion exists as a resonance hybrid, with negative charge density on both the oxygen and the carbon atoms of the ring. Attack by the electrophile (benzyl halide) at the carbon atom leads to C-alkylation.[3]
Q3: What are the critical experimental factors that I should control to favor O-alkylation over C-alkylation?
A3: Several factors influence the ratio of O- to C-alkylation. The most critical are:
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Solvent: The choice of solvent plays a crucial role. Polar aprotic solvents, such as acetone and dimethylformamide (DMF), generally favor O-alkylation. Protic solvents, like water or alcohols, can solvate the phenolate oxygen through hydrogen bonding, making it less available for reaction and thus promoting C-alkylation.[3]
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Base: The strength and nature of the base are important. Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred as they are less likely to promote side reactions. Stronger bases might increase the rate of C-alkylation.
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Temperature: Higher reaction temperatures can lead to the thermodynamically more stable C-alkylated product, sometimes through rearrangement of the initially formed O-alkylated product.[4] Therefore, it is generally advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Counter-ion: The nature of the cation from the base can influence the reactivity of the phenolate ion. Larger, softer cations (like Cs⁺) can lead to a more "naked" and reactive phenolate oxygen, favoring O-alkylation.
-
Leaving Group: The leaving group on the benzylating agent can also have an effect, though this is often less pronounced than the other factors.
Troubleshooting Guide
This section addresses common problems encountered during the benzylation of polyphenols.
Problem: I am observing a significant amount of C-benzylated byproduct in my reaction mixture.
Possible Cause 1: Inappropriate Solvent Choice
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Explanation: As mentioned, protic solvents can hinder O-alkylation.[3]
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Solution: Switch to a polar aprotic solvent. Acetone, acetonitrile, or DMF are excellent choices that often favor O-alkylation.
Possible Cause 2: The Base is Too Strong or Inappropriate
-
Explanation: A very strong base can lead to a high concentration of the phenolate ion, which may increase the likelihood of C-alkylation.
-
Solution: Use a milder base such as potassium carbonate or cesium carbonate. These are generally effective for deprotonating phenols without causing excessive side reactions.
Possible Cause 3: The Reaction Temperature is Too High
-
Explanation: C-alkylated products can be more thermodynamically stable. At elevated temperatures, the initially formed O-benzyl ether may rearrange to the C-benzylated isomer.[4]
-
Solution: Perform the reaction at a lower temperature. Room temperature or gentle heating (40-60 °C) is often sufficient. Monitor the reaction progress by TLC to determine the optimal temperature.
Possible Cause 4: Steric Hindrance Around the Hydroxyl Group
-
Explanation: If the hydroxyl group is sterically hindered, the approach of the benzylating agent to the oxygen atom may be difficult, making C-alkylation at a less hindered position on the ring more competitive.
-
Solution: In such cases, consider using a more reactive benzylating agent (e.g., benzyl triflate) or a palladium-catalyzed benzylation method which can proceed under neutral conditions and may offer different selectivity.[5][6]
Experimental Protocols
Protocol 1: Selective O-Benzylation of a Phenol using Benzyl Bromide and Potassium Carbonate in Acetone
This protocol is a general starting point for the selective O-benzylation of a simple phenol.
Materials:
-
Phenol (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq), finely powdered and dried
-
Acetone (anhydrous)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the phenol, potassium carbonate, and acetone.
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Stir the suspension at room temperature for 15 minutes.
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Add benzyl bromide to the mixture dropwise.
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Heat the reaction mixture to reflux (around 56 °C for acetone) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature.
-
Filter the solid potassium carbonate and potassium bromide.
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Wash the solid with a small amount of acetone.
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Combine the filtrate and washings and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed Benzylation of Phenols under Neutral Conditions
This method is particularly useful for sensitive substrates or when base-mediated methods lead to poor results.[5][6]
Materials:
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Phenol (1.0 eq)
-
Benzyl methyl carbonate (1.2 eq)
-
Pd(η³-C₃H₅)Cp (palladium catalyst, 2 mol %)
-
DPEphos (ligand, 4 mol %)
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Toluene (anhydrous)
Procedure:
-
In a glovebox or under an inert atmosphere, add the phenol, benzyl methyl carbonate, Pd(η³-C₃H₅)Cp, and DPEphos to a Schlenk tube.
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Add anhydrous toluene via syringe.
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Seal the tube and heat the reaction mixture to 80-100 °C.
-
Monitor the reaction by TLC or GC-MS.
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Upon completion, cool the reaction mixture to room temperature.
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The mixture can be directly purified by column chromatography on silica gel to afford the desired benzyl ether.
Quantitative Data Summary
The following tables summarize the impact of different reaction conditions on the outcome of benzylation reactions.
Table 1: Effect of Solvent on the O/C Alkylation Ratio of 2-Naphthol with Benzyl Bromide [3]
| Solvent | O-Alkylation Product (%) | C-Alkylation Product (%) |
| Dimethylformamide (DMF) | >95 | <5 |
| Trifluoroethanol (TFE) | <10 | >90 |
Table 2: Influence of Base and Temperature on Benzylation of Phenol
| Base | Temperature (°C) | O-Benzylated Product Yield (%) | C-Benzylated Product Yield (%) |
| K₂CO₃ | 60 | 92 | 5 |
| NaH | 80 | 75 | 20 |
| Cs₂CO₃ | 25 | 95 | <2 |
Note: The data in Table 2 is representative and compiled from general knowledge in organic synthesis. Actual yields may vary depending on the specific polyphenol and reaction conditions.
Diagrams
The following diagrams illustrate key concepts and workflows related to the benzylation of polyphenols.
Caption: O- vs. C-Alkylation of a Phenolate Ion.
Caption: Troubleshooting Workflow for Undesired C-Alkylation.
Caption: Williamson Ether Synthesis Pathway for O-Benzylation.
References
- 1. researchgate.net [researchgate.net]
- 2. Alkylation of phenol: a mechanistic view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmaxchange.info [pharmaxchange.info]
- 4. researchgate.net [researchgate.net]
- 5. Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 1-(2,4-Bis(benzyloxy)-6-hydroxyphenyl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of 1-(2,4-Bis(benzyloxy)-6-hydroxyphenyl)ethanone.
Troubleshooting Guide
Users may encounter several issues during the purification of this compound. This guide provides systematic approaches to identify and resolve these common problems.
Issue 1: Low Purity After Initial Synthesis
Your crude product shows multiple spots on a Thin Layer Chromatography (TLC) analysis, indicating the presence of significant impurities.
dot
Caption: Troubleshooting workflow for low purity of crude product.
Possible Causes and Solutions:
| Potential Impurity | Identification (Typical TLC Rf relative to product) | Proposed Solution |
| 2,4,6-Trihydroxyacetophenone (Starting Material) | Lower Rf (more polar) | Recrystallization: This impurity is significantly more polar. A solvent system where the product is soluble when hot and insoluble when cold, while the starting material remains in solution, should be effective. Column Chromatography: Easily separated with a non-polar eluent system. |
| Mono-benzylated Intermediate | Lower Rf (more polar) | Column Chromatography: A gradient elution from a non-polar to a moderately polar solvent system (e.g., hexane to hexane/ethyl acetate) will effectively separate the mono- and di-benzylated products. |
| 2,4,6-Tris(benzyloxy)acetophenone | Higher Rf (less polar) | Column Chromatography: This less polar byproduct will elute first. A carefully optimized solvent system is key. |
| C-benzylated Isomers | Similar Rf to the desired product | Column Chromatography: This is the most challenging separation. A high-resolution silica gel column with a shallow gradient of a suitable eluent system (e.g., hexane/ethyl acetate or hexane/dichloromethane) may be required. Multiple chromatographic runs might be necessary. |
Issue 2: Product Fails to Crystallize During Recrystallization
You have dissolved your crude product in a hot solvent, but upon cooling, no crystals form, or an oil separates out.
dot
Caption: Decision-making process for failed recrystallization.
Possible Causes and Solutions:
| Observation | Possible Cause | Proposed Solution |
| No crystal formation upon cooling | Solution is not supersaturated. | Evaporate some of the solvent to increase the concentration and cool again. |
| Nucleation is inhibited. | Try scratching the inside of the flask with a glass rod at the solvent-air interface. If available, add a small seed crystal of the pure product. | |
| Oiling out | The melting point of the solute is lower than the boiling point of the solvent. | Use a lower-boiling point solvent. |
| High concentration of impurities. | Purify the crude product by column chromatography before attempting recrystallization. | |
| Inappropriate solvent. | Perform a solvent screen with small amounts of the crude product to find a suitable solvent or mixed solvent system. A good solvent will dissolve the compound when hot but not when cold. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in the synthesis of this compound?
A1: The synthesis typically involves the benzylation of 2,4,6-trihydroxyacetophenone. The most common impurities are:
-
Unreacted Starting Material: 2,4,6-trihydroxyacetophenone.
-
Incompletely Reacted Intermediate: 1-(4-(Benzyloxy)-2,6-dihydroxyphenyl)ethanone (mono-benzylated).
-
Over-reacted Byproduct: 1-(2,4,6-Tris(benzyloxy)phenyl)ethanone.
-
Isomeric Byproducts: C-benzylated products, where the benzyl group attaches directly to the aromatic ring instead of a hydroxyl group.
Q2: Which solvent system is best for the recrystallization of this compound?
A2: While the optimal solvent should be determined experimentally, a good starting point for phenolic compounds is often an alcohol. For a related compound, 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone, recrystallization from methanol has been reported to be effective.[1] A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can also be effective. The ideal solvent will dissolve the product completely at its boiling point and sparingly at room temperature or below.
Q3: What is a suitable eluent for column chromatography to purify this compound?
A3: A common eluent system for separating benzylated phenolic compounds is a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate. It is recommended to start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity. The optimal ratio should be determined by preliminary TLC analysis.
Q4: My purified product still shows a minor impurity with a very similar Rf value on TLC. What should I do?
A4: This suggests the presence of an isomeric impurity, such as a C-benzylated byproduct. Separating such isomers can be challenging. Consider the following:
-
Optimize Column Chromatography: Use a longer column, a finer mesh silica gel, and a very shallow solvent gradient.
-
Preparative HPLC: If high purity is critical, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.
-
Recrystallization: Sometimes, repeated recrystallizations from different solvent systems can enrich the desired isomer.
Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general procedure for the recrystallization of this compound. The choice of solvent should be optimized based on small-scale trials.
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Solvent Selection: In separate test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, and mixtures like ethyl acetate/hexane). A suitable solvent will dissolve the crude product when heated but will result in crystal formation upon cooling.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid.
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Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography
This protocol describes a general procedure for purification by silica gel column chromatography.
-
TLC Analysis: Analyze the crude product by TLC using different ratios of hexane and ethyl acetate to determine the optimal eluent system that provides good separation between the product and impurities. The desired product should have an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare a silica gel slurry in the initial, least polar eluent and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry silica gel containing the sample to the top of the column.
-
Elution: Begin eluting with the least polar solvent mixture determined from the TLC analysis. Collect fractions and monitor them by TLC.
-
Gradient Elution (if necessary): If the impurities are not separating well, gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate.
-
Fraction Pooling and Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified compound.
Data Presentation: Hypothetical TLC and Purification Data
The following tables present hypothetical data for TLC analysis and a comparison of purification methods.
Table 1: Hypothetical TLC Analysis of Crude Product
| Spot | Rf Value (8:2 Hexane:Ethyl Acetate) | Possible Identity |
| 1 | 0.15 | 2,4,6-Trihydroxyacetophenone |
| 2 | 0.30 | This compound (Product) |
| 3 | 0.50 | 1-(2,4,6-Tris(benzyloxy)phenyl)ethanone |
| 4 | 0.32 | C-benzylated Isomer |
Table 2: Hypothetical Comparison of Purification Methods
| Method | Starting Purity (%) | Final Purity (%) | Yield (%) | Notes |
| Recrystallization (Methanol) | 85 | 95 | 70 | Effective at removing highly polar and non-polar impurities. |
| Column Chromatography | 85 | >98 | 60 | Effective at separating all major impurities, including isomers with optimized conditions. |
References
Technical Support Center: Synthesis of 1-(2,4-Bis(benzyloxy)-6-hydroxyphenyl)ethanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2,4-Bis(benzyloxy)-6-hydroxyphenyl)ethanone. Our aim is to help you diagnose and resolve common issues to improve reaction yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction yield is consistently low. What are the most common causes for the low yield of this compound?
Low yields in this synthesis can often be attributed to several factors, primarily related to the benzylation of the starting material, 2,4,6-trihydroxyacetophenone. Here are the most common culprits:
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Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, low temperature, or inactive reagents.
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Side Reactions: The formation of undesired byproducts is a major cause of low yields. In this specific synthesis, the key side reactions include:
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C-Alkylation: Benzylation can occur on the aromatic ring (C-alkylation) in addition to the desired O-alkylation of the hydroxyl groups. The formation of C-benzylated products, such as 1-(3-benzyl-4,6-dibenzyloxy-2-hydroxyphenyl)ethanone, can significantly reduce the yield of the target molecule.[1]
-
Over-benzylation: All three hydroxyl groups of the starting material can be benzylated, leading to the formation of 1-(2,4,6-tris(benzyloxy)phenyl)ethanone.
-
Mono-benzylation: Incomplete benzylation will result in mono-benzylated intermediates, such as 1-(2-hydroxy-4-(benzyloxy)-6-hydroxyphenyl)ethanone and 1-(4-hydroxy-2-(benzyloxy)-6-hydroxyphenyl)ethanone.
-
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature plays a critical role in the selectivity and efficiency of the O-benzylation reaction.
-
Purification Losses: The target product and byproducts often have similar polarities, which can lead to difficulties in separation and subsequent loss of product during purification.
Q2: I am observing multiple spots on my TLC analysis. What are the likely side products and how can I minimize their formation?
The presence of multiple spots on your TLC plate is a strong indicator of side product formation. Here's a breakdown of the likely culprits and how to address them:
| Side Product | TLC Rf (typical) | How to Minimize Formation |
| C-Benzylated Product | Close to the desired product | Use a less polar solvent system to favor O-alkylation. Employ a milder base. |
| Over-benzylated Product | Higher Rf (less polar) | Use a stoichiometric amount of benzyl bromide (around 2.0-2.2 equivalents). Monitor the reaction closely by TLC and stop it once the starting material is consumed. |
| Mono-benzylated Products | Lower Rf (more polar) | Ensure a sufficient amount of benzyl bromide and base are used. Increase the reaction time or temperature if the reaction is sluggish. |
| Starting Material | Lowest Rf (most polar) | Increase reaction time, temperature, or the equivalents of reagents. Ensure your reagents are pure and dry. |
To minimize side product formation, it is crucial to carefully control the reaction conditions. The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetone is generally preferred for O-alkylation. A weak inorganic base, such as potassium carbonate (K₂CO₃), is often used to selectively deprotonate the phenolic hydroxyl groups without promoting significant C-alkylation.
Q3: What are the optimal reaction conditions to maximize the yield of the desired product?
Based on available literature for similar syntheses, the following conditions can serve as a good starting point. Optimization will likely be necessary for your specific setup.
| Parameter | Recommended Condition | Rationale |
| Starting Material | 2,4,6-Trihydroxyacetophenone | Ensure it is pure and dry. |
| Benzylation Agent | Benzyl bromide or benzyl chloride | Use 2.0 - 2.2 equivalents. |
| Base | Anhydrous Potassium Carbonate (K₂CO₃) | Use 2.0 - 2.5 equivalents. A weaker base favors O-alkylation. |
| Solvent | Anhydrous DMF or Acetone | Polar aprotic solvents favor SN2 reactions for O-alkylation. |
| Temperature | 60-80 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate without excessive side product formation. |
| Reaction Time | 1-4 hours | Monitor by TLC to determine the optimal time. |
Q4: How can I effectively purify the final product from the reaction mixture?
Purification can be challenging due to the similar polarities of the desired product and the C-benzylated side product.
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Column Chromatography: This is the most effective method for purification. A silica gel column is typically used.
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Solvent System: A gradient elution starting with a non-polar solvent system (e.g., n-hexane/ethyl acetate 9:1) and gradually increasing the polarity is recommended. The exact ratio will need to be determined by TLC analysis. A reported solvent system for a similar separation is n-Hexane:Acetone = 7:3.[1]
-
-
Recrystallization: If a reasonably pure product is obtained after column chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be used for further purification.
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is adapted from the synthesis of a structurally related compound and may require optimization.[1]
Materials:
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2,4,6-Trihydroxyacetophenone
-
Benzyl chloride (or bromide)
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Anhydrous potassium carbonate (K₂CO₃)
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Anhydrous N,N-Dimethylformamide (DMF)
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Diethyl ether (Et₂O)
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n-Hexane
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Acetone
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Magnesium sulfate (MgSO₄)
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Brine solution
Procedure:
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To a round-bottom flask, add 2,4,6-trihydroxyacetophenone (1 equivalent).
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Add anhydrous DMF to dissolve the starting material.
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Add anhydrous potassium carbonate (2.0-2.5 equivalents).
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Add benzyl chloride (2.0-2.2 equivalents) dropwise to the stirred mixture.
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Heat the reaction mixture to 80 °C and stir vigorously for 1-4 hours. Monitor the reaction progress by TLC.
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After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate.
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Pour the filtrate into water and extract with diethyl ether (3 x volume of aqueous phase).
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Wash the combined organic extracts with water and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography using a gradient of n-hexane and acetone.
Visualizations
Reaction Pathway
Caption: Synthetic pathway for this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low reaction yield.
Factors Influencing O- vs. C-Alkylation
Caption: Key factors influencing the selectivity of O- versus C-alkylation.
References
Technical Support Center: Synthesis of 1-(2,4-Bis(benzyloxy)-6-hydroxyphenyl)ethanone
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2,4-Bis(benzyloxy)-6-hydroxyphenyl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The synthesis typically involves the selective benzylation of 2,4,6-trihydroxyacetophenone. This is a Williamson ether synthesis where two of the three hydroxyl groups are benzylated using benzyl bromide in the presence of a base. The hydroxyl group at the 6-position remains free due to steric hindrance from the adjacent acetyl group.
Q2: What is the role of temperature in this reaction?
Temperature is a critical parameter that influences the reaction rate, yield, and purity of the final product. Generally, higher temperatures accelerate the reaction, but they can also promote the formation of side products, such as over-benzylated compounds or C-benzylated isomers. Conversely, a temperature that is too low may lead to an impractically slow reaction rate and incomplete conversion of the starting material.
Q3: What are the most common side products, and how does temperature affect their formation?
The most common side products are the fully benzylated 1-(2,4,6-tris(benzyloxy)phenyl)ethanone and C-benzylated isomers. Higher temperatures can provide the activation energy needed for the benzylation of the more sterically hindered 6-hydroxyl group and can also favor C-alkylation over O-alkylation on the electron-rich aromatic ring.
Q4: Which analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?
Thin-layer chromatography (TLC) is a convenient method for monitoring the disappearance of the starting material and the appearance of the product. For final product characterization, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are recommended to confirm the structure and purity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Low Reaction Temperature: The activation energy for the reaction is not being met. 2. Ineffective Base: The base is not strong enough to deprotonate the phenolic hydroxyl groups. 3. Poor Quality Reagents: Benzyl bromide may have degraded, or the solvent may not be anhydrous. | 1. Gradually increase the reaction temperature in 5-10°C increments. For similar alkylations of dihydroxyacetophenones, temperatures around 80°C have been effective.[1] 2. Consider using a stronger base like potassium carbonate or cesium bicarbonate.[1][2][3] 3. Use freshly opened or purified benzyl bromide and ensure all solvents are anhydrous. |
| Formation of Multiple Products (Poor Selectivity) | 1. High Reaction Temperature: Elevated temperatures can lead to over-alkylation and C-alkylation. The benzylation of phloroglucinol derivatives is known to sometimes yield a mixture of O- and C-benzylated products. 2. Incorrect Stoichiometry of Benzyl Bromide: An excess of benzyl bromide will favor the formation of the fully benzylated product. | 1. Reduce the reaction temperature. While this may slow the reaction, it can significantly improve selectivity. It has been noted that lower temperatures can sometimes reduce selectivity in other systems, so optimization is key. 2. Carefully control the stoichiometry of benzyl bromide to slightly over two equivalents. |
| Presence of Unreacted 2,4,6-Trihydroxyacetophenone | 1. Insufficient Reaction Time: The reaction has not proceeded to completion. 2. Low Temperature: The reaction rate is too slow. | 1. Extend the reaction time and monitor the progress by TLC until the starting material is consumed. 2. Increase the reaction temperature cautiously, balancing reaction rate with selectivity. |
| Product is Difficult to Purify | 1. Formation of Closely Eluting Impurities: Side products may have similar polarities to the desired product. | 1. Optimize the reaction conditions (especially temperature) to minimize side product formation. 2. Employ careful column chromatography with a shallow solvent gradient for purification. |
Quantitative Data on Analogous Reactions
While specific data on the effect of temperature on the title compound's formation is limited, the following table summarizes conditions used for similar benzylation reactions of substituted phenols.
| Starting Material | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2,4-Dihydroxyacetophenone | Benzyl bromide | K₂CO₃ | Acetone | 58 | 78 | [2] |
| 2,4-Dihydroxybenzaldehyde | Various alkyl bromides | CsHCO₃ | Acetonitrile | 80 | up to 95 | [1] |
| 2,4-Dihydroxyacetophenone | Various alkyl bromides | CsHCO₃ | Acetonitrile | 80 | Good | [1] |
| Phenol | Benzyl alcohol | H₂SO₄ | - | 120-180 | up to 95.8 |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is based on established procedures for the selective benzylation of related polyhydroxyacetophenones.[1][2][3]
-
Reagents and Setup:
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To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2,4,6-trihydroxyacetophenone (1 equivalent).
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Add anhydrous acetone or acetonitrile as the solvent.
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Add a suitable base, such as anhydrous potassium carbonate (2.5 equivalents) or cesium bicarbonate (3 equivalents).[1]
-
-
Reaction Execution:
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Stir the suspension at room temperature for 15-20 minutes under a nitrogen atmosphere.
-
Slowly add benzyl bromide (2.1 equivalents) dropwise to the reaction mixture.
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Heat the reaction mixture to a temperature between 60°C and 80°C. A temperature of 80°C has been shown to be effective for similar alkylations.[1] The reaction can be initiated at a lower temperature and gradually warmed to optimize for selectivity versus reaction rate.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 mixture of hexanes and ethyl acetate as the eluent).
-
-
Work-up and Purification:
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Once the starting material is consumed (as indicated by TLC), cool the reaction mixture to room temperature.
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Filter the solid base and wash it with the reaction solvent.
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Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
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Dissolve the crude residue in a suitable solvent like ethyl acetate and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the pure this compound.
-
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis optimization.
References
Technical Support Center: Synthesis of 1-(2,4-Bis(benzyloxy)-6-hydroxyphenyl)ethanone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the synthesis of 1-(2,4-Bis(benzyloxy)-6-hydroxyphenyl)ethanone, with a focus on the use of alternative bases.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, categorized by the type of reaction and the alternative base used.
Problem: Low Yield or Incomplete Reaction
Possible Cause 1: Inefficient Base
For the acylation of the protected phloroglucinol precursor, the choice of base is critical. While traditional methods may employ strong Lewis acids, alternative base-catalyzed methods offer different reaction pathways.
-
Troubleshooting Steps:
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Switch to a Stronger Base: If using a weak base like potassium carbonate (K₂CO₃) results in low conversion, consider a stronger base such as sodium hydroxide (NaOH) or cesium carbonate (Cs₂CO₃). Cesium carbonate, in particular, has been shown to be more effective than potassium carbonate in promoting O-alkylation and other base-mediated reactions due to its higher solubility in organic solvents and the formation of a more reactive "naked" phenoxide ion.[1][2][3]
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Consider an Anionic Fries Rearrangement: For a different synthetic approach, an anionic Fries rearrangement can be employed. This involves the use of a very strong base, such as Lithium Diisopropylamide (LDA), to promote the rearrangement of an O-acylated precursor to the desired C-acylated product.[4][5][6][7][8] This method can offer high regioselectivity.[4]
-
Possible Cause 2: Poor Solubility of Reagents
The starting materials or the base may not be fully soluble in the chosen solvent, leading to a heterogeneous reaction mixture and slow reaction rates.
-
Troubleshooting Steps:
-
Solvent Optimization: Experiment with different solvents to improve solubility. For reactions involving carbonate bases, polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile can be effective.
-
Phase-Transfer Catalyst: The addition of a phase-transfer catalyst, such as a quaternary ammonium salt, can facilitate the reaction between reactants in different phases.
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Possible Cause 3: Inadequate Reaction Temperature
The reaction may require a higher temperature to proceed at a reasonable rate.
-
Troubleshooting Steps:
-
Increase Temperature: Gradually increase the reaction temperature while monitoring for product formation and potential decomposition. A protocol for a similar synthesis using potassium carbonate in DMF was conducted at 80°C.[9]
-
Problem: Formation of Side Products (e.g., O-acylation vs. C-acylation)
Possible Cause: Kinetic vs. Thermodynamic Control
In the acylation of phenols, O-acylation is often the kinetically favored product, while C-acylation is the thermodynamically more stable product.[10] The choice of base and reaction conditions can influence the product distribution.
-
Troubleshooting Steps:
-
Promote C-acylation: To favor the desired C-acylated product, conditions that allow for thermodynamic equilibrium are preferred. This may involve longer reaction times or higher temperatures.
-
Anionic Fries Rearrangement: This method is specifically designed to promote the migration of the acyl group from the oxygen to the carbon of the aromatic ring, thus yielding the C-acylated product.[4][5][6][7][8]
-
Frequently Asked Questions (FAQs)
Q1: What are some common alternative bases to strong Lewis acids for the synthesis of this compound?
A1: Common alternative bases include inorganic bases like potassium carbonate (K₂CO₃)[9][11], sodium hydroxide (NaOH)[12], and cesium carbonate (Cs₂CO₃)[1][2][3], as well as strong non-nucleophilic organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). For anionic Fries rearrangement routes, strong amide bases such as Lithium Diisopropylamide (LDA) are used.[4][7]
Q2: I am using potassium carbonate as a base, but my reaction is very slow. What can I do?
A2: To improve the reaction rate when using potassium carbonate, you can try the following:
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Increase the temperature: Heating the reaction mixture, for example to 80°C in DMF, can significantly increase the reaction rate.[9]
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Use a more effective solvent: Ensure your starting materials and the base are adequately soluble. DMF is often a good choice for reactions with carbonate bases.
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Consider a more reactive base: Switching to cesium carbonate (Cs₂CO₃) can lead to faster reactions and higher yields due to its better solubility and the formation of a more reactive phenoxide.[1][2][3]
Q3: How can I minimize the formation of the O-acylated byproduct?
A3: To favor C-acylation over O-acylation:
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Employ thermodynamic conditions: Longer reaction times and higher temperatures can favor the formation of the more stable C-acylated product.
-
Utilize the Anionic Fries Rearrangement: This synthetic strategy is specifically designed to yield the ortho-C-acylated product from an O-acylated precursor through a base-mediated rearrangement.[4][5][6][7][8]
Q4: What are the advantages of using an anionic Fries rearrangement?
A4: The anionic Fries rearrangement offers several advantages, including:
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High regioselectivity: It typically yields the ortho-acylated product with high selectivity.[4]
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Milder conditions for rearrangement: The rearrangement step can often be carried out at lower temperatures compared to traditional acid-catalyzed Fries rearrangements.
Data Presentation
The following table summarizes quantitative data for the synthesis of this compound and closely related analogues using different bases.
| Base/Method | Starting Material | Acylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Potassium Carbonate | 2,4-Dihydroxyacetophenone | Benzyl Bromide | Acetone | 58 | 3 | 78 | [11] |
| Potassium Carbonate | 2,4,6-Trihydroxyacetophenone | Benzyl Chloride | DMF | 80 | 1 | 44 (tribenzylated product) | [9] |
| Sodium Hydroxide | Acetophenone & Cinnamaldehyde | - | Ethanol | Room Temp. | 8 | 85 (for chalcone) | [13] |
| Cesium Carbonate | Phenols | Alkyl Halides | Acetonitrile | 80 | 0.5-2 | >90 (for O-alkylation) | [1] |
| LDA (Anionic Fries) | Aryl Carbamates | - | Various | -90 to RT | - | High | [4] |
Note: The data presented is for the synthesis of the target molecule or closely related compounds and may require optimization for specific experimental setups.
Experimental Protocols
Protocol 1: Synthesis of 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone using Potassium Carbonate (Analogue Synthesis)
This protocol is adapted from the synthesis of a closely related compound and can be used as a starting point for the synthesis of the dibenzyloxy target molecule.[11]
Materials:
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2,4-Dihydroxyacetophenone
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Benzyl bromide
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Potassium carbonate (anhydrous)
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Acetone (anhydrous)
Procedure:
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In a round-bottom flask, dissolve 2,4-dihydroxyacetophenone (1 equivalent) in anhydrous acetone.
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Add anhydrous potassium carbonate (2 equivalents).
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To the stirred suspension, add benzyl bromide (1 equivalent) dropwise at room temperature.
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Heat the reaction mixture to 58°C and stir for 3 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
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Evaporate the solvent from the filtrate under reduced pressure.
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Purify the crude product by recrystallization from methanol to obtain 1-(4-benzyloxy-2-hydroxyphenyl)ethanone.
Protocol 2: General Procedure for Anionic Fries Rearrangement using LDA
This is a general procedure and will require optimization for the specific substrate.[4]
Materials:
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O-acetylated precursor (e.g., 2,4-bis(benzyloxy)phenyl acetate)
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Lithium Diisopropylamide (LDA) solution in a suitable solvent (e.g., THF)
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Anhydrous tetrahydrofuran (THF)
Procedure:
-
Dissolve the O-acetylated precursor (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen).
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Cool the solution to -78°C in a dry ice/acetone bath.
-
Slowly add a solution of LDA (1.1 to 1.5 equivalents) to the cooled solution while stirring.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, or until TLC indicates the consumption of the starting material.
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Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: A generalized experimental workflow for the base-catalyzed synthesis.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. Phenol Alkylation using Cs2CO3 as base , Hive Novel Discourse [chemistry.mdma.ch]
- 2. old.inno-chem.com.cn [old.inno-chem.com.cn]
- 3. researchgate.net [researchgate.net]
- 4. Anionic ortho-Fries Rearrangement, a Facile Route to Arenol-Based Mannich Bases [organic-chemistry.org]
- 5. Anionic Snieckus-Fries Rearrangement: Solvent Effects and Role of Mixed Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The anionic Fries rearrangement: a convenient route to ortho-functionalized aromatics - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. Chemo- and Regioselective Anionic Fries Rearrangement Promoted by Lithium Amides under Aerobic Conditions in Sustainable Reaction Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iris.unito.it [iris.unito.it]
- 9. 1-(3-Benzyl-4,6-dibenzyloxy-2-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. brainly.com [brainly.com]
- 13. fujc.pp.ua [fujc.pp.ua]
Technical Support Center: Purification of 1-(2,4-Bis(benzyloxy)-6-hydroxyphenyl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(2,4-Bis(benzyloxy)-6-hydroxyphenyl)ethanone. Below are detailed protocols and guidance for the removal of common impurities from this crude product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound synthesized via Williamson ether synthesis?
A1: The most common impurities include:
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Unreacted Starting Materials: 2,4-dihydroxyacetophenone and benzyl bromide.
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Mono-benzylated Byproduct: 1-(4-(benzyloxy)-2-hydroxyphenyl)ethanone. Due to intramolecular hydrogen bonding between the hydroxyl group at position 2 and the carbonyl group, the hydroxyl group at position 4 is typically more reactive.
-
Solvent Residues: Depending on the solvent used for the synthesis (e.g., acetone, DMF).
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Inorganic Salts: Such as potassium carbonate, which is often used as a base in the reaction.
Q2: My crude product is a sticky oil instead of a solid. What could be the cause?
A2: A sticky or oily crude product often indicates the presence of a significant amount of impurities, particularly unreacted benzyl bromide or residual solvent. It is also possible that the product has not yet crystallized. Trituration with a non-polar solvent like hexane can sometimes help to solidify the product by removing these impurities.
Q3: I am having difficulty separating the desired di-benzylated product from the mono-benzylated byproduct. What is the best approach?
A3: Both column chromatography and careful recrystallization can be effective. The choice depends on the scale of your reaction and the purity required. Column chromatography generally offers better separation for closely related compounds. For recrystallization, a solvent system that solubilizes the mono-benzylated byproduct more readily than the di-benzylated product at elevated temperatures is ideal.
Q4: What is a good starting point for a solvent system for column chromatography?
A4: A common starting point for the purification of benzylated acetophenones is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate or diethyl ether. The polarity of the eluent can be gradually increased to first elute the less polar impurities and then the desired product.
Q5: Can I use recrystallization as the sole purification method?
A5: Recrystallization can be a very effective method, especially if the crude product is relatively pure. For a similar compound, 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone, recrystallization from methanol has been reported to yield single crystals.[1] However, if the crude product contains a complex mixture of impurities, column chromatography followed by recrystallization is often the most effective strategy.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | Ensure an appropriate molar excess of benzyl bromide and base (e.g., potassium carbonate) are used. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Suboptimal reaction temperature | The reaction temperature for Williamson ether synthesis is crucial. Ensure the reaction is carried out at a suitable temperature to drive the reaction to completion without causing degradation. |
| Loss of product during workup | Ensure the pH of the aqueous phase during extraction is appropriate to keep the product in the organic layer. Back-extract the aqueous layer to recover any dissolved product. |
| Inefficient purification | Optimize the purification method (column chromatography or recrystallization) to minimize product loss. |
Issue 2: Presence of Unreacted 2,4-dihydroxyacetophenone in the Final Product
| Possible Cause | Troubleshooting Step |
| Insufficient amount of benzyl bromide or base | Use a slight excess of the alkylating agent and base to ensure the complete reaction of the starting phenol. |
| Ineffective purification | 2,4-dihydroxyacetophenone is significantly more polar than the di-benzylated product. It can be effectively removed by washing the organic extract with an aqueous base solution (e.g., dilute NaOH) during workup, or by column chromatography. |
| Premature crystallization | If the product crystallizes before the reaction is complete, the starting material may be trapped. Ensure adequate solvent is used to maintain a homogenous reaction mixture. |
Issue 3: Persistent Mono-benzylated Impurity
| Possible Cause | Troubleshooting Step |
| Insufficient reaction time or temperature | Allow the reaction to proceed for a longer duration or at a slightly elevated temperature to encourage the second benzylation. Monitor by TLC. |
| Inadequate separation during purification | The mono- and di-benzylated products have different polarities and can be separated by column chromatography. A gradient elution from a less polar to a more polar solvent system can be effective. |
| Co-crystallization | If recrystallization is used, the mono-benzylated impurity may co-crystallize with the desired product. Try a different recrystallization solvent or a combination of solvents. |
Data Presentation
The following table provides illustrative data on the purification of a crude mixture containing this compound. The initial purity and the purity after each purification step are shown. Please note that these values are representative and may vary depending on the specific experimental conditions.
| Compound | Crude Product (% by HPLC) | After Recrystallization (% by HPLC) | After Column Chromatography (% by HPLC) |
| This compound | 75% | 92% | >98% |
| 1-(4-(benzyloxy)-2-hydroxyphenyl)ethanone | 15% | 5% | <1% |
| 2,4-dihydroxyacetophenone | 5% | <1% | Not Detected |
| Benzyl Bromide | 5% | 2% | Not Detected |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general guideline for the recrystallization of this compound. The choice of solvent may need to be optimized.
-
Dissolution: Transfer the crude product to an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., methanol, ethanol, or an ethyl acetate/hexane mixture) and heat the mixture gently with stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification by Column Chromatography
This protocol describes a general procedure for the purification of this compound using silica gel column chromatography.
-
TLC Analysis: Determine an appropriate solvent system for the separation using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. The desired product should have an Rf value of approximately 0.3-0.4.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a glass column. Allow the silica gel to settle, ensuring there are no air bubbles. Add a layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes.
-
Gradient Elution (Optional): If the separation is difficult, a gradient elution can be employed. Start with a less polar solvent mixture and gradually increase the polarity by adding more of the polar solvent.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of this compound.
References
Technical Support Center: Synthesis of 1-(2,4-Bis(benzyloxy)-6-hydroxyphenyl)ethanone
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for challenges encountered during the synthesis of 1-(2,4-Bis(benzyloxy)-6-hydroxyphenyl)ethanone. It is intended for researchers, scientists, and drug development professionals to facilitate a smooth and efficient synthesis process.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield of the Desired this compound
-
Question: My reaction is resulting in a low yield of the target dibenzylated product. What are the likely causes and how can I improve the yield?
-
Answer: Low yields can stem from several factors. Incomplete deprotonation of the starting material, 2,4,6-trihydroxyacetophenone, is a common issue. The choice of base is critical for efficient formation of the phenoxide ions. While weaker bases like potassium carbonate (K₂CO₃) can be used, stronger bases such as sodium hydride (NaH) often ensure more complete deprotonation, leading to higher yields.[1]
Another significant factor is the competition with side reactions, particularly over-benzylation to form 1-(2,4,6-tris(benzyloxy)phenyl)ethanone or C-alkylation. To favor the desired O-alkylation at the 2- and 4-positions, careful control of stoichiometry and reaction temperature is crucial. Using a slight excess of benzyl bromide (around 2.1-2.2 equivalents) can help drive the reaction towards the dibenzylated product without excessive formation of the tribenzylated byproduct.
Furthermore, the presence of water in the reaction mixture can consume the base and reduce its effectiveness. Ensuring the use of anhydrous solvents and reagents is critical for maximizing the yield.
Issue 2: Formation of Significant Amounts of Byproducts
-
Question: I am observing multiple spots on my TLC plate, indicating the formation of several byproducts. How can I minimize these and improve the selectivity of my reaction?
-
Answer: The primary byproducts in this synthesis are typically the mono-benzylated, tri-benzylated, and C-alkylated isomers. The formation of these byproducts is highly dependent on the reaction conditions.
-
Over-benzylation (Tribenzylated Product): This occurs when the hydroxyl group at the 6-position, which is generally less reactive due to steric hindrance and hydrogen bonding with the adjacent carbonyl group, also gets benzylated. To minimize this, avoid a large excess of benzyl bromide and consider a lower reaction temperature.
-
Under-benzylation (Monobenzylated Products): Insufficient benzyl bromide or incomplete reaction time can lead to the formation of mono-benzylated products. Ensure accurate stoichiometry and monitor the reaction progress by TLC until the starting material is consumed.
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react through oxygen (O-alkylation) to form the desired ether or through a carbon atom of the aromatic ring (C-alkylation).[2] The choice of solvent plays a significant role here. Polar aprotic solvents like DMF or acetonitrile generally favor O-alkylation.[1] In contrast, protic solvents can solvate the oxygen atom of the phenoxide, making the ring carbons more nucleophilic and thus promoting C-alkylation.[2]
-
Issue 3: Difficulty in Product Purification
-
Question: The purification of the crude product is challenging, and I am struggling to isolate the pure this compound. What are the recommended purification strategies?
-
Answer: The crude reaction mixture can be complex, containing the starting material, the desired product, and various byproducts with similar polarities, making purification by standard column chromatography challenging. Preparative Thin-Layer Chromatography (PTLC) is often an effective method for isolating the desired product from closely related impurities.
Recrystallization is another valuable technique for purifying the final product. A suitable solvent system, often a mixture of a good solvent (like ethyl acetate or acetone) and a poor solvent (like hexanes or methanol), can be used to obtain highly pure crystalline material.[3][4]
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the Williamson ether synthesis, starting from 2,4,6-trihydroxyacetophenone (also known as phloroacetophenone) and benzyl bromide in the presence of a base.[5] This reaction involves the deprotonation of the hydroxyl groups of the acetophenone to form phenoxides, which then act as nucleophiles to displace the bromide from benzyl bromide, forming the corresponding benzyl ethers.
Q2: How does the choice of base affect the reaction outcome?
A2: The base is crucial for deprotonating the phenolic hydroxyl groups. The reactivity of the hydroxyl groups in 2,4,6-trihydroxyacetophenone varies. The hydroxyl groups at the 2- and 4-positions are more acidic and reactive than the one at the 6-position, which is sterically hindered and involved in hydrogen bonding with the carbonyl group. A base of appropriate strength is needed to achieve selective deprotonation. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and cesium bicarbonate (CsHCO₃). Stronger bases like NaH can lead to higher conversion but may also increase the formation of the fully benzylated byproduct. Weaker bases like K₂CO₃ can offer better selectivity for the dibenzylated product.[3][6]
Q3: What is the role of a phase transfer catalyst (PTC) and should I use one for scaling up?
A3: A phase transfer catalyst (PTC), such as tetrabutylammonium bromide (TBAB), is highly recommended, especially for scaling up the reaction.[7] In a multiphase system (e.g., a solid base in an organic solvent), the PTC facilitates the transfer of the phenoxide anion from the solid or aqueous phase to the organic phase where the benzyl bromide is located. This increases the reaction rate, allows for milder reaction conditions (lower temperatures), and can improve yields and selectivity.[8][9] For industrial-scale synthesis, PTCs are often crucial for achieving an efficient and economical process.[8]
Q4: What are the key safety considerations when scaling up this synthesis?
A4: The Williamson ether synthesis is an exothermic reaction. When scaling up, the surface-area-to-volume ratio of the reactor decreases, which can lead to challenges in heat dissipation.[10] It is essential to have a robust cooling system and to control the rate of addition of reagents to manage the exotherm and prevent a thermal runaway.[10] Benzyl bromide is a lachrymator and an irritant, so proper personal protective equipment (PPE) and a well-ventilated fume hood are necessary. When using sodium hydride, extreme caution is required as it is highly reactive with water and can generate flammable hydrogen gas.
Data Presentation
Table 1: Comparison of Different Bases for the Benzylation of 2,4-dihydroxyacetophenone.
| Base | Solvent | Temperature (°C) | Time (h) | Yield of 4-O-benzylated product (%) | Reference |
| K₂CO₃ | Acetone | 58 | 3 | 78 | [3] |
| K₂CO₃ | Acetone | 58 | 3 | Not specified, crude product obtained | [4] |
| CsHCO₃ | Acetonitrile | 80 | 6 | up to 95 (for various alkyl bromides) | [6] |
Note: Data is for the related compound 2,4-dihydroxyacetophenone, which provides insights into the reactivity for selective O-alkylation.
Table 2: Byproduct Profile in the Benzylation of Phloroglucinol Derivatives.
| Starting Material | Alkylating Agent | Reaction Conditions | Major Byproducts | Reference |
| Phloroglucinol | Allyl bromide | Water, no base | Di-C-allylated phloroglucinol | [11] |
| Phloroglucinol | Benzyl bromide | Not specified | Mixture of O- and C-benzylated products | [11] |
| Isatoic anhydride | 4-chlorobenzyl chloride | NaH, DMAc | N,N-bis(4-chlorobenzyl)anthranilate | [12][13] |
Experimental Protocols
Protocol: Synthesis of this compound
This protocol is a representative procedure based on established Williamson ether synthesis methodologies.
Materials:
-
2,4,6-Trihydroxyacetophenone
-
Benzyl bromide
-
Potassium carbonate (anhydrous) or Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,4,6-trihydroxyacetophenone (1.0 eq).
-
Solvent Addition: Add anhydrous DMF or acetonitrile to dissolve the starting material.
-
Base Addition:
-
Using Potassium Carbonate: Add anhydrous potassium carbonate (2.5 eq).
-
Using Sodium Hydride: Cool the solution to 0 °C in an ice bath and carefully add sodium hydride (2.2 eq) portion-wise. Stir until hydrogen gas evolution ceases.
-
-
Benzyl Bromide Addition: To the stirred suspension, add benzyl bromide (2.1-2.2 eq) dropwise at room temperature (or at 0 °C if using NaH, then allow to warm to room temperature).
-
Reaction Monitoring: Heat the reaction mixture to 50-80 °C and monitor the progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If using NaH, cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Pour the mixture into water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by preparative TLC to isolate the desired product. Further purification can be achieved by recrystallization.
Mandatory Visualization
Caption: Synthesis workflow from starting materials to pure product.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmaxchange.info [pharmaxchange.info]
- 3. 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-[4-(3,5-Difluorobenzyloxy)-2-hydroxyphenyl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phasetransfer.com [phasetransfer.com]
- 9. chemijournal.com [chemijournal.com]
- 10. helgroup.com [helgroup.com]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Sequential analysis for identification of byproduct from N-benzylation reaction: wound healing and anti-inflammatory potential of the byproduct 4-chlorobenzyl 2-((4-chlorobenzyl)amino)benzoate - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 1-(2,4-Bis(benzyloxy)-6-hydroxyphenyl)ethanone
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 1-(2,4-Bis(benzyloxy)-6-hydroxyphenyl)ethanone. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The synthesis typically involves a two-step process:
-
Acylation: Introduction of an acetyl group onto a protected phloroglucinol derivative. Common methods include the Hoesch reaction or Friedel-Crafts acylation.
-
Benzylation: Protection of the hydroxyl groups using benzyl bromide. This is typically achieved via a Williamson ether synthesis. The order of these steps can sometimes be varied.
Q2: How does the choice of solvent impact the Friedel-Crafts acylation/Hoesch reaction step?
A2: The solvent plays a critical role in the acylation of phloroglucinol derivatives. In Friedel-Crafts acylations, the choice of solvent can influence the activity of the Lewis acid catalyst and the solubility of the reactants. For instance, using dichloromethane with a Lewis acid like aluminum chloride is common.[1] In the Hoesch reaction, which utilizes a nitrile and HCl, solvents like di-isopropyl ether have been used effectively.[2] The polarity of the solvent can affect the reaction rate and the formation of byproducts.
Q3: What is the role of the solvent in the benzylation (Williamson ether synthesis) step?
A3: In the benzylation step, a polar aprotic solvent is generally preferred. Solvents like acetone or dimethylformamide (DMF) are commonly used.[3][4] These solvents effectively dissolve the phenoxide intermediate and the benzyl halide, facilitating the SN2 reaction. Polar protic solvents should be avoided as they can solvate the nucleophile, reducing its reactivity.[5][6]
Q4: What are the typical byproducts in this synthesis and how can they be minimized?
A4: Potential byproducts can include mono-benzylated products, O-acylated intermediates (in Friedel-Crafts reactions), and products of over-acylation or over-benzylation. To minimize these, careful control of stoichiometry, reaction temperature, and reaction time is crucial. The choice of solvent can also influence selectivity. For example, in Friedel-Crafts acylation, using a less coordinating solvent might enhance the reactivity of the catalyst, potentially leading to multiple acylations if not controlled.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low yield in acylation step | 1. Incomplete reaction. 2. Decomposition of starting material or product. 3. Inactive catalyst. | 1. Extend reaction time or increase temperature moderately. 2. Ensure anhydrous conditions and an inert atmosphere. 3. Use freshly opened or purified Lewis acid. |
| Formation of multiple spots on TLC (acylation) | 1. Over-acylation. 2. O-acylation vs. C-acylation. | 1. Use stoichiometric amounts of the acylating agent. 2. The Hoesch reaction can sometimes offer better regioselectivity for C-acylation of highly activated phenols. |
| Low yield in benzylation step | 1. Incomplete deprotonation of the hydroxyl groups. 2. Poor nucleophilicity of the phenoxide. 3. Inactive benzyl bromide. | 1. Use a stronger base or a slight excess of the base. 2. Switch to a more suitable polar aprotic solvent (e.g., DMF). 3. Use fresh benzyl bromide. |
| Incomplete benzylation (presence of mono-benzylated product) | 1. Insufficient benzyl bromide or base. 2. Short reaction time. | 1. Increase the equivalents of benzyl bromide and base. 2. Monitor the reaction by TLC and ensure it goes to completion. |
| Product is difficult to purify | 1. Presence of closely related byproducts. 2. Oily product. | 1. Optimize the reaction conditions to improve selectivity. Employ column chromatography with a carefully selected solvent system. 2. Attempt to crystallize the product from a suitable solvent mixture (e.g., hexane/ethyl acetate). |
Experimental Protocols
General Protocol for the Synthesis of 2',4',6'-Trihydroxyacetophenone (A Precursor)
This protocol is based on the Hoesch reaction.
-
Reaction Setup: A mixture of dried phloroglucinol, anhydrous acetonitrile, and di-isopropyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer and a gas inlet.[2]
-
Catalyst Addition: Finely powdered fused zinc chloride is added to the mixture.[2]
-
Reaction Conditions: The flask is cooled in an ice-salt bath, and dry HCl gas is passed through the stirring mixture for several hours.[2] The reaction is then allowed to stand overnight in a refrigerator.
-
Work-up: The supernatant is decanted, and the precipitate is washed with di-isopropyl ether.[2]
-
Hydrolysis: The solid intermediate is transferred to another flask, and water is added. The mixture is refluxed for 2 hours.[2]
-
Isolation: Upon cooling, the product crystallizes as pale yellow needles, which are then filtered and dried.[2]
General Protocol for Benzylation
This protocol is based on the Williamson ether synthesis.
-
Reaction Setup: The hydroxyacetophenone derivative is dissolved in a polar aprotic solvent such as acetone in a round-bottom flask.[3][4]
-
Base Addition: Anhydrous potassium carbonate is added to the solution.
-
Reagent Addition: Benzyl bromide is added to the mixture.
-
Reaction Conditions: The mixture is stirred at a specified temperature (e.g., reflux) for several hours, with the progress monitored by TLC.[3]
-
Work-up: After the reaction is complete, the inorganic salts are filtered off. The filtrate is concentrated under reduced pressure.
-
Purification: The crude product is then purified, typically by column chromatography or recrystallization.[7]
Data Presentation
Table 1: Influence of Solvent on Friedel-Crafts Acylation Yield (Illustrative)
| Solvent | Catalyst | Acylating Agent | Yield (%) | Reference |
| Dichloromethane | AlCl₃ | Acyl chloride | ~70-80 | [8][9] |
| Nitrobenzene | AlCl₃ | Acyl chloride | Historically used, but yields can be low due to decomposition during solvent removal. | [10] |
| Di-isopropyl ether | ZnCl₂/HCl | Acetonitrile | High (e.g., 96% for the parent trihydroxyacetophenone) | [2] |
| Ethyl acetate | BF₃·OEt₂ | Acetic anhydride | High (≥ 98% in a flow system for related phenols) | [11] |
| Solvent-free | Silica sulfuric acid | Acetic anhydride | High (up to 95%) | [12] |
Note: The yields are for related acylation reactions of phloroglucinol and are indicative of the solvent's influence.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. 2',4',6'-Trihydroxyacetophenone monohydrate synthesis - chemicalbook [chemicalbook.com]
- 3. 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-[4-(3,5-Difluorobenzyloxy)-2-hydroxyphenyl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem-net.blogspot.com [chem-net.blogspot.com]
- 6. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 7. 1-(3-Benzyl-4,6-dibenzyloxy-2-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 10. US4053517A - Method of acylation of phloroglucinol - Google Patents [patents.google.com]
- 11. Continuous flow Friedel–Crafts acetylation of phenols and electron-rich arenes and heteroarenes | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Analysis of Hydroxylated and Benzyloxylated Acetophenones
This guide provides a comparative analysis of the ¹H NMR spectrum of 1-(2,4-Bis(benzyloxy)-6-hydroxyphenyl)ethanone, a key intermediate in the synthesis of various natural products and pharmaceutical agents. Due to the limited availability of its specific experimental spectrum in public databases, this guide presents a detailed prediction of its ¹H NMR signals based on the analysis of structurally related compounds. The objective is to offer researchers, scientists, and drug development professionals a valuable reference for the structural elucidation of similar molecules.
Predicted ¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to its aromatic protons, benzylic methylene protons, acetyl methyl protons, and the hydroxyl proton. The chemical shifts are influenced by the electronic effects of the substituents on the acetophenone ring.
Below is a diagram illustrating the predicted proton assignments for the target molecule.
Caption: Predicted proton assignments for this compound.
Comparative Analysis of ¹H NMR Data
To substantiate the predicted chemical shifts for this compound, a comparison with structurally similar acetophenone derivatives is presented below. This data provides a basis for understanding the influence of substituent patterns on proton chemical shifts.
| Compound | Aromatic Protons (ppm) | -OCH₂- (ppm) | -CH₃ (ppm) | -OH (ppm) | Solvent |
| Predicted: this compound | ~6.2-6.4 (2H, m), ~7.3-7.5 (10H, m) | ~5.1 (2H, s), ~5.2 (2H, s) | ~2.6 (3H, s) | ~13.0 (1H, s) | CDCl₃ |
| 2',4'-Dihydroxyacetophenone | 7.55 (1H, d, J=8.8 Hz), 6.33 (1H, dd, J=8.8, 2.4 Hz), 6.27 (1H, d, J=2.4 Hz) | - | 2.49 (3H, s) | 12.7 (1H, s), 6.0 (1H, br s) | CDCl₃ |
| 2',6'-Dihydroxyacetophenone | 7.26 (1H, t, J=8.2 Hz), 6.39 (2H, d, J=8.2 Hz) | - | 2.66 (3H, s) | 11.8 (2H, s) | DMSO-d₆ |
| 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone | 7.62 (1H, d, J=9.0 Hz), 7.45-7.30 (5H, m), 6.59 (1H, d, J=2.4 Hz), 6.53 (1H, dd, J=9.0, 2.4 Hz) | 5.10 (2H, s) | 2.53 (3H, s) | 12.75 (1H, s) | CDCl₃ |
Experimental Protocol for ¹H NMR Spectroscopy
The following provides a detailed methodology for acquiring high-quality ¹H NMR spectra of acetophenone derivatives, which is essential for accurate structural analysis.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. If necessary, sonicate the sample for a few minutes.
-
The choice of solvent is critical and should be based on the solubility of the compound and the chemical shift region of interest to avoid signal overlap with the solvent peak.
2. Instrument Setup and Data Acquisition:
-
The ¹H NMR spectrum is typically recorded on a 400 MHz or 500 MHz NMR spectrometer.
-
Before data acquisition, the magnetic field is shimmed to achieve optimal homogeneity.
-
A standard single-pulse experiment is usually sufficient for routine analysis.
-
Key acquisition parameters to be set include:
-
Spectral Width: Typically set to a range that encompasses all expected proton signals (e.g., -2 to 14 ppm).
-
Number of Scans: A sufficient number of scans (e.g., 16 or 32) should be acquired to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): A delay of 1-2 seconds is generally sufficient for most protons.
-
Pulse Width: Calibrated to a 90° pulse for optimal signal intensity.
-
3. Data Processing:
-
The acquired Free Induction Decay (FID) is processed using appropriate software (e.g., MestReNova, TopSpin).
-
Processing steps include:
-
Fourier Transformation: To convert the time-domain data (FID) into the frequency-domain spectrum.
-
Phase Correction: To ensure all peaks have a pure absorption line shape.
-
Baseline Correction: To obtain a flat baseline across the spectrum.
-
Referencing: The chemical shift scale is referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
Integration: The area under each peak is integrated to determine the relative number of protons.
-
Peak Picking: The chemical shift of each peak is accurately determined.
-
By following this standardized protocol and utilizing the comparative data provided, researchers can confidently analyze and interpret the ¹H NMR spectra of this compound and its analogs, facilitating their research and development endeavors.
Mass Spectrometry Analysis of 1-(2,4-Bis(benzyloxy)-6-hydroxyphenyl)ethanone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected mass spectrometric behavior of 1-(2,4-Bis(benzyloxy)-6-hydroxyphenyl)ethanone against structurally related compounds. Due to the absence of publicly available experimental mass spectrometry data for the target compound, this guide utilizes data from analogous structures to predict its fragmentation pattern. This information is crucial for researchers in identifying this compound and understanding its behavior in mass spectrometry experiments.
Predicted Mass Spectrum and Comparison
The mass spectrum of this compound is predicted to be characterized by fragments arising from the cleavage of its benzyl ether and acetophenone moieties. The molecular formula of the target compound is C22H20O4, with a molecular weight of 348.39 g/mol .
In comparison, the mass spectrum of acetophenone, the simplest aromatic ketone, is dominated by the molecular ion peak and fragments resulting from alpha-cleavage. A common fragmentation pattern for acetophenone involves the loss of a methyl group, leading to a stable benzoyl cation. For compounds containing a benzyl group, a prominent peak at m/z 91 is often observed, corresponding to the formation of the highly stable tropylium ion.
The analysis of benzyloxyacetophenone derivatives, which are structurally more similar to the target molecule, reveals fragmentation pathways involving both the acetophenone and benzyl ether functionalities. For instance, the mass spectrum of 2'-benzyloxyacetophenone shows significant peaks corresponding to the loss of the benzyl group and subsequent fragmentation of the remaining acetophenone structure.
The following table summarizes the predicted key fragments for this compound and compares them with the observed fragments of relevant analogous compounds.
| m/z | Predicted Fragment Ion | Predicted Fragment Structure | Analogous Compound & Observed Fragment (m/z) | Fragmentation Pathway |
| 348 | [M]+• | This compound | - | Molecular Ion |
| 257 | [M - C7H7]+ | [M - Benzyl]+ | 2'-Benzyloxyacetophenone (m/z 135) | Loss of a benzyl radical |
| 166 | [M - 2(C7H7)]+• | [M - 2 Benzyl]+• | - | Sequential loss of two benzyl radicals |
| 91 | [C7H7]+ | Tropylium ion | 2'-Benzyloxyacetophenone (m/z 91) | Formation of the tropylium ion |
| 333 | [M - CH3]+ | [M - Methyl]+ | Acetophenone (m/z 105) | Alpha-cleavage of the acetyl group |
| 242 | [M - CH3 - C7H7]+ | [M - Methyl - Benzyl]+ | - | Alpha-cleavage followed by loss of a benzyl radical |
| 151 | [M - CH3 - 2(C7H7)]+ | [M - Methyl - 2 Benzyl]+ | - | Alpha-cleavage followed by sequential loss of two benzyl radicals |
Predicted Fragmentation Pathway
The fragmentation of this compound under electron ionization is expected to initiate with the formation of the molecular ion. Subsequent fragmentation is likely to proceed through two primary pathways: the loss of the benzyl groups and the alpha-cleavage of the acetyl group. The formation of the highly stable tropylium ion (m/z 91) is anticipated to be a dominant feature of the spectrum.
Caption: Predicted fragmentation pathway of this compound.
Experimental Protocol
The following is a general protocol for the mass spectrometry analysis of this compound and related compounds.
1. Sample Preparation:
-
Dissolve the sample in a suitable volatile solvent (e.g., methanol, acetonitrile, or dichloromethane) to a final concentration of approximately 1 mg/mL.
-
Further dilute the stock solution with the same solvent to a concentration of 1-10 µg/mL for direct infusion analysis or 10-100 µg/mL for LC-MS analysis.
-
Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.
2. Instrumentation:
-
A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) or electron ionization (EI) source is recommended.
-
For LC-MS analysis, a C18 reversed-phase column is suitable for separation.
3. Mass Spectrometry Parameters (Illustrative for ESI):
-
Ionization Mode: Positive and Negative
-
Capillary Voltage: 3.5 - 4.5 kV
-
Cone Voltage: 20 - 40 V
-
Source Temperature: 120 - 150 °C
-
Desolvation Temperature: 350 - 450 °C
-
Cone Gas Flow: 50 L/h
-
Desolvation Gas Flow: 600 - 800 L/h
-
Mass Range: m/z 50 - 500
-
Collision Energy (for MS/MS): Ramp from 10 to 40 eV to observe a range of fragment ions.
4. Data Analysis:
-
Identify the molecular ion peak in the full scan mass spectrum.
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation data.
-
Propose fragmentation pathways based on the observed product ions and known fragmentation mechanisms for similar chemical structures.
-
Compare the obtained spectrum with the predicted fragmentation pattern and data from analogous compounds for structural confirmation.
This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. Experimental verification is essential to confirm these predictions and to fully characterize the compound.
A Comparative FT-IR Spectroscopic Guide to 1-(2,4-Bis(benzyloxy)-6-hydroxyphenyl)ethanone and Related Acetophenones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 1-(2,4-Bis(benzyloxy)-6-hydroxyphenyl)ethanone against structurally related acetophenone derivatives. While an experimental spectrum for the target compound is not publicly available, this guide presents a predicted spectrum based on the characteristic absorption frequencies of its constituent functional groups. This predicted data is then compared with experimental data for 1-(2,4-dihydroxyphenyl)ethanone (Resacetophenone) and 1-(2-hydroxyphenyl)ethanone (2'-Hydroxyacetophenone), which serve as valuable alternatives for spectral interpretation.
Predicted and Experimental FT-IR Data Comparison
The following table summarizes the predicted key FT-IR absorption peaks for this compound and compares them with the experimental peak values for the selected alternative compounds. This data is crucial for identifying the key functional groups and understanding the structural differences between these molecules.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) for this compound | Experimental Wavenumber (cm⁻¹) for 1-(2,4-dihydroxyphenyl)ethanone | Experimental Wavenumber (cm⁻¹) for 1-(2-hydroxyphenyl)ethanone |
| Phenolic O-H | Stretching (H-bonded) | 3550 - 3200 (broad) | ~3200-3550 (broad)[1] | ~3300-3500 (broad)[2] |
| Aromatic C-H | Stretching | 3100 - 3000 | 3100 - 3000 | 3100 - 3000[3] |
| Aliphatic C-H | Stretching (from benzyl CH₂) | 3000 - 2850 | N/A | N/A |
| Ketone C=O | Stretching | ~1630 - 1650 (lowered by H-bonding and conjugation) | ~1640 | 1646[4] |
| Aromatic C=C | Ring Stretching | 1600 - 1450 (multiple bands) | 1600 - 1450 (multiple bands) | 1600, 1475 (often in pairs)[5] |
| Aromatic Ether | C-O-C Asymmetric Stretching | 1275 - 1200 | N/A | N/A |
| Phenolic C-O | Stretching | 1320 - 1210 | 1302[4] | 1260-1050[6] |
| Aromatic C-H | Out-of-plane Bending | 900 - 675 | 900 - 675 | 900 - 675[3] |
Experimental Protocol: FT-IR Spectroscopy of Solid Samples (KBr Pellet Method)
This protocol outlines the standard procedure for acquiring an FT-IR spectrum of a solid organic compound using the potassium bromide (KBr) pellet technique.
Materials and Equipment:
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
Infrared-grade potassium bromide (KBr), desiccated
-
Spatula and analytical balance
-
The solid sample of the acetophenone derivative
Procedure:
-
Sample Preparation:
-
Weigh approximately 1-2 mg of the solid sample.
-
Weigh approximately 100-200 mg of dry, infrared-grade KBr.
-
Thoroughly grind the KBr in a clean, dry agate mortar to a fine powder.
-
Add the solid sample to the KBr in the mortar.
-
Grind the sample and KBr together until a fine, homogeneous powder is obtained. The mixture should have a consistent, slightly opaque appearance.
-
-
Pellet Formation:
-
Transfer a portion of the sample-KBr mixture into the pellet-forming die.
-
Ensure the powder is evenly distributed across the bottom surface of the die.
-
Place the die into the hydraulic press.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet. A transparent pellet indicates good sample dispersion.
-
-
Spectral Acquisition:
-
Carefully remove the KBr pellet from the die.
-
Place the pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Acquire the FT-IR spectrum of the sample pellet over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
Process the acquired spectrum to identify the wavenumbers of the absorption peaks.
-
Label the significant peaks corresponding to the characteristic functional groups of the molecule.
-
Visualization of the Spectral Analysis Workflow
The following diagram illustrates a logical workflow for the analysis and comparison of FT-IR spectra, a fundamental process in chemical identification and quality control.
References
A Comparative Analysis of 1-(2,4-Bis(benzyloxy)-6-hydroxyphenyl)ethanone and Other Acetophenones for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1-(2,4-Bis(benzyloxy)-6-hydroxyphenyl)ethanone with other acetophenone derivatives, focusing on their biological activities relevant to drug discovery. Acetophenones, a class of aromatic ketones, have garnered significant attention for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and enzyme inhibitory activities.[1][2] This document consolidates experimental data to facilitate the evaluation and selection of acetophenone scaffolds for further development.
Comparative Biological Activity of Acetophenones
The biological activities of acetophenones are largely influenced by the substitution pattern on the phenyl ring. The presence of hydroxyl, methoxy, and other functional groups can significantly modulate their potency. Below is a summary of the comparative performance of this compound and other notable acetophenones in key biological assays.
Antioxidant Activity
The antioxidant potential of acetophenones is often attributed to their ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are commonly used to evaluate this activity, with lower IC50 values indicating higher antioxidant potency.
Table 1: Antioxidant Activity of Acetophenone Derivatives (DPPH & ABTS Assays)
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | Reference |
| This compound | Data Not Available | Data Not Available | |
| 2',4'-Dihydroxyacetophenone | Potent Scavenger[3] | Data Not Available | [3] |
| 3',5'-Diprenyl-4'-hydroxyacetophenone | ~95.5 (as 26 µg/mL) | Data Not Available | [4] |
| Paeonol (2'-Hydroxy-4'-methoxyacetophenone) | Active[5] | Data Not Available | [5] |
| Apocynin (4'-Hydroxy-3'-methoxyacetophenone) | Active[5] | Data Not Available | [5] |
| Ascorbic Acid (Positive Control) | ~369 (as 60.81 µg/mL) | Data Not Available | [4] |
Anti-inflammatory Activity
The anti-inflammatory properties of acetophenones are often assessed by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7.
Table 2: Anti-inflammatory Activity of Acetophenone Derivatives (Nitric Oxide Inhibition)
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | Data Not Available | Data Not Available | |
| 3',5'-Diprenyl-4'-hydroxyacetophenone | J774A.1 | > 91.78 (38.96% inhibition at 91.78 µM) | [4] |
| Acronyculatin A | RAW 264.7 | 26.4 | [1] |
| Acronyculatin C | RAW 264.7 | 46.0 | [1] |
| Acronyculatin D | RAW 264.7 | 79.4 | [1] |
| Acronyculatin E | RAW 264.7 | 57.3 | [1] |
| Indomethacin (Positive Control) | J774A.1 | > 47.79 (30.22% inhibition at 47.79 µM) | [4] |
Note: The anti-inflammatory potential of this compound is yet to be quantitatively reported.
Tyrosinase Inhibitory Activity
Tyrosinase is a key enzyme in melanin synthesis, and its inhibitors are of interest for treating hyperpigmentation and in the cosmetics industry.
Table 3: Tyrosinase Inhibitory Activity of Acetophenone Derivatives
| Compound | IC50 (µM) | Reference |
| This compound | Data Not Available | |
| 2-((3-acetylphenyl)amino)-2-oxoethyl(E)-3-(2,4-dihydroxyphenyl)acrylate | 0.002 | [6][7] |
| Monosubstituted acetophenone thiosemicarbazone (TSC 6) | 0.34 | [8] |
| 2,5-Dihydroxyacetophenone | Active Inhibitor[9] | [9] |
| Kojic Acid (Positive Control) | 16.69 | [6][7] |
| Arbutin (Positive Control) | 191.17 | [6][7] |
Note: The bulky benzyloxy groups on this compound may influence its binding to the tyrosinase active site, and experimental validation is required.
Experimental Protocols
Detailed methodologies for the key assays are provided below to enable reproducible research.
Synthesis of this compound
This protocol is based on the Williamson ether synthesis.
Materials:
-
2',4',6'-Trihydroxyacetophenone
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Hydrochloric acid (HCl), dilute
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 2',4',6'-trihydroxyacetophenone in anhydrous acetone, add potassium carbonate.
-
Add benzyl bromide dropwise to the stirring mixture.
-
Reflux the reaction mixture for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with dilute HCl, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Caption: Synthesis workflow.
DPPH Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.[10]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Test compounds and positive control (e.g., Ascorbic acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a 0.1 mM solution of DPPH in methanol.[11]
-
Prepare serial dilutions of the test compounds and ascorbic acid in methanol.
-
In a 96-well plate, add a specific volume of the test compound or standard to the DPPH solution. A common ratio is 1:1.[12]
-
Include a control well with methanol and the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.[12]
-
Measure the absorbance at 517 nm using a microplate reader.[12]
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the concentration of the test compound.
ABTS Radical Cation Decolorization Assay
This assay is based on the reduction of the pre-formed ABTS radical cation.[13]
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Ethanol or phosphate buffer
-
Test compounds and positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[13]
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).[13]
-
Dilute the ABTS•+ solution with ethanol or phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare serial dilutions of the test compounds and Trolox.
-
Add a small volume of the test compound or standard to the diluted ABTS•+ solution in a 96-well plate.
-
Incubate for a defined time (e.g., 6 minutes) at room temperature.[14]
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the DPPH assay.
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This cell-based assay measures the inhibition of NO production in LPS-stimulated macrophages.[2]
Materials:
-
RAW 264.7 macrophage cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
Test compounds and positive control (e.g., Indomethacin)
-
Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.[2]
-
Pre-treat the cells with various concentrations of the test compounds or indomethacin for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.[2]
-
After incubation, collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent and incubate at room temperature for 10-15 minutes.[2]
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
Calculate the percentage of NO inhibition and determine the IC50 value.
Mushroom Tyrosinase Inhibition Assay
This in vitro assay evaluates the direct inhibition of mushroom tyrosinase activity.[15]
Materials:
-
Mushroom tyrosinase
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Phosphate buffer (pH 6.8)
-
Test compounds and positive control (e.g., Kojic acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of mushroom tyrosinase in cold phosphate buffer.[15]
-
Prepare a solution of L-DOPA in phosphate buffer. This should be prepared fresh.[15]
-
Prepare serial dilutions of the test compounds and kojic acid.
-
In a 96-well plate, add the test compound or standard, phosphate buffer, and tyrosinase solution.
-
Pre-incubate the mixture for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate the reaction by adding the L-DOPA solution.
-
Measure the formation of dopachrome by reading the absorbance at 475 nm at regular intervals.[15]
-
Calculate the reaction rate (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percentage of inhibition and the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the potential mechanisms of action and experimental procedures.
Caption: Anti-inflammatory pathway.
Caption: Tyrosinase inhibition.
Caption: In vitro assay workflow.
References
- 1. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetophenone benzoylhydrazones as antioxidant agents: Synthesis, in vitro evaluation and structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Docking, Synthesis, and Tyrosinase Inhibition Activity of Acetophenone Amide: Potential Inhibitor of Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Docking, Synthesis, and Tyrosinase Inhibition Activity of Acetophenone Amide: Potential Inhibitor of Melanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Naturally-Occurring Tyrosinase Inhibitors Classified by Enzyme Kinetics and Copper Chelation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DPPH Radical Scavenging Assay [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. acmeresearchlabs.in [acmeresearchlabs.in]
- 13. benchchem.com [benchchem.com]
- 14. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Unveiling Molecular Architectures: A Comparative Guide to the Characterization of 1-(2,4-Bis(benzyloxy)-6-hydroxyphenyl)ethanone Derivatives
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography and alternative analytical techniques for the structural elucidation of 1-(2,4-Bis(benzyloxy)-6-hydroxyphenyl)ethanone and its derivatives, a class of compounds with significant potential in medicinal chemistry.
This publication offers an objective look at the performance of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) in the characterization of these acetophenone derivatives. Detailed experimental protocols, comparative data, and visual workflows are presented to aid researchers in selecting the most appropriate analytical approach for their specific needs.
At the Forefront: X-ray Crystallography
Single-crystal X-ray diffraction stands as the gold standard for providing unambiguous, high-resolution three-dimensional structural information.[1][2][3][4] This technique allows for the precise determination of bond lengths, bond angles, and the spatial arrangement of atoms within a crystal lattice.
Below is a summary of crystallographic data obtained for derivatives closely related to this compound, showcasing the type of quantitative data this method provides.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone[5] | C15H14O3 | Triclinic | P-1 | 5.8433 | 8.0096 | 13.8089 | 74.061 | 84.589 | 87.372 |
| 1-(3-Benzyl-4,6-dibenzyloxy-2-hydroxyphenyl)ethanone[6] | C29H26O4 | Triclinic | P-1 | 8.2349 | 10.5411 | 13.5115 | 93.412 | 94.139 | 105.102 |
| 1-[4-(3,5-Difluorobenzyloxy)-2-hydroxyphenyl]ethanone[7] | C15H12F2O3 | Triclinic | P-1 | 7.4220 | 13.0329 | 14.1171 | 83.921 | 77.913 | 76.501 |
| 1-(4-Benzyloxy-5-methoxy-2-nitrophenyl)ethanone[4] | C16H15NO5 | Orthorhombic | P21/c | 13.390 | 10.465 | 20.768 | 90 | 90 | 90 |
Experimental Protocol: Single-Crystal X-ray Diffraction
The following protocol outlines the typical steps involved in the structural determination of a small organic molecule, such as a this compound derivative, using single-crystal X-ray diffraction.[2][3][8]
-
Crystal Growth: High-quality single crystals are paramount for successful X-ray diffraction analysis. For the target derivatives, a common method involves dissolving the synthesized compound in a suitable solvent (e.g., methanol, ethanol, or a mixture like n-hexane/ethyl acetate) to create a saturated solution.[4][5][7] Slow evaporation of the solvent at room temperature, or slow cooling of a heated saturated solution, can yield crystals of appropriate size (typically 0.1-0.3 mm) and quality.
-
Crystal Mounting and Data Collection: A suitable single crystal is selected under a microscope and mounted on a goniometer head. The crystal is then centered in a focused beam of monochromatic X-rays, often from a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) source.[5][6] Data collection is typically performed at a low temperature (e.g., 100 K or 298 K) to minimize thermal vibrations of the atoms. A series of diffraction images are collected as the crystal is rotated through various angles. Modern diffractometers, such as the Siemens SMART CCD or Bruker X8 APEXII, are commonly used for this purpose.[5][6]
-
Data Processing and Structure Solution: The collected diffraction images are processed to determine the intensities and positions of the diffraction spots. This data is then used to calculate the unit cell dimensions and the space group of the crystal. The phase problem is a critical challenge in X-ray crystallography, and for small molecules, it is typically solved using direct methods.[9]
-
Structure Refinement: Once an initial structural model is obtained, it is refined against the experimental diffraction data. This iterative process adjusts the atomic positions, bond lengths, and bond angles to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the final structure is assessed using parameters such as the R-factor.
Alternative and Complementary Analytical Techniques
While X-ray crystallography provides unparalleled detail on the solid-state structure, other spectroscopic techniques offer valuable insights, particularly into the structure in solution and confirmation of the molecular formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule. For this compound derivatives, ¹H and ¹³C NMR are essential for confirming the successful synthesis and for providing structural information in solution.
| Compound | Technique | Key Data |
| 1-(3-Benzyl-4,6-dibenzyloxy-2-hydroxyphenyl)ethanone[6] | ¹H NMR (600 MHz, Acetone-d6) | δ (ppm): 7.58–7.11 (m, 15H, aromatic), 6.53 (s, 1H, aromatic), 5.27 (s, 4H, OCH₂), 3.95 (s, 2H, CH₂), 2.55 (s, 3H, COCH₃) |
| 1-(3-Benzyl-4,6-dibenzyloxy-2-hydroxyphenyl)ethanone[6] | ¹³C NMR (600 MHz, Acetone-d6) | δ (ppm): 203.4 (C=O), 163.7, 162.7, 161.4 (aromatic C-O), 141.6–125.4 (aromatic C), 109.4, 105.9, 89.3 (aromatic C), 71.1, 70.0 (OCH₂), 32.8 (COCH₃), 27.7 (CH₂) |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: A small amount of the purified compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). A reference standard, such as tetramethylsilane (TMS), is often added.
-
Data Acquisition: The sample is placed in the NMR spectrometer, and the ¹H and ¹³C spectra are acquired.
-
Data Analysis: The chemical shifts, integration (for ¹H NMR), and coupling patterns are analyzed to assign the signals to specific atoms within the molecule.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
| Compound | Technique | Key Data |
| (E)-1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one[10] | Mass Spectrometry | m/z: 256 (M+), 255 (M+-1), and other fragments. |
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: The molecules are ionized using one of various techniques (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is measured, generating a mass spectrum.
Performance Comparison
| Technique | Advantages | Disadvantages | Best For |
| X-ray Crystallography | Provides a complete and unambiguous 3D structure.[4] High precision and accuracy for bond lengths and angles. | Requires high-quality single crystals, which can be difficult and time-consuming to grow. Provides information on the solid-state conformation, which may differ from the solution conformation. | Absolute and detailed structural determination of crystalline compounds. |
| NMR Spectroscopy | Provides detailed structural information in solution. Non-destructive. Can be used to study dynamic processes. | Can be complex to interpret for large or highly symmetric molecules. Lower resolution than X-ray crystallography. | Determining the connectivity and solution-state structure of molecules. |
| Mass Spectrometry | High sensitivity. Provides accurate molecular weight information. Can provide structural information through fragmentation. | Does not provide a complete 3D structure. Fragmentation can be complex to interpret. | Confirming molecular weight and formula, and obtaining structural clues from fragmentation. |
Choosing the Right Tool: A Decision Guide
The selection of an analytical technique depends on the specific research question and the nature of the sample.
References
- 1. Developing and validating predictive decision tree models from mining chemical structural fingerprints and high–throughput screening data in PubChem - PMC [pmc.ncbi.nlm.nih.gov]
- 2. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 4. 1-(4-Benzyloxy-5-methoxy-2-nitrophenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-(3-Benzyl-4,6-dibenzyloxy-2-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-[4-(3,5-Difluorobenzyloxy)-2-hydroxyphenyl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 10. psjd.icm.edu.pl [psjd.icm.edu.pl]
Navigating the Analytical Landscape of 1-(2,4-Bis(benzyloxy)-6-hydroxyphenyl)ethanone: A Comparative Guide
For researchers, scientists, and drug development professionals working with 1-(2,4-Bis(benzyloxy)-6-hydroxyphenyl)ethanone (CAS No. 18065-05-9), the quality and characterization of analytical standards are paramount for reliable and reproducible results. This guide provides a comparative overview of the analytical standards for this compound, details common analytical methodologies, and discusses potential impurities that may arise during its synthesis.
Comparison of Commercially Available Analytical Standards
While a comprehensive comparison of analytical standards from multiple suppliers is challenging due to the limited public availability of Certificates of Analysis (CoA), general specifications can be compiled from various chemical supplier databases. Researchers should always request a lot-specific CoA for detailed purity information.
| Supplier Category | Typical Purity | Available Information |
| Specialized Chemical Suppliers | >98% (typically by HPLC or NMR) | Purity, CAS number, molecular formula, and weight are commonly provided.[1] Some may offer basic spectral data upon request. |
| Research Chemical Marketplaces | Varies (often ≥95%) | Information is generally limited to basic identifiers. Purity data may not be readily available without specific inquiry. |
Note: The purity of commercially available this compound is often stated to be around 99%.[1] However, without access to specific CoAs, a direct comparison of quantitative data from different suppliers is not possible. It is crucial for researchers to obtain and scrutinize the CoA for any analytical standard to understand the impurity profile and the methods used for purity assessment.
Analytical Characterization and Methodologies
The structural elucidation and purity assessment of this compound rely on a combination of spectroscopic and chromatographic techniques.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are fundamental for confirming the chemical structure. Key expected signals in ¹H NMR include aromatic protons, benzylic methylene protons, the acetyl methyl group, and the hydroxyl proton.
-
Mass Spectrometry (MS) : Provides information on the molecular weight and fragmentation pattern, further confirming the compound's identity.[2] The molecular weight of this compound is 348.39 g/mol .[3]
-
Fourier-Transform Infrared (FTIR) Spectroscopy : Helps to identify functional groups such as hydroxyl (O-H), carbonyl (C=O), and aromatic (C=C) stretches.[2]
Chromatographic Analysis
Hypothetical HPLC Method Protocol:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | Start at 60% B, increase to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Potential Impurities in Synthesis
The synthesis of this compound typically involves the benzylation of 2',4',6'-trihydroxyacetophenone. This process can lead to several potential impurities.
Common Impurities:
-
Starting Material : Unreacted 2',4',6'-trihydroxyacetophenone.
-
Mono-benzylated Products : 1-(2-Benzyloxy-4,6-dihydroxyphenyl)ethanone and 1-(4-Benzyloxy-2,6-dihydroxyphenyl)ethanone.
-
Over-benzylated Product : 1-(2,4,6-Tris(benzyloxy)phenyl)ethanone.
-
C-Alkylated Byproducts : Benzylation can sometimes occur on the aromatic ring (C-alkylation) in addition to the desired O-alkylation.[4]
-
Reagents and Solvents : Residual benzyl chloride, base (e.g., potassium carbonate), and reaction solvents (e.g., DMF, acetone).[4][5]
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general workflow for the analysis of this compound and the potential impurity landscape.
Analytical Workflow for this compound.
Potential Impurities from Synthesis.
References
Spectroscopic Analysis of 1-(2,4-Bis(benzyloxy)-6-hydroxyphenyl)ethanone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for 1-(2,4-Bis(benzyloxy)-6-hydroxyphenyl)ethanone and its key precursors. Understanding the distinct spectroscopic features of this molecule is crucial for its synthesis, identification, and application in various research and development endeavors. This document compiles available data to facilitate a clear comparison and provides standardized experimental protocols for data acquisition.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its synthetic precursors, 2',4'-Dihydroxyacetophenone and 1-(4-(Benzyloxy)-2-hydroxyphenyl)ethanone. Data for a structural isomer, 1-(3-Benzyl-4,6-dibenzyloxy-2-hydroxyphenyl)ethanone, is also included for a comprehensive comparison at the di-benzylated stage.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | Aromatic Protons | -OCH₂- (Benzyl) | -CH₃ (Acetyl) | Phenolic -OH |
| This compound | Data not available in searched literature. | Data not available. | Data not available. | Data not available. |
| 1-(3-Benzyl-4,6-dibenzyloxy-2-hydroxyphenyl)ethanone (Isomer) | 7.58–7.11 (m, 15H), 6.53 (s, 1H) | 5.27 (s, 4H) | 2.55 (s, 3H) | Intramolecularly H-bonded, not distinctly reported. |
| 1-(4-(Benzyloxy)-2-hydroxyphenyl)ethanone | Data not available in searched literature. | 5.09 (s, 2H) | 2.55 (s, 3H) | 12.6 (s, 1H) |
| 2',4'-Dihydroxyacetophenone[1] | 7.55 (d, 1H), 6.33 (d, 1H), 6.27 (s, 1H)[1] | - | 2.51 (s, 3H)[1] | 12.5 (s, 1H), 9.7 (br s, 1H) |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | C=O | Aromatic Carbons | -OCH₂- (Benzyl) | -CH₃ (Acetyl) |
| This compound | Data not available in searched literature. | Data not available. | Data not available. | Data not available. |
| 1-(3-Benzyl-4,6-dibenzyloxy-2-hydroxyphenyl)ethanone (Isomer) | 203.4 | 163.7, 162.7, 161.4, 141.6–125.4, 109.4, 105.9, 89.3 | 71.1, 70.0 | 32.8, 27.7 (benzyl CH₂) |
| 1-(4-(Benzyloxy)-2-hydroxyphenyl)ethanone | Data not available in searched literature. | Data not available. | Data not available. | Data not available. |
| 2',4'-Dihydroxyacetophenone[2] | 202.5[2] | 165.1, 162.5, 132.8, 110.4, 108.0, 103.7[2] | - | 26.4[2] |
Table 3: Infrared (IR) Spectroscopic Data (cm⁻¹)
| Compound | O-H Stretch | C=O Stretch | C-O Stretch | Aromatic C=C Stretch |
| This compound | Data not available in searched literature. | Data not available. | Data not available. | Data not available. |
| 1-(4-(Benzyloxy)-2-hydroxyphenyl)ethanone | ~3400 (broad) | ~1640 | ~1250, ~1030 | ~1600, ~1500 |
| 2',4'-Dihydroxyacetophenone[2] | 3200-2400 (broad)[2] | 1620[2] | 1250, 1080 | 1580, 1500, 1450[2] |
Table 4: Mass Spectrometry (MS) Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragmentation Peaks |
| This compound | 348.14 (Calculated for C₂₂H₂₀O₄) | Data not available in searched literature. |
| 1-(4-(Benzyloxy)-2-hydroxyphenyl)ethanone | 242.09 (Calculated for C₁₅H₁₄O₃) | Data not available in searched literature. |
| 2',4'-Dihydroxyacetophenone | 152.05 | 137, 109, 81, 53 |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A Bruker Avance III HD 400 MHz spectrometer (or equivalent) equipped with a 5 mm BBO probe.
-
Sample Preparation : Approximately 5-10 mg of the compound is dissolved in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
-
¹H NMR Acquisition :
-
Pulse Program : A standard single-pulse sequence (zg30).
-
Number of Scans : 16-32 scans.
-
Spectral Width : -2 to 14 ppm.
-
Relaxation Delay : 1.0 s.
-
Acquisition Time : 3-4 s.
-
-
¹³C NMR Acquisition :
-
Pulse Program : A standard proton-decoupled pulse sequence (zgpg30).
-
Number of Scans : 1024-4096 scans.
-
Spectral Width : 0 to 220 ppm.
-
Relaxation Delay : 2.0 s.
-
-
Data Processing : The acquired Free Induction Decay (FID) is processed with an exponential window function and Fourier transformed. Phase and baseline corrections are applied manually.
2. Infrared (IR) Spectroscopy
-
Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two or equivalent) equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation : A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition :
-
Spectral Range : 4000-400 cm⁻¹.
-
Resolution : 4 cm⁻¹.
-
Number of Scans : 16 scans.
-
-
Data Processing : The resulting interferogram is Fourier transformed to produce the infrared spectrum. A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.
3. Mass Spectrometry (MS)
-
Instrumentation : An Agilent 6460 Triple Quadrupole LC/MS system (or equivalent) with an Electrospray Ionization (ESI) source.
-
Sample Preparation : The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.
-
Data Acquisition (ESI-MS) :
-
Ionization Mode : Positive or negative ion mode.
-
Capillary Voltage : 3500 V.
-
Fragmentor Voltage : 135 V.
-
Gas Temperature : 325 °C.
-
Gas Flow : 5 L/min.
-
Mass Range : m/z 50-500.
-
-
Data Processing : The acquired mass spectra are analyzed to identify the molecular ion peak and characteristic fragment ions.
Workflow and Pathway Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the synthetic pathway to this compound.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
Caption: Synthetic pathway to this compound.
References
A Comparative Guide to the Synthesis of 1-(2,4-Bis(benzyloxy)-6-hydroxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic methodologies for 1-(2,4-bis(benzyloxy)-6-hydroxyphenyl)ethanone, a valuable intermediate in the synthesis of various biologically active compounds. We will explore a direct, one-pot approach and a multi-step strategy, presenting quantitative data, detailed experimental protocols, and workflow diagrams to facilitate an objective comparison.
Method 1: Direct Benzylation of 2,4,6-Trihydroxyacetophenone
This method involves the direct, one-pot benzylation of the readily available starting material, 2,4,6-trihydroxyacetophenone. While straightforward, this approach can suffer from a lack of selectivity, leading to the formation of side products.
A key challenge in the direct benzylation of 2,4,6-trihydroxyacetophenone is the competing C-alkylation, where the benzyl group attaches to the aromatic ring instead of the hydroxyl groups. One study reports the synthesis of the desired O-benzylated product, 4,6-dibenzyloxy-2-hydroxyacetophenone, in a 51% yield.[1] However, a significant amount of the C-alkylated product, 1-(3-benzyl-4,6-dibenzyloxy-2-hydroxyphenyl)ethanone, was also isolated in 44% yield.[1]
Experimental Protocol:
A mixture of 2,4,6-trihydroxyacetophenone (1.0 eq), benzyl chloride (2.1 eq), and anhydrous potassium carbonate (2.0 eq) in dry dimethylformamide (DMF) is heated at 80°C for 1 hour with vigorous stirring.[1] After cooling, the solid is filtered off, and the filtrate is poured into water and extracted with diethyl ether. The organic layer is then washed, dried, and concentrated. The crude product is purified by chromatography to separate the desired O-benzylated product from the C-alkylated side product.[1]
Method 2: Multi-Step Regioselective Synthesis
To overcome the selectivity issues of the direct approach, a multi-step synthesis can be employed. This method takes advantage of the differential reactivity of the hydroxyl groups on the 2,4,6-trihydroxyacetophenone ring. The 4-hydroxyl group is generally more acidic and nucleophilic than the two ortho hydroxyl groups, which are involved in hydrogen bonding with the acetyl group. This allows for a more controlled, regioselective synthesis.
This proposed multi-step synthesis involves the following key transformations:
-
Selective Monobenzylation at the 4-Position: The more reactive 4-hydroxyl group is first selectively protected with a benzyl group.
-
Benzylation of the 2-Position: The remaining free hydroxyl group at the 2-position is then benzylated.
-
Final Product: This multi-step approach aims to provide the desired product with higher purity and avoid the formation of C-alkylated impurities.
While a complete multi-step synthesis for this specific molecule is not detailed in a single report, the feasibility of each step is supported by literature on analogous compounds. For instance, the selective alkylation of 2,4-dihydroxyacetophenones at the 4-position is well-documented.[2][3]
Experimental Protocol (Proposed):
Step 1: Synthesis of 1-(4-(Benzyloxy)-2,6-dihydroxyphenyl)ethanone
To a solution of 2,4,6-trihydroxyacetophenone (1.0 eq) in a suitable solvent like acetone, one equivalent of benzyl bromide and a mild base such as potassium carbonate are added. The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography. The product, 1-(4-(benzyloxy)-2,6-dihydroxyphenyl)ethanone, is then isolated and purified.
Step 2: Synthesis of this compound
The mono-benzylated intermediate from Step 1 (1.0 eq) is dissolved in a polar aprotic solvent like DMF. A slight excess of benzyl chloride (1.1 eq) and a base like potassium carbonate are added, and the mixture is heated. After completion, the reaction is worked up as described in Method 1 to yield the final product.
Performance Comparison
| Parameter | Method 1: Direct Benzylation | Method 2: Multi-Step Synthesis (Projected) |
| Overall Yield | ~51% (of desired O-benzylated product)[1] | Potentially higher overall yield of the pure product. |
| Purity | Lower, requires extensive purification to remove C-alkylated isomer (44% yield).[1] | Higher, minimizes the formation of side products. |
| Number of Steps | 1 | 2 |
| Reaction Time | Shorter (1 hour for the main reaction).[1] | Longer due to multiple steps and purifications. |
| Selectivity | Poor, significant C-alkylation occurs.[1] | High regioselectivity is expected. |
| Scalability | Potentially challenging due to purification issues. | More amenable to scale-up due to cleaner reactions. |
Synthesis Workflow Diagrams
Caption: Comparative workflows for the synthesis of this compound.
Logical Relationship of Synthesis Strategies
Caption: Decision pathway for selecting a synthesis method based on desired outcome.
Conclusion
The choice between a direct, one-pot synthesis and a multi-step approach for preparing this compound depends on the specific requirements of the researcher. The direct method offers a quicker route but at the cost of yield and purity, necessitating significant purification efforts. The multi-step synthesis, while more time-consuming, promises higher regioselectivity and a purer final product, which is often crucial for applications in drug development and detailed scientific research. For applications where purity is paramount and scalability is a concern, the multi-step approach is the recommended strategy.
References
A Comparative Guide to Alternative Benzylation Reagents for 2,4,6-Trihydroxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
The benzylation of phenols is a fundamental and widely utilized transformation in organic synthesis, primarily for the protection of the hydroxyl group. In the context of polyhydroxyacetophenones like 2,4,6-trihydroxyacetophenone (phloroacetophenone), effective benzylation is crucial for achieving regioselectivity in subsequent reactions and for the synthesis of various natural products and pharmaceutical intermediates. While benzyl bromide in the presence of a base has been the traditional reagent of choice, its lachrymatory nature and the often harsh reaction conditions have prompted the exploration of alternative reagents. This guide provides an objective comparison of various benzylation methods for 2,4,6-trihydroxyacetophenone, supported by available experimental data and detailed protocols.
Performance Comparison of Benzylation Reagents
The selection of a benzylation reagent is often a trade-off between reactivity, selectivity, cost, and the sensitivity of the substrate to the reaction conditions. The following table summarizes the performance of the traditional method using benzyl chloride and several alternative reagents for the complete benzylation of 2,4,6-trihydroxyacetophenone to yield 2,4,6-tribenzyloxyacetophenone.
| Reagent/Method | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Traditional Method | ||||||
| Benzyl Chloride | K₂CO₃ | DMF | 65 | 16 | Not specified, but effective | [1] |
| Alternative Reagents | ||||||
| Benzyl Bromide | NaH | DMF | 0 to RT | 36 | High (General Protocol) | [2] |
| Benzyl Tosylate | K₂CO₃ | DMF | 80 | 4-12 | Good (General Protocol) | [3] |
| Benzyl Trichloroacetimidate | TfOH (cat.) | Dichloromethane | RT | 24 | Good (General Protocol for alcohols) | |
| Phase Transfer Catalysis (PTC) with Benzyl Chloride | KOH | Toluene/H₂O | RT | - | High (General Principle) | [1][4] |
| Palladium-Catalyzed Benzylation (using benzyl carbonates) | - | Toluene | 60-80 | - | High (General Protocol for phenols) |
Experimental Protocols
Detailed methodologies for the key benzylation procedures are provided below.
Traditional Method: Benzyl Chloride with Potassium Carbonate
This method is a widely used procedure for the exhaustive benzylation of polyhydroxylated phenols.
Materials:
-
2,4,6-trihydroxyacetophenone (phloroacetophenone)
-
Benzyl chloride
-
Anhydrous potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
5% Sodium chloride solution
-
2% Sodium hydroxide solution
-
Magnesium sulfate (MgSO₄)
-
Silica gel
-
Carbon tetrachloride (CCl₄) (Note: CCl₄ is a hazardous substance and should be handled with extreme caution in a well-ventilated fume hood. Safer alternatives like hexane or heptane are recommended for chromatography.)
Procedure:
-
To a solution of 1.68 g of 2,4,6-trihydroxyacetophenone and 12.7 g of benzyl chloride in 20 ml of DMF, add 5.53 g of anhydrous K₂CO₃.[1]
-
Stir the mixture for 16 hours at 65°C under an argon atmosphere.[1]
-
After cooling, dilute the mixture with 100 ml of 5% NaCl solution and extract with ethyl acetate (2 x 50 ml).[1]
-
Wash the combined organic extracts with 5% NaCl solution and 2% NaOH solution.[1]
-
Dry the organic layer over MgSO₄ and concentrate to obtain a red oil.[1]
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (the original protocol suggests CCl₄, but safer alternatives are advised) to yield 2,4,6-tribenzyloxyacetophenone as a yellow oil.[1]
Alternative Method 1: Benzyl Bromide with Sodium Hydride
This is another common variation of the Williamson ether synthesis, employing a stronger base.
Materials:
-
2,4,6-trihydroxyacetophenone
-
Benzyl bromide (BnBr)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Dry N,N-Dimethylformamide (DMF) or dry Tetrahydrofuran (THF)
-
Triethylamine
-
Ethyl acetate
-
Water
-
Brine
-
Sodium sulfate (Na₂SO₄)
-
Silica gel
Procedure:
-
Dissolve the starting material (1.0 equiv.) in dry DMF (5–10 mL/mmol) under an argon atmosphere.[2]
-
Cool the solution to 0°C and add NaH (2.0 equiv. per hydroxyl group) portion-wise.[2]
-
Add BnBr (1.5–2.0 equiv. per hydroxyl group) to the solution at 0°C.[2]
-
Stir the reaction mixture, allowing it to gradually warm to room temperature, until the starting material is completely consumed as monitored by TLC.[2]
-
Cool the reaction mixture to 0°C and quench with an excess of triethylamine.[2]
-
Dilute with ethyl acetate and wash with water.[2]
-
Extract the aqueous layer with ethyl acetate twice.[2]
-
Combine the organic layers, wash with brine, and dry over Na₂SO₄.[2]
-
Filter, concentrate, and purify the residue by silica gel column chromatography.[2]
Alternative Method 2: Benzyl Tosylate
Benzyl tosylate is a useful alternative to benzyl halides, often used in Williamson ether synthesis.
Materials:
-
2,4,6-trihydroxyacetophenone
-
Benzyl tosylate
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Sodium sulfate (Na₂SO₄)
-
Silica gel
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the substituted phenol (1.0 equiv.) and anhydrous potassium carbonate (1.5 equiv. per hydroxyl group).
-
Add anhydrous DMF to dissolve the reactants.
-
Add benzyl tosylate (1.1 equiv. per hydroxyl group) to the reaction mixture.[3]
-
Heat the reaction mixture to 80°C and stir for 4-12 hours, monitoring the reaction progress by TLC.[3]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water (3x) and brine (1x).[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by column chromatography on silica gel.[3]
Alternative Method 3: Benzyl Trichloroacetimidate
This method is particularly advantageous for substrates that are sensitive to basic conditions, as it proceeds under acidic catalysis.[5]
Materials:
-
2,4,6-trihydroxyacetophenone
-
Benzyl 2,2,2-trichloroacetimidate
-
Trifluoromethanesulfonic acid (TfOH) or Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (catalytic amount)
-
Anhydrous dichloromethane or cyclohexane
-
Saturated sodium bicarbonate solution
-
Brine
-
Sodium sulfate (Na₂SO₄)
-
Silica gel
Procedure (General for Alcohols):
-
Dissolve the alcohol (1.0 equiv.) and benzyl 2,2,2-trichloroacetimidate (1.5 equiv. per hydroxyl group) in an anhydrous solvent like dichloromethane or cyclohexane.
-
Cool the solution to 0°C.
-
Add a catalytic amount of TfOH or TMSOTf.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction with saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over Na₂SO₄.
-
Filter, concentrate, and purify the crude product by column chromatography.
Reaction Mechanisms and Experimental Workflow
The choice of benzylation reagent dictates the underlying reaction mechanism, which in turn influences the reaction conditions and potential side products.
Caption: General mechanisms for base-mediated and acid-catalyzed benzylation.
A systematic workflow is essential for comparing and selecting the most appropriate benzylation reagent for a specific application.
Caption: Workflow for comparing alternative benzylation reagents.
References
- 1. phasetransfer.com [phasetransfer.com]
- 2. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. phasetransfer.com [phasetransfer.com]
- 5. Benzyl trichloroacetimidate, a versatile reagent for acid-catalysed benzylation of hydroxy-groups - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of 1-(2,4-Bis(benzyloxy)-6-hydroxyphenyl)ethanone
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle 1-(2,4-Bis(benzyloxy)-6-hydroxyphenyl)ethanone with appropriate personal protective equipment (PPE).
Recommended Personal Protective Equipment (PPE):
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: To protect from spills and contamination.
Work should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or vapors.
Quantitative Data Summary
Due to the limited availability of specific data for this compound, a quantitative data table for disposal is not applicable. The primary directive is to treat this compound as hazardous waste, with disposal quantities dictated by institutional limits for waste accumulation.
| Parameter | Value |
| Waste Classification | Hazardous Solid Organic Waste |
| Disposal Method | Incineration or other methods approved by a certified waste disposal service. |
| Sewer Disposal | Strictly Prohibited.[1][2] |
| Landfill Disposal | Prohibited unless specifically approved by a licensed hazardous waste facility.[3] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound and materials contaminated with it.
1. Waste Segregation and Collection:
-
Pure Compound: Place any unwanted solid this compound directly into a designated, compatible hazardous waste container for solid organic chemicals.
-
Contaminated Materials: Any materials such as weighing paper, gloves, or absorbent pads that have come into contact with the compound should also be collected in the same solid hazardous waste container.[2] Do not mix with non-hazardous trash.
2. Packaging and Labeling:
-
Container Selection: Use a leak-proof, durable container with a secure lid that is compatible with organic solids.[4]
-
Labeling: The container must be clearly labeled as "Hazardous Waste." The label should include:
-
The full chemical name: "this compound"
-
The CAS Number: 18065-05-9
-
An estimated amount of the waste.
-
The date of accumulation.
-
Any known hazard symbols (e.g., irritant, if applicable from related compounds).
-
3. Storage:
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure, well-ventilated, and away from incompatible materials.[4]
4. Final Disposal:
-
Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor.
-
Never attempt to dispose of this chemical down the drain or in regular solid waste.[1][2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Operational Protocols for Handling 1-(2,4-Bis(benzyloxy)-6-hydroxyphenyl)ethanone
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 1-(2,4-Bis(benzyloxy)-6-hydroxyphenyl)ethanone. The protocols outlined below are designed to ensure safe handling, use, and disposal of this compound in a laboratory setting.
I. Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound, particularly in its powdered form.
| Body Part | Personal Protective Equipment | Standard | Rationale |
| Eyes | Chemical splash goggles or safety glasses with side shields. A face shield is recommended when there is a risk of splashing or dust generation. | ANSI Z87.1 | Protects eyes from dust particles and potential splashes of solutions containing the compound.[1][2] |
| Hands | Chemically resistant gloves. Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or immersion, consider more robust options like neoprene or butyl rubber. Glove selection should be based on the solvent being used. | ASTM F739 or EN 374 | Prevents skin contact with the chemical.[2][3][4] It is crucial to check glove compatibility with any solvents used. |
| Body | A flame-resistant lab coat (e.g., Nomex) worn over cotton-based clothing. Ensure the lab coat is fully buttoned. | NFPA 2112 | Protects skin and personal clothing from contamination.[5] |
| Feet | Closed-toe, closed-heel shoes made of a durable material. | - | Prevents injury from spills or dropped objects.[5] |
| Respiratory | Use in a well-ventilated area, preferably within a certified chemical fume hood.[6] If significant dust is generated and cannot be controlled by engineering means, a NIOSH-approved respirator with a particulate filter may be necessary.[5] | NIOSH-approved | Minimizes inhalation of the powdered compound.[7] |
II. Operational Plan: Step-by-Step Handling Procedure
This section outlines a standard operating procedure for the safe handling and use of this compound in a laboratory setting.
A. Preparation and Weighing:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to control exposure.[7]
-
Surface Protection: Cover the work surface with absorbent bench paper to contain any spills.[7]
-
Weighing:
B. Dissolution and Reaction:
-
Solvent Addition: When dissolving the compound, add the solvent slowly to the solid to minimize splashing.
-
Container Handling: Keep all containers with the compound closed when not in use.[7]
-
Heating and Reactions: If heating is required, use a well-controlled heating source such as a heating mantle or an oil bath. Conduct all reactions within a chemical fume hood.
C. Post-Experiment:
-
Decontamination: Clean the work area thoroughly with an appropriate solvent and then soap and water.
-
PPE Removal: Remove gloves and lab coat before leaving the laboratory.[8]
-
Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[8]
III. Disposal Plan
Proper disposal of chemical waste is crucial to ensure environmental safety and regulatory compliance.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect un- or under-reacted solid this compound in a designated, labeled hazardous waste container. |
| Liquid Waste | Collect all solutions containing the compound in a labeled hazardous waste container. Do not pour chemical waste down the sink.[8] |
| Contaminated Materials | Dispose of contaminated items such as weigh boats, gloves, and bench paper in a designated solid hazardous waste container.[8] |
All waste containers must be clearly labeled with the chemical name and associated hazards and disposed of through your institution's environmental health and safety office.
IV. Emergency Procedures
In the event of an exposure or spill, immediate action is necessary.
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[9][10] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation develops.[9][10] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9][10] |
| Ingestion | Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[9][10] |
| Spill | For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's emergency response team.[11] |
V. Experimental Workflow and Logical Relationships
The following diagrams illustrate the standard workflow for handling a powdered chemical and the logical relationship of safety controls.
Caption: Standard laboratory workflow for handling powdered chemicals.
Caption: Hierarchy of controls for mitigating chemical hazards.
References
- 1. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. blog.storemasta.com.au [blog.storemasta.com.au]
- 3. Personal Protective Equipment | Safety | Physical Facilities | Miami University [miamioh.edu]
- 4. americanchemistry.com [americanchemistry.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. uwlax.edu [uwlax.edu]
- 7. ehs.wisc.edu [ehs.wisc.edu]
- 8. cdc.gov [cdc.gov]
- 9. Page loading... [guidechem.com]
- 10. angenechemical.com [angenechemical.com]
- 11. aksci.com [aksci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
